molecular formula C11H11NO4 B184375 1-(3-Nitrophenyl)cyclobutanecarboxylic acid CAS No. 180080-87-9

1-(3-Nitrophenyl)cyclobutanecarboxylic acid

Cat. No.: B184375
CAS No.: 180080-87-9
M. Wt: 221.21 g/mol
InChI Key: QBUXPHKPYHXRST-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)cyclobutanecarboxylic acid (CAS 180080-87-9) is a high-purity chemical compound offered for research and development applications. This compound features a cyclobutane ring substituted with a carboxylic acid group and a 3-nitrophenyl ring, making it a valuable building block in organic synthesis and medicinal chemistry research . With a molecular formula of C11H11NO4 and a molecular weight of 221.21 g/mol , it serves as a versatile precursor for the synthesis of more complex molecules. The nitro group on the phenyl ring is a common chemical handle for further functionalization, such as reduction to an aniline, facilitating its use in the exploration of novel pharmaceutical candidates and other fine chemicals. Researchers can utilize this compound as a key intermediate in constructing molecular architectures that incorporate the strained cyclobutane system, which is of interest in drug discovery for its potential to influence the conformation and metabolic stability of lead compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. This compound is classified with the signal word "Warning" and has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) is recommended, and handling should occur only in a well-ventilated area . The product is available in various pack sizes, typically with a purity of 95% or higher . For a detailed list of available quantities and specifications, please contact our sales team.

Properties

IUPAC Name

1-(3-nitrophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(14)11(5-2-6-11)8-3-1-4-9(7-8)12(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUXPHKPYHXRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 1-(3-Nitrophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the alkylation of 3-nitrophenylacetonitrile followed by the hydrolysis of the resulting cyclobutanecarbonitrile intermediate. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is achieved through the following two-step reaction sequence:

  • Step 1: Synthesis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile. This step involves the dialkylation of 3-nitrophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base. The acidic proton alpha to both the phenyl ring and the nitrile group is abstracted, and the resulting carbanion acts as a nucleophile, reacting with 1,3-dibromopropane to form the cyclobutane ring.

  • Step 2: Hydrolysis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile. The nitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound. This process involves the conversion of the nitrile group into a carboxylic acid functional group.

Experimental Protocols

Step 1: Synthesis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile

Materials:

  • 3-Nitrophenylacetonitrile

  • 1,3-Dibromopropane

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (2.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask to create a slurry of sodium hydride.

  • Dissolve 3-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride slurry at 0 °C (ice bath).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-nitrophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile

Materials:

  • 1-(3-Nitrophenyl)cyclobutanecarbonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add 1-(3-nitrophenyl)cyclobutanecarbonitrile (1.0 equivalent) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it over ice.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • To isolate the product, extract the combined organic layers with a saturated aqueous sodium bicarbonate solution.

  • Carefully acidify the aqueous bicarbonate layer with 1 M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Alternatively, the acidified aqueous layer can be extracted with diethyl ether, the organic extracts dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the final product.

Data Presentation

Table 1: Reactants and Reagents for the Synthesis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
3-NitrophenylacetonitrileC₈H₆N₂O₂162.151.0
1,3-DibromopropaneC₃H₆Br₂201.891.1
Sodium Hydride (60%)NaH24.002.2
Anhydrous DMFC₃H₇NO73.09Solvent

Table 2: Reaction Conditions and Expected Yield for Step 1

ParameterValue
Temperature0 °C to Room Temperature
Reaction Time12 - 18 hours
Expected Yield60 - 75%

Table 3: Reactants and Reagents for the Hydrolysis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
1-(3-Nitrophenyl)cyclobutanecarbonitrileC₁₁H₁₀N₂O₂202.211.0
Sulfuric AcidH₂SO₄98.08Reagent/Solvent
WaterH₂O18.02Solvent

Table 4: Reaction Conditions and Expected Yield for Step 2

ParameterValue
TemperatureReflux (100 - 110 °C)
Reaction Time4 - 6 hours
Expected Yield80 - 90%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(3-Nitrophenyl)cyclobutanecarbonitrile cluster_step2 Step 2: Hydrolysis to Carboxylic Acid Start1 3-Nitrophenylacetonitrile + 1,3-Dibromopropane Reaction1 Alkylation with NaH in DMF Start1->Reaction1 Workup1 Aqueous Workup and Purification Reaction1->Workup1 Product1 1-(3-Nitrophenyl)cyclobutanecarbonitrile Workup1->Product1 Product1_ref 1-(3-Nitrophenyl)cyclobutanecarbonitrile Reaction2 Acid Hydrolysis (H₂SO₄, H₂O, Reflux) Product1_ref->Reaction2 Workup2 Aqueous Workup and Acidification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

This guide provides a foundational method for the synthesis of this compound. Researchers should note that optimization of reaction conditions, including base, solvent, temperature, and reaction time, may be necessary to achieve higher yields and purity. Standard laboratory safety precautions should be strictly followed when handling all chemicals mentioned in this document.

In-Depth Technical Guide: Physicochemical Properties of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)cyclobutanecarboxylic acid is a niche organic compound characterized by a cyclobutane ring and a nitrophenyl group. This structure suggests potential applications in medicinal chemistry and materials science, where the rigid cyclobutane scaffold and the electron-withdrawing nitro group can influence molecular geometry, reactivity, and biological interactions. This guide provides a summary of its known physicochemical properties, leveraging available data and predictive models to offer a comprehensive profile for research and development purposes.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, a combination of data from chemical suppliers and computational predictions allows for a foundational understanding of its properties.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄ChemScene[1]
Molecular Weight 221.21 g/mol ChemScene[1]
CAS Number 180080-87-9ChemScene[1]
Melting Point No data available-
Boiling Point No data availableBLD Pharm[2]
pKa Predicted: ~4-5General estimate for carboxylic acids
LogP (Octanol-Water Partition Coefficient) 2.1011ChemScene (Computationally Predicted)[1]
Topological Polar Surface Area (TPSA) 80.44 ŲChemScene (Computationally Predicted)[1]
Hydrogen Bond Donors 1ChemScene (Computationally Predicted)[1]
Hydrogen Bond Acceptors 3ChemScene (Computationally Predicted)[1]
Rotatable Bonds 3ChemScene (Computationally Predicted)[1]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not readily found in peer-reviewed literature. However, a general synthetic approach can be inferred from established methods for creating substituted cyclobutane structures.

A plausible synthetic route could involve a [2+2] cycloaddition reaction, a common method for forming cyclobutane rings. The functionalization of the phenyl ring with a nitro group and the subsequent addition of a carboxylic acid to the cyclobutane ring would be key steps.

Conceptual Experimental Workflow:

G Conceptual Synthetic Workflow A Styrene Derivative (with nitro group precursor) C [2+2] Cycloaddition A->C B Allenoate B->C D Cyclobutane Intermediate C->D E Nitration D->E F 1-(3-Nitrophenyl)cyclobutane Derivative E->F G Hydrolysis/Oxidation F->G H This compound G->H

Figure 1. A conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently available. However, the presence of the nitroaromatic group is significant, as nitro compounds are known to exhibit a wide range of biological activities.[3] These activities often stem from the electron-withdrawing nature of the nitro group, which can influence interactions with biological macromolecules.[3]

Nitro-containing compounds have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[4][5] The mechanism of action for many nitroaromatic drugs involves their reduction within cells to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage.

Given the structural motifs, a logical starting point for investigating the biological activity of this compound would be to screen it for antimicrobial and antiproliferative effects.

Logical Relationship for Investigating Biological Activity:

G Investigative Logic for Biological Activity cluster_0 Compound Properties cluster_1 Potential Biological Effects cluster_2 Experimental Assays A This compound B Nitroaromatic Moiety A->B C Cyclobutane Scaffold A->C D Antimicrobial Activity B->D E Antiproliferative Activity B->E F MIC/MBC Assays (e.g., against S. aureus, E. coli) D->F G Cytotoxicity Assays (e.g., against cancer cell lines) E->G

Figure 2. A logical diagram outlining the investigation of potential biological activities.

Conclusion

This compound represents a compound of interest for which a complete experimental physicochemical profile is yet to be established in publicly accessible literature. The provided data, based on a combination of supplier information and computational predictions, serves as a valuable starting point for researchers. The structural features suggest that further investigation into its synthesis and biological properties, particularly in the areas of antimicrobial and anticancer research, could be a fruitful avenue for future studies. The methodologies and logical frameworks presented in this guide offer a roadmap for such exploratory work.

References

An In-depth Technical Guide to 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid (CAS No. 180080-87-9), a niche chemical compound with potential applications in pharmaceutical and chemical research. While detailed experimental data for this specific molecule is limited in publicly available literature, this document consolidates its known properties and presents inferred methodologies and potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering structured data, hypothetical experimental protocols, and potential avenues for further investigation.

Chemical and Physical Properties

This compound is a carboxylic acid derivative containing a cyclobutane ring and a nitrophenyl group. Its chemical structure and key properties are summarized below. While extensive experimental data is not available, computational predictions and data from chemical suppliers provide a baseline for its physicochemical profile.[1][2]

PropertyValueSource
CAS Number 180080-87-9[1][2][3]
Molecular Formula C₁₁H₁₁NO₄[1][2]
Molecular Weight 221.21 g/mol [1][2]
IUPAC Name This compound
SMILES O=C(O)C1(CCC1)c2cccc(c2)--INVALID-LINK--[O-][2]
Purity ≥98%[2]
Topological Polar Surface Area (TPSA) 80.44 Ų[1]
logP (calculated) 2.1011[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]
Application API Intermediate

Spectroscopic Data (Predicted)

Spectroscopy Predicted Peaks and Features
¹H NMR - Aromatic protons (nitrophenyl group): Signals in the δ 7.5-8.5 ppm region. - Cyclobutane protons: Aliphatic signals in the δ 1.8-3.0 ppm range. - Carboxylic acid proton: A broad singlet typically downfield, >10 ppm.
¹³C NMR - Carbonyl carbon (carboxylic acid): Signal around δ 170-180 ppm. - Aromatic carbons: Signals in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. - Cyclobutane carbons: Aliphatic signals in the δ 20-50 ppm range.
Infrared (IR) - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹.[5][6] - C=O stretch (carboxylic acid): Strong, sharp peak around 1700-1725 cm⁻¹.[5][6] - N-O stretch (nitro group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). - C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.[5][6]
Mass Spectrometry (MS) - Expected molecular ion peak [M]+ at m/z = 221.0688 (for the exact mass of C₁₁H₁₁NO₄).

Experimental Protocols (Hypothetical)

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not currently published. The following sections provide hypothetical, yet plausible, methodologies based on established organic chemistry principles and procedures reported for analogous compounds.

Synthesis

A potential synthetic route to this compound could involve the reaction of a 3-nitrophenylacetonitrile derivative with 1,3-dibromopropane, followed by hydrolysis. This approach is adapted from general methods for the synthesis of 1-arylcyclobutanecarboxylic acids.

G A 3-Nitrophenylacetonitrile C Deprotonation A->C B Sodium Hydride (NaH) in DMF B->C E Cyclization C->E D 1,3-Dibromopropane D->E F 1-cyano-1-(3-nitrophenyl)cyclobutane E->F G Acid or Base Hydrolysis (e.g., H2SO4 or NaOH) F->G H This compound G->H

Caption: Hypothetical synthesis workflow for this compound.

  • Deprotonation of 3-Nitrophenylacetonitrile: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Cyclization: 1,3-Dibromopropane (1.2 equivalents) is added dropwise to the reaction mixture. The mixture is then heated to 80-90 °C and stirred overnight.

  • Work-up and Isolation of Intermediate: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, 1-cyano-1-(3-nitrophenyl)cyclobutane.

  • Hydrolysis: The crude nitrile intermediate is refluxed in an excess of a strong acid (e.g., 6M sulfuric acid) or a strong base (e.g., 6M sodium hydroxide) until the reaction is complete (monitored by TLC).

  • Final Product Isolation: If acid hydrolysis is used, the reaction mixture is cooled and the precipitated product is filtered, washed with cold water, and dried. If base hydrolysis is used, the reaction mixture is cooled, acidified with concentrated HCl to precipitate the product, which is then filtered, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity Screening

The presence of the nitrophenyl group suggests that this compound could be investigated for a range of biological activities, as nitro-aromatic compounds are known to exhibit diverse pharmacological properties. The cyclobutane moiety can provide conformational rigidity, which may be beneficial for binding to biological targets.

G A This compound B Primary Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Hit Identification B->C D Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D E Lead Generation D->E F In Vivo Studies (if warranted) E->F

Caption: A general workflow for the biological screening of the target compound.

This protocol describes a common method to assess the cytotoxic effects of a compound on a cancer cell line.

  • Cell Culture: Human cancer cells (e.g., HeLa or A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

There is no direct evidence linking this compound to any specific signaling pathway. However, based on the activities of other nitrophenyl and cyclobutane-containing compounds, several potential areas of investigation can be proposed.

Anti-proliferative and Pro-apoptotic Pathways

Should the compound exhibit cytotoxicity against cancer cells, it could be acting through various pathways that regulate cell cycle and apoptosis.

G A This compound B Potential Target (e.g., Kinase, Transcription Factor) A->B C Inhibition of Pro-Survival Signaling (e.g., NF-kB, PI3K/Akt) B->C D Activation of Apoptotic Pathways (e.g., Caspase Cascade) B->D E Cell Cycle Arrest C->E F Apoptosis D->F E->F

Caption: Hypothetical mechanism of action for potential anti-cancer activity.

Conclusion and Future Directions

This compound is a compound with a defined chemical structure but limited characterization in the scientific literature. This guide has provided its known properties and has outlined potential synthetic and biological evaluation strategies based on established chemical and pharmacological principles. Future research should focus on the validated synthesis and purification of this compound, followed by comprehensive spectroscopic characterization. Subsequent in-depth biological screening is warranted to explore its potential as a lead compound in drug discovery, particularly in the areas of oncology and infectious diseases.

Disclaimer

The experimental protocols and discussions of biological activity and signaling pathways presented in this document are hypothetical and based on the analysis of structurally related compounds. These are intended for informational purposes and to guide future research. Any laboratory work involving this compound should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References

An In-depth Technical Guide to 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous structures and general chemical principles to offer a predictive yet scientifically grounded resource. This document is intended to support researchers and professionals in drug development and chemical synthesis by providing a foundational understanding of this molecule.

Molecular Structure and Chemical Properties

This compound is a derivative of cyclobutanecarboxylic acid featuring a 3-nitrophenyl substituent at the 1-position. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid, a key functional group in medicinal chemistry, suggests potential for interesting chemical and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 180080-87-9Commercial Suppliers[1][2][3]
Molecular Formula C₁₁H₁₁NO₄Commercial Suppliers[1][2][3]
Molecular Weight 221.21 g/mol Commercial Suppliers[1][2][3]
SMILES O=C(O)C1(c2cccc(c2)--INVALID-LINK--[O-])CCC1Commercial Suppliers[3]
Topological Polar Surface Area (TPSA) 80.44 ŲComputational Prediction[3]
logP 2.1011Computational Prediction[3]
Hydrogen Bond Donors 1Computational Prediction[3]
Hydrogen Bond Acceptors 3Computational Prediction[3]
Rotatable Bonds 3Computational Prediction[3]

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks and Characteristics
¹H NMR - Aromatic Protons: Signals in the 7.5-8.5 ppm range, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. - Cyclobutane Protons: Multiplets in the 1.8-2.8 ppm range. - Carboxylic Acid Proton: A broad singlet typically downfield, >10 ppm.
¹³C NMR - Carboxylic Carbon: Signal in the 170-180 ppm range. - Aromatic Carbons: Signals in the 120-150 ppm range, with the carbon attached to the nitro group being the most deshielded. - Quaternary Carbon (C1 of cyclobutane): Signal around 45-55 ppm. - Cyclobutane CH₂ Carbons: Signals in the 20-35 ppm range.
Infrared (IR) Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. - N-O Stretch (Nitro Group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). - C-H Stretch (Aromatic and Aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS) - Molecular Ion Peak (M+): Expected at m/z = 221. - Key Fragmentation Peaks: Loss of the carboxylic acid group (-COOH, m/z = 45), loss of the nitro group (-NO₂, m/z = 46), and fragmentation of the cyclobutane ring.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related cyclobutane derivatives. A potential approach involves the arylation of a cyclobutanecarboxylic acid precursor. A more general and adaptable method for the synthesis of 1-aryl-cyclobutanecarboxylic acids is outlined below.

General Protocol for the Synthesis of 1-Aryl-cyclobutanecarboxylic Acids:

This protocol is adapted from general procedures for the synthesis of substituted cyclobutane carboxamides and subsequent hydrolysis.

Step 1: Synthesis of Cyclobutanecarboxamide

  • To a solution of cyclobutanecarboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC/HOBt or thionyl chloride).

  • Stir the mixture at room temperature for the time required for activation.

  • Add a source of ammonia (e.g., ammonium hydroxide or ammonia gas) to the reaction mixture.

  • Monitor the reaction by TLC until completion.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude cyclobutanecarboxamide.

  • Purify the product by recrystallization or column chromatography.

Step 2: Palladium-Catalyzed C-H Arylation of Cyclobutanecarboxamide

  • In a reaction vessel, combine the cyclobutanecarboxamide, a suitable palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add an arylating agent, in this case, 1-bromo-3-nitrobenzene.

  • Add a suitable solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature for the necessary duration.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an appropriate solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting 1-(3-nitrophenyl)cyclobutanecarboxamide by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the purified 1-(3-nitrophenyl)cyclobutanecarboxamide in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).

  • Add a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and, if the reaction was performed under basic conditions, acidify with a strong acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound have not been reported in the available literature. However, the structural motifs present in the molecule, namely the nitrophenyl group and the carboxylic acid, are found in numerous biologically active compounds. This allows for a discussion of its potential pharmacological relevance.

The nitroaromatic group is a known pharmacophore and can be found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[4][5]. The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, potentially affecting its binding to biological targets. It is also important to note that the nitro group can be a "toxicophore," and its metabolic reduction can lead to reactive intermediates[5].

Carboxylic acids are prevalent in drug molecules, often serving as a key interaction point with biological targets through hydrogen bonding and ionic interactions.

Given these general principles, this compound could be investigated for a variety of biological activities. A hypothetical workflow for the initial biological evaluation of this compound is presented below.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 1-(3-Nitrophenyl) cyclobutanecarboxylic acid Purification Purification and Characterization (NMR, MS, IR) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC determination) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Purification->Anti_inflammatory Target_ID Target Identification (if active) Cytotoxicity->Target_ID Antimicrobial->Target_ID Anti_inflammatory->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis SAR Structure-Activity Relationship Studies Pathway_Analysis->SAR

Hypothetical workflow for the biological evaluation of this compound.

Conclusion

This compound represents a molecule of interest for chemical and pharmaceutical research due to its combination of a cyclobutane scaffold, a nitrophenyl group, and a carboxylic acid moiety. While specific experimental data is scarce, this guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route. The information presented herein is intended to serve as a starting point for researchers and professionals to explore the chemistry and potential biological applications of this compound. Further experimental investigation is warranted to fully characterize its properties and elucidate its potential as a lead compound in drug discovery.

References

A Technical Guide to the Spectroscopic Analysis of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(3-Nitrophenyl)cyclobutanecarboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It also outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its core functional groups: a carboxylic acid, a cyclobutane ring, and a meta-substituted nitrophenyl ring.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12br s1H-COOH
~8.3s1HAr-H (H2)
~8.2d1HAr-H (H4)
~7.8d1HAr-H (H6)
~7.6t1HAr-H (H5)
~2.8-3.0m2HCyclobutane-H
~2.4-2.6m2HCyclobutane-H
~2.0-2.2m2HCyclobutane-H

Assignments are based on typical chemical shifts for protons in similar chemical environments.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~178-COOH
~148Ar-C (C3-NO₂)
~145Ar-C (C1)
~135Ar-CH (C6)
~130Ar-CH (C5)
~124Ar-CH (C4)
~122Ar-CH (C2)
~45Quaternary Cyclobutane-C
~30Cyclobutane-CH₂
~18Cyclobutane-CH₂

Assignments are based on typical chemical shifts for carbons in similar chemical environments.

Predicted FT-IR Data

Sample Preparation: KBr pellet

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1710-1680StrongC=O stretch (Carboxylic Acid)[1][2]
1530-1515StrongAsymmetric N-O stretch (Nitro group)
1355-1345StrongSymmetric N-O stretch (Nitro group)
1600, 1475Medium-WeakAromatic C=C stretch
1320-1210MediumC-O stretch
950-910Medium, BroadO-H bend (out-of-plane)

Assignments are based on characteristic infrared absorption frequencies for the respective functional groups.[1][2][3][4][5]

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zInterpretation
221[M]⁺ (Molecular Ion)
204[M - OH]⁺
176[M - COOH]⁺
130[M - COOH - NO₂]⁺

Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final infrared spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition (EI Mode):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • The standard electron energy for EI is 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Integration Data Integration and Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Logical_Relationship NMR NMR Spectroscopy ¹H NMR: Proton environment and connectivity ¹³C NMR: Carbon skeleton Structure Confirmed Structure of This compound NMR->Structure Provides the carbon-hydrogen framework IR FT-IR Spectroscopy Identifies functional groups (e.g., -COOH, -NO₂) IR->Structure Confirms presence of key functional groups MS Mass Spectrometry Molecular weight Fragmentation pattern MS->Structure Determines molecular formula and substructures

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

References

theoretical and computational studies of nitrophenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Computational Studies of Nitrophenyl Derivatives

Introduction

Nitrophenyl derivatives are a significant class of organic compounds characterized by a phenyl ring substituted with at least one nitro group. This structural motif is present in numerous molecules of industrial, environmental, and pharmaceutical importance.[1][2][3] In drug development, these derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[4][5][6][7] The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties, reactivity, and biological interactions of the parent molecule, making computational and theoretical studies indispensable for understanding their behavior.[2][8]

This technical guide provides a comprehensive overview of the key computational methodologies employed in the study of nitrophenyl derivatives. It details the protocols for molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) analyses, presents quantitative data from various studies in a structured format, and illustrates critical workflows and pathways to facilitate a deeper understanding for researchers and professionals in the field.

Molecular Docking Studies: Elucidating Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[9] This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential binding mechanisms. For nitrophenyl derivatives, docking studies have been instrumental in identifying potential inhibitors for various biological targets.[4][6]

Detailed Experimental Protocol: Molecular Docking

The following protocol outlines a generalized workflow for performing molecular docking studies on nitrophenyl derivatives, based on common practices reported in the literature.[9][10]

  • Software and Resources :

    • Docking Software : AutoDock Vina is a widely used tool for molecular docking.[9][11]

    • Visualization Software : BIOVIA Discovery Studio Visualizer or UCSF Chimera are used for preparing molecules and analyzing results.[9][10]

    • Structure Repositories : Protein Data Bank (PDB) for obtaining 3D crystal structures of protein targets.

    • Ligand Preparation : ChemDraw for 2D sketching and conversion to 3D structures.[9]

  • Receptor Preparation :

    • Structure Retrieval : The 3D crystal structure of the target protein (e.g., COX-2, 5-LOX, H+/K+ ATPase) is downloaded from the PDB database.[9][10]

    • Preparation for Docking : The protein structure is prepared by removing water molecules, co-crystallized ligands, and other non-essential molecules. Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms. The final structure is saved in a PDBQT file format for use with AutoDock Vina.[9][10]

  • Ligand Preparation :

    • Structure Generation : The 2D structures of the nitrophenyl derivatives are drawn using software like ChemDraw and then converted to 3D.

    • Energy Minimization : The 3D structures of the ligands are energy-minimized using a suitable force field to obtain a stable conformation.[9]

    • File Format Conversion : Gasteiger charges are computed for the ligand atoms, and the structures are saved in the PDBQT format.[9]

  • Grid Generation and Molecular Docking :

    • Active Site Definition : A grid box is defined around the active site of the receptor to specify the search space for the docking simulation. The center and dimensions of the grid are determined based on the binding site of a known co-crystallized ligand or by using active site prediction tools.[9]

    • Docking Execution : The docking simulation is performed using AutoDock Vina, which flexibly docks the ligand into the rigid receptor active site.[11]

  • Analysis of Results :

    • Binding Affinity : The results are ranked based on their docking scores (binding affinities), typically expressed in kcal/mol. More negative values indicate a stronger binding interaction.[9]

    • Interaction Visualization : The best binding poses are visualized to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues.[9]

Data Presentation: Docking Scores of Nitrophenyl Derivatives

The following table summarizes the molecular docking scores of various p-nitrophenyl hydrazone derivatives against key protein targets implicated in inflammation.[9] For comparison, the scores of standard control drugs (Celecoxib, Zileuton, Omeprazole) are also included.

Compound IDCOX-2 Docking Score (kcal/mol)5-LOX Docking Score (kcal/mol)H+/K+ ATPase Docking Score (kcal/mol)
Derivative 1-10.2-8.5-7.9
Derivative 2-9.8-8.1-7.5
Derivative 3-11.5-9.2-8.8
Derivative 4-9.5-7.9-7.2
Derivative 5-10.8-8.9-8.1
Celecoxib (Control) -12.6 --
Zileuton (Control) --9.5 -
Omeprazole (Control) ---9.1

Table 1: Comparative molecular docking scores of p-nitrophenyl hydrazone derivatives. Data sourced from BenchChem.[9]

Mandatory Visualization: Workflows and Pathways

molecular_docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Receptor 1. Receptor Preparation (from PDB, add H, assign charges) Grid 3. Grid Generation (define active site search space) Receptor->Grid Ligand 2. Ligand Preparation (sketch, 3D conversion, minimize energy) Ligand->Grid Docking 4. Molecular Docking (run AutoDock Vina) Grid->Docking Analysis 5. Results Analysis (rank by score, visualize poses) Docking->Analysis Conclusion Identify Potential Inhibitors Analysis->Conclusion

A flowchart of the molecular docking process.

cox2_inhibition_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Inflammation Inflammation Response Prostaglandins->Inflammation Nitrophenyl Nitrophenyl Derivative (Inhibitor) Nitrophenyl->COX2 Inhibition

Inhibition of the COX-2 pathway by a nitrophenyl derivative.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] For nitrophenyl derivatives, DFT is applied to determine optimized molecular geometries, calculate reactivity descriptors, predict spectroscopic properties (IR, UV, NMR), and analyze frontier molecular orbitals (HOMO and LUMO).[8][12][13] These calculations provide deep insights into the stability, reactivity, and electronic behavior of the molecules.[8]

Detailed Methodology: DFT Calculations

A typical protocol for performing DFT calculations on nitrophenyl derivatives is as follows.[8][12]

  • Software : Gaussian, Q-Chem, or similar quantum chemistry packages are commonly used.[8][14]

  • Model Building : The initial 3D structure of the nitrophenyl derivative is built.

  • Method and Basis Set Selection : A functional and basis set are chosen. The B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p) is a very common choice for organic molecules and has been shown to provide a good balance between accuracy and computational cost.[5][8][15]

  • Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]

  • Property Calculation : Once the geometry is optimized, various electronic properties are calculated:

    • Frontier Molecular Orbitals : Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Global Reactivity Descriptors : Parameters such as chemical hardness, electronic chemical potential, and electrophilicity are calculated from the HOMO and LUMO energies to predict relative stability and reactivity.[8][13]

    • Molecular Electrostatic Potential (MEP) : The MEP map is generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[16]

    • Spectroscopic Properties : Theoretical IR, UV-Vis, and NMR spectra can be calculated and compared with experimental data for structure validation.[5][12]

Data Presentation: DFT-Calculated Reactivity Descriptors

The table below presents key quantum chemical descriptors calculated using DFT (B3LYP/6-31G(d,p) level of theory) for a series of p-nitrophenyl tetrathiafulvalene derivatives.[8] These descriptors help in predicting the chemical reactivity and stability of the compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Electrophilicity (ω)
A -5.84-2.962.881.446.01
B -5.73-2.852.881.445.86
C -5.69-2.932.761.386.13
D -5.61-2.832.781.395.92
E -5.60-2.932.671.336.36
F -5.58-2.842.741.376.04

Table 2: DFT-calculated global reactivity descriptors for p-nitrophenyl tetrathiafulvalene derivatives.[8][13]

Mandatory Visualization: DFT Workflow

dft_workflow cluster_props Calculated Properties Input 1. Input Structure (Build 3D model of nitrophenyl derivative) Setup 2. Calculation Setup (Select Method: e.g., B3LYP) (Select Basis Set: e.g., 6-31G(d,p)) Input->Setup Opt 3. Geometry Optimization (Find lowest energy structure) Setup->Opt Freq 4. Frequency Calculation (Confirm true minimum) Opt->Freq Prop 5. Property Calculation Freq->Prop HOMO_LUMO HOMO/LUMO Energies Prop->HOMO_LUMO MEP MEP Surface Prop->MEP Spectra IR/UV/NMR Spectra Prop->Spectra Reactivity Reactivity Descriptors Prop->Reactivity

A generalized workflow for DFT calculations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.[2][17] The goal is to develop a model that can predict the activity of new, unsynthesized compounds. For nitrophenyl derivatives, QSAR studies have been used to predict their potential as enzyme inhibitors and to understand the structural features required for their activity.[3][17]

Detailed Methodology: QSAR Study

The development of a QSAR model involves several key steps.[17][18]

  • Data Set Collection : A dataset of nitrophenyl derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is collected. The dataset is typically divided into a training set (to build the model) and a test set (to validate the model).[17]

  • Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., LogP), topological indices, constitutional indices, and quantum chemical descriptors.[2][17]

  • Model Development : A statistical method is used to build a mathematical model that correlates the descriptors (independent variables) with the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANNs).[17][19]

  • Model Validation : The predictive power of the developed QSAR model is rigorously validated.

    • Internal Validation : Cross-validation techniques, such as leave-one-out (LOO), are performed on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.[17]

    • External Validation : The model's ability to predict the activity of compounds not used in its creation is tested using the external test set. The predictive correlation coefficient (r²_pred) is calculated.[17]

  • Interpretation and Application : The validated model is interpreted to understand which structural features are important for the desired activity. It can then be used to predict the activity of novel nitrophenyl derivatives.[17]

Data Presentation: Sample QSAR Model for Aldose Reductase Inhibition

The following table shows the statistical quality of a QSAR model developed to predict the aldose reductase inhibitory activity of nitrophenyl derivatives.[17]

ParameterDescriptionValue
Correlation Coefficient (Training Set)0.9352
Cross-validated Correlation Coefficient0.8639
r²_pred Predictive Correlation Coefficient (Test Set)0.8469
N (Training) Number of molecules in the training set11
N (Test) Number of molecules in the test set5
Method Statistical Method UsedMultiple Linear Regression (MLR)

Table 3: Statistical parameters of a QSAR model for nitrophenyl derivatives as aldose reductase inhibitors.[17]

Mandatory Visualization: QSAR Workflow

qsar_workflow Data 1. Data Collection (Compounds with known biological activity) Split 2. Data Splitting Data->Split Train Training Set Split->Train Test Test Set Split->Test Descriptors 3. Descriptor Calculation (Physicochemical, Topological, etc.) Train->Descriptors External External Validation (r²_pred) Test->External Model 4. Model Building (e.g., Multiple Linear Regression) Descriptors->Model Validate 5. Model Validation Model->Validate Internal Internal Validation (q²) Validate->Internal Validate->External Predict 6. Prediction & Interpretation (Screen new compounds) Validate->Predict

A logical workflow for QSAR model development.

Conclusion

Theoretical and computational studies are powerful tools in the modern research and development of nitrophenyl derivatives. Methodologies such as molecular docking, DFT, and QSAR provide invaluable, atomistic-level insights into molecular interactions, electronic properties, and structure-activity relationships that are often difficult to obtain through experimental means alone. The integration of these computational approaches allows for the rational design of novel compounds, accelerates the screening process, and provides a theoretical framework for understanding biological activity. This guide has outlined the core principles, protocols, and applications of these methods, offering a foundational resource for scientists aiming to leverage computational chemistry in their work with nitrophenyl derivatives.

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitro Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitro group (NO₂), a seemingly simple functional moiety, imparts a profound and diverse range of biological activities to organic molecules. Its strong electron-withdrawing nature and potential for bioreduction have been exploited in the development of a wide array of therapeutic agents. However, this same chemical reactivity is also responsible for the toxicity concerns that have historically accompanied this class of compounds. This technical guide provides an in-depth exploration of the core biological activities of nitro compounds in medicinal chemistry, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

Mechanisms of Action: The Foundation of Biological Activity

The biological effects of nitro compounds are predominantly driven by two key mechanisms: bioreductive activation and nitric oxide donation.

Bioreductive Activation: Unmasking the Cytotoxic Potential

Many nitroaromatic and nitroheterocyclic compounds are prodrugs that remain relatively inert until they are activated by nitroreductase enzymes. These enzymes, primarily found in anaerobic bacteria and hypoxic tumor cells, reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as the nitro radical anion.[1] These reactive species can then exert cytotoxic effects through various mechanisms, including DNA damage and inhibition of essential cellular processes.[1] This selective activation in specific microenvironments forms the basis for their use as targeted antimicrobial and anticancer agents.[2][3][4]

Nitroreductase_Activation Prodrug Nitroaromatic Prodrug (Inactive) NTR Nitroreductase (NTR) Prodrug->NTR Reduction ReactiveSpecies Reactive Nitro Intermediates (e.g., Nitroso, Hydroxylamine) NTR->ReactiveSpecies DNA_Damage DNA Damage & Covalent Binding ReactiveSpecies->DNA_Damage CellDeath Cell Death DNA_Damage->CellDeath NO_Donation NO_Donor Nitro Compound (e.g., Nitroglycerin) Enzymatic Enzymatic/ Spontaneous Decomposition NO_Donor->Enzymatic NO Nitric Oxide (NO) Enzymatic->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation

Mechanism of action for nitric oxide (NO) donor compounds.

Therapeutic Applications and Quantitative Data

The diverse mechanisms of action of nitro compounds have led to their application in treating a wide range of diseases.

Antimicrobial Activity

Nitro-containing drugs are mainstays in the treatment of bacterial and parasitic infections. Their efficacy is largely due to the reductive activation of the nitro group within anaerobic or microaerophilic pathogens.

  • Nitroimidazoles: Metronidazole and tinidazole are widely used against anaerobic bacteria and protozoa. *[5] Nitrofurans: Nitrofurantoin is a key therapeutic for urinary tract infections.

[1][6][7][8][9]| Compound | Organism | Activity | Value (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Nitrofurantoin | Escherichia coli | MIC₅₀ | 16 | |[6] | Nitrofurantoin | Escherichia coli | MIC₉₀ | 16 | |[6] | Nitrofurantoin | Staphylococcus pseudintermedius | MIC₅₀ | 8 | |[6] | Nitrofurantoin | Staphylococcus pseudintermedius | MIC₉₀ | 16 | |[6] | Nitrofurantoin | Enterococcus faecium | MIC₅₀ | 64 | |[6] | Nitrofurantoin | Klebsiella spp. | Resistance Rate | 44.61% | |[9]

Anticancer Activity

The hypoxic microenvironment of solid tumors provides a target for nitroreductase-activated anticancer prodrugs. Additionally, some nitroaromatic compounds exhibit anticancer activity through mechanisms related to their alkylating properties or their ability to induce apoptosis.

[10][11]| Compound Class/Name | Cancer Cell Line | Activity | Value (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Novel Nitroaromatics | Various Human Cancer Cell Lines | IC₅₀ | < 8.5 | |[10][11] | 1-nitro-4-phenoxybenzene | Human Cancer Cell Lines | IC₅₀ | 29.0 - 8.4 | |[5] | N-alkyl-nitroimidazoles | MDA-MB231 (Breast) | LC₅₀ | 16.7 | |[4] | 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MCF-7 (Breast) | IC₅₀ | 0.85 | |[12] | 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MDA-MB-231 (Breast) | IC₅₀ | 6.61 | |[12] | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) | THP-1 (Leukemia) | IC₅₀ | Significant at 2.5 | |[13] | 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6) | MCF-7 (Breast) | IC₅₀ | Significant at 5 | |[13]

Antiparasitic Activity

Nitroheterocyclic compounds are crucial in the treatment of several parasitic diseases, including Chagas disease, leishmaniasis, and human African trypanosomiasis. Their mechanism of action is also based on the reductive activation of the nitro group by parasitic nitroreductases.

Experimental Protocols

Accurate and reproducible assessment of the biological activity of nitro compounds is paramount in drug discovery and development. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The nitro compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Wells with Microbial Suspension PrepInoculum->Inoculate SerialDilution Perform Serial Dilution of Nitro Compound in Plate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Visually Inspect for Growth and Determine MIC Incubate->ReadResults End End ReadResults->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nitro compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Nitroreductase Activity Assay

Objective: To measure the activity of a nitroreductase enzyme in reducing a nitroaromatic substrate.

Methodology (Spectrophotometric):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), a reduced cofactor (NADH or NADPH), and the purified nitroreductase enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the nitroaromatic substrate.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH or NADPH, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters such as Kₘ and Vₘₐₓ can be determined by varying the substrate concentration.

Nitric Oxide (NO) Quantification (Griess Assay)

Objective: To quantify the amount of nitric oxide released from a nitro compound by measuring its stable breakdown product, nitrite.

Methodology:

  • Sample Collection: The supernatant from cell cultures treated with the NO-donating nitro compound is collected.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). T[2]hese are often mixed shortly before use.

  • Reaction: An equal volume of the Griess reagent is added to the sample supernatant. Nitrite in the sample reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound. 4[14][15]. Incubation: The mixture is incubated at room temperature for a short period to allow for color development.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader. 6[14][15]. Quantification: The nitrite concentration in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of sodium nitrite.

Toxicity and Future Perspectives

The primary concern with nitro-containing drugs is their potential for toxicity, including mutagenicity and carcinogenicity, which can arise from the same reductive activation that confers their therapeutic effects. T[7][12]he generation of reactive intermediates can lead to off-target effects and cellular damage in host tissues.

Future research in this field is focused on several key areas:

  • Development of more selective nitroreductase-activated prodrugs: Designing compounds that are exclusively activated by enzymes present in target pathogens or tumor cells to minimize host toxicity.

  • Modulation of physicochemical properties: Optimizing the solubility, stability, and pharmacokinetic profiles of nitro compounds to enhance their therapeutic index.

  • Combination therapies: Exploring the synergistic effects of nitro compounds with other therapeutic agents to improve efficacy and overcome resistance.

The biological activity of nitro compounds in medicinal chemistry is a testament to the intricate relationship between chemical structure and biological function. While their potential for toxicity necessitates careful consideration in drug design, their proven efficacy in a range of therapeutic areas ensures that they will remain an important class of molecules for further investigation and development.

References

An In-depth Technical Guide to the Discovery and Background of Substituted Cyclobutane Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and background of substituted cyclobutane molecules in the context of drug discovery and development. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Rise of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique structural and electronic properties offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacological profiles of drug candidates. First synthesized in 1907, the cyclobutane ring is the second most strained saturated monocarbocycle after cyclopropane.[1] This inherent strain contributes to its distinct puckered conformation, which can impart a degree of conformational rigidity to a molecule.[2][3] This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.[2]

The incorporation of a cyclobutane moiety can lead to improvements in several key drug-like properties, including:

  • Metabolic Stability: The cyclobutane ring can block potential sites of metabolism, leading to increased metabolic stability.[2]

  • Conformational Restriction: The rigid nature of the cyclobutane scaffold can lock a molecule into a bioactive conformation, enhancing its potency.[2][3]

  • Bioisosterism: Cyclobutane rings can serve as effective bioisosteres for other chemical groups, such as alkenes, larger rings, or even phenyl groups, allowing for the fine-tuning of a molecule's properties.[2]

  • Pharmacophore Orientation: The defined geometry of the cyclobutane ring can be used to precisely orient key pharmacophoric groups for optimal interaction with their target.[2]

This guide will delve into the discovery of cyclobutane-containing natural products and synthetic drugs, explore key synthetic methodologies, present quantitative data on their biological activities, and provide detailed experimental protocols for their synthesis and evaluation.

Discovery and Background of Substituted Cyclobutanes

Natural Occurrences

While relatively rare compared to other ring systems, cyclobutane motifs are found in a variety of natural products isolated from plants and marine organisms.[1][4] A notable example is Sceptrin , an antimicrobial agent isolated from the marine sponge Agelas sceptrum.[1] The cyclobutane core of these natural products often contributes significantly to their biological activity.[4]

Substituted Cyclobutanes in Approved Drugs

The utility of the cyclobutane scaffold is evident in several marketed drugs:

  • Carboplatin: An analog of cisplatin, Carboplatin is a platinum-based chemotherapy drug used in the treatment of various cancers. The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center, leading to a different toxicity profile compared to cisplatin.

  • Boceprevir: A protease inhibitor used in the treatment of hepatitis C. Boceprevir features a cyclobutane moiety as part of its P2 side chain, which plays a crucial role in its binding to the HCV NS3/4A protease.

  • Apalutamide: A non-steroidal antiandrogen for the treatment of prostate cancer. Apalutamide contains a spirocyclic cyclobutane, which contributes to its high affinity and selectivity for the androgen receptor.

Synthetic Methodologies for Substituted Cyclobutanes

A variety of synthetic methods have been developed to access functionalized cyclobutane rings. One of the most powerful and widely used methods is the [2+2] photocycloaddition of alkenes.[5] This reaction involves the light-induced formation of a cyclobutane ring from two alkene moieties. Other important methods include the intramolecular alkylation of malonate derivatives and various cycloaddition strategies.

Quantitative Data on Substituted Cyclobutane Molecules

The following tables summarize key quantitative data for representative cyclobutane-containing molecules, highlighting their biological activity and pharmacokinetic properties.

CompoundTargetIC50 / KiCell Line / Assay ConditionsReference
BACE1 Inhibitors
LY2886721BACE1IC50 = 25 nMFRET assay[5]
Compound 29RORγtIC50 = 37 nMBiochemical assay[6]
Combretastatin Analogs
Compound 8Tubulin PolymerizationIC50 = 18.8 µMA549 cell line[7]
Compound 20Tubulin PolymerizationIC50 = 32.7 µMA549 cell line[7]
p38α MAP Kinase Inhibitors
Compound 21p38αIC50 = 1 nMEnzyme assay[8]
Compound 10mp38αIC50 = 3 nMHuman whole blood assay[9]
Compound 10qp38αED50 = 0.05-0.07 mg/kgLPS-stimulated Lewis rats[9]
DrugParameterValueSpecies / ConditionsReference
Apalutamide Cmax6.0 mcg/mLHuman, steady-state[10]
AUC100 mcg·h/mLHuman, steady-state[10]
t1/2 (effective)~3 daysHuman, steady-state[10]
Vd/F276 LHuman, steady-state[10]
CL/F2.0 L/hHuman, steady-state[10]
Carboplatin t1/2 (free platinum, initial phase)~90 minutesHuman[3]
t1/2 (free platinum, terminal phase)~6 hoursHuman[3]

Signaling Pathways and Mechanisms of Action

Substituted cyclobutane molecules exert their biological effects through a variety of mechanisms, often by modulating specific signaling pathways.

Carboplatin: DNA Damage and Apoptosis

Carboplatin is a DNA alkylating agent. After entering the cell, it undergoes hydrolysis to form a reactive platinum complex that binds to DNA, forming intra- and inter-strand cross-links.[11] This DNA damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[12]

Carboplatin_Mechanism cluster_cell Cancer Cell Carboplatin_ext Carboplatin (extracellular) Carboplatin_int Carboplatin (intracellular) Carboplatin_ext->Carboplatin_int Uptake Hydrolysis Hydrolysis Carboplatin_int->Hydrolysis Reactive_Pt Reactive Platinum Complex Hydrolysis->Reactive_Pt DNA Nuclear DNA Reactive_Pt->DNA Binds to DNA_adduct DNA-Platinum Adducts (Cross-links) DNA->DNA_adduct Replication_Inhibition Inhibition of DNA Replication DNA_adduct->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_adduct->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Carboplatin's mechanism of action leading to apoptosis.
Boceprevir: Inhibition of HCV NS3/4A Protease

Boceprevir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS3/4A serine protease.[6] This viral enzyme is essential for cleaving the HCV polyprotein into mature viral proteins required for viral replication.[6] Boceprevir acts as a covalent, reversible inhibitor by binding to the active site of the NS3 protease, thereby blocking polyprotein processing and halting viral replication.[6]

Boceprevir_Mechanism cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage by Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins generates Replication Viral Replication Mature_Proteins->Replication Boceprevir Boceprevir Inhibition Boceprevir->Inhibition Inhibition->NS3_4A Inhibits

Boceprevir inhibits the HCV NS3/4A protease, halting viral replication.
Apalutamide: Androgen Receptor Signaling Antagonism

Apalutamide is a potent androgen receptor (AR) inhibitor.[4] In prostate cancer, androgens like testosterone bind to the AR, which then translocates to the nucleus and activates the transcription of genes that promote tumor growth.[4] Apalutamide competitively binds to the ligand-binding domain of the AR, preventing androgen binding and subsequent nuclear translocation and DNA binding.[8] This blockade of AR signaling leads to decreased tumor cell proliferation and increased apoptosis.[8]

Apalutamide_Mechanism cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_bound Androgen-AR Complex Apalutamide Apalutamide Apalutamide->AR Blocks binding DNA DNA AR_bound->DNA Translocates to nucleus and binds to DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Activates

Apalutamide blocks androgen receptor signaling in prostate cancer cells.

Detailed Experimental Protocols

Synthesis of a Substituted Cyclobutane via [2+2] Photocycloaddition

This protocol describes the synthesis of a β-truxinic acid analogue via the template-directed photochemical [2+2] cycloaddition of a cinnamic acid derivative.[13]

Materials:

  • Cinnamic acid derivative

  • 1,8-dihydroxynaphthalene (template)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • UV lamp (e.g., 365 nm)

  • Standard glassware and purification supplies

Procedure:

  • Esterification: To a solution of the cinnamic acid derivative (2.0 equiv) and 1,8-dihydroxynaphthalene (1.0 equiv) in DCM, add DCC (2.2 equiv) and a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification of the Diester: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the symmetrical diester.

  • Photocycloaddition: Place the purified diester in a quartz reaction vessel and irradiate with a UV lamp in the solid state or as a suspension in a non-absorbing solvent like n-heptane until the starting material is consumed (monitor by TLC or LC-MS).

  • Hydrolysis and Isolation: To the reaction mixture, add a solution of KOH in a mixture of THF and water. Stir at room temperature until the hydrolysis is complete. Acidify the reaction mixture with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the cyclobutane dicarboxylic acid.

Synthesis of a Key Intermediate for Boceprevir

This protocol outlines the synthesis of methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, a key intermediate in the synthesis of Boceprevir.[14][15][16][17][18]

Materials:

  • (1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carbonitrile

  • Methanol

  • Hydrogen chloride (gas or solution in methanol)

  • Standard glassware for anhydrous reactions

Procedure:

  • Boc-Deprotection and Imidate Formation: Dissolve (1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carbonitrile in a solution of hydrogen chloride in methanol (e.g., 20 wt%).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the disappearance of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).

  • Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting solid is the desired product, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.

Human Liver Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a test compound using human liver microsomes.[11][12][19][20][21]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (stock solution in DMSO or acetonitrile)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Microsomal_Stability_Workflow start Start prep_reagents Prepare Reagents: - HLM solution - Test compound solution - NADPH regenerating system start->prep_reagents incubation Incubation at 37°C prep_reagents->incubation sampling Take samples at time points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench reaction with ice-cold acetonitrile + IS sampling->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis: - Plot ln(% remaining) vs. time - Calculate t1/2 and CLint analyze->data_analysis end End data_analysis->end

Workflow for a human liver microsomal stability assay.

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), MgCl2 (e.g., 3.3 mM) in potassium phosphate buffer.

  • Add Test Compound: Add the test compound to the incubation mixture to a final concentration of, for example, 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard. The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the half-life (t½) and the intrinsic clearance (CLint).

Conclusion

Substituted cyclobutane molecules have firmly established their place as valuable building blocks in drug discovery. Their unique conformational and physicochemical properties provide a means to address many of the challenges faced in modern medicinal chemistry, from improving metabolic stability to enhancing target affinity. As synthetic methodologies continue to advance, the strategic incorporation of the cyclobutane motif is expected to play an increasingly important role in the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of cyclobutane chemistry for drug discovery, offering a foundation for researchers to explore and exploit the potential of this versatile scaffold.

References

1-(3-Nitrophenyl)cyclobutanecarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a plausible synthetic route for 1-(3-Nitrophenyl)cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry and materials science. The data is presented to be accessible and useful for professionals in drug development and chemical research.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₄[1]
Molecular Weight 221.21 g/mol [1]
CAS Number 180080-87-9[1][2]
Canonical SMILES C1CC1(C(=O)O)C2=CC(=CC=C2)--INVALID-LINK--[O-][1]

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclobutanecarboxylic Acid

This procedure is adapted from the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile.[3]

Materials:

  • 1-Phenyl-1-cyclobutanecarbonitrile

  • Potassium hydroxide (KOH, 85%)

  • Ethylene glycol

  • Deionized water

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated saline solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-phenyl-1-cyclobutanecarbonitrile (5.0 g, 31.83 mmol) and potassium hydroxide (6.29 g, 95.49 mmol) in ethylene glycol (10 mL).

  • Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for 6 hours. The reaction progress can be monitored by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 10 mL) to remove any unreacted starting material or non-acidic byproducts.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of less than 2.

  • Extract the acidified aqueous layer with chloroform (2 x 10 mL).

  • Combine the chloroform extracts and wash them sequentially with deionized water and a saturated saline solution.

  • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenylcyclobutanecarboxylic acid.

Step 2: Nitration of 1-Phenylcyclobutanecarboxylic Acid

This proposed procedure is based on the nitration of similar aromatic compounds. The regioselectivity of the nitration (meta vs. para substitution) is sensitive to reaction conditions, particularly temperature. Lower temperatures generally favor the formation of the meta isomer.

Materials:

  • 1-Phenylcyclobutanecarboxylic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Acetic anhydride

  • Ice

  • Deionized water

Procedure:

  • In a flask cooled in an ice-salt bath, cautiously add 1-phenylcyclobutanecarboxylic acid to a mixture of concentrated sulfuric acid and acetic anhydride while maintaining the temperature at or below 10°C.

  • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at a controlled low temperature for 3 hours.

  • Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.

  • The precipitated product can be collected by vacuum filtration and washed with cold deionized water.

  • The crude product will likely be a mixture of isomers. Purification to isolate the desired this compound can be achieved through recrystallization or column chromatography.

Logical Relationships in Compound Characterization

The following diagram illustrates the logical flow from the chemical's name to its fundamental molecular properties.

A This compound B Structural Components A->B C 3-Nitrophenyl Group B->C D Cyclobutane Ring B->D E Carboxylic Acid Group B->E F Molecular Formula C11H11NO4 C->F D->F E->F G Molecular Weight 221.21 g/mol F->G

Caption: Logical breakdown of the compound's name to its molecular formula and weight.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid as a versatile building block in organic synthesis. Due to the limited specific literature on this compound, the following protocols are based on well-established synthetic methodologies for structurally related molecules.

Overview and Potential Applications

This compound is a bifunctional molecule incorporating a cyclobutane ring, a carboxylic acid, and a nitroaromatic moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a diverse range of complex organic molecules, particularly in the field of medicinal chemistry. The cyclobutane scaffold provides a rigid, three-dimensional element that is increasingly utilized in drug design to explore novel chemical space and improve pharmacokinetic properties.

Key Potential Applications:

  • Synthesis of Novel Amides and Esters: The carboxylic acid functionality serves as a handle for the synthesis of a wide array of amides and esters with potential biological activity.

  • Precursor to Amino Derivatives: The nitro group can be readily reduced to an amine, providing a route to 1-(3-aminophenyl)cyclobutanecarboxylic acid and its derivatives. These amino derivatives are key intermediates for the synthesis of ureas, sulfonamides, and for use in reductive amination reactions.

  • Scaffold for Medicinal Chemistry: The rigid cyclobutane core can be used to orient pharmacophoric groups in a defined spatial arrangement, which is beneficial for optimizing interactions with biological targets.

Synthesis of this compound

Reaction Scheme:

G A 1-(3-nitrophenyl)cyclobutane-1-carbonitrile B This compound A->B  H2SO4 (aq), Heat  

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hydrolysis of 1-(3-nitrophenyl)cyclobutane-1-carbonitrile

This protocol is adapted from general procedures for nitrile hydrolysis.[1][2]

Materials:

  • 1-(3-nitrophenyl)cyclobutane-1-carbonitrile

  • Sulfuric acid (70% aqueous solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1-(3-nitrophenyl)cyclobutane-1-carbonitrile (1.0 eq).

  • Carefully add a 70% aqueous solution of sulfuric acid (10 mL per gram of nitrile).

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Quantitative Data (Expected):

ParameterExpected Value
Yield70-85%
Purity (by NMR)>95%

Applications in Organic Synthesis: Key Transformations

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted to amides, which are prevalent in pharmaceuticals.

Reaction Scheme:

G cluster_0 A This compound C Amide Derivative A->C  EDC, HOBt, DIPEA, DMF   B Amine (R-NH2) B->C  EDC, HOBt, DIPEA, DMF  

Caption: General workflow for amide synthesis.

Experimental Protocol: Synthesis of a Representative Amide

This protocol utilizes a standard peptide coupling agent, EDC, in the presence of HOBt.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) followed by the slow addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Quantitative Data (Expected for a typical reaction):

ParameterExpected Value
Yield60-90%
Purity>98%
Reduction of the Nitro Group

The nitro group can be reduced to a primary amine, which opens up a wide range of further synthetic transformations.

Reaction Scheme:

G A This compound B 1-(3-Aminophenyl)cyclobutanecarboxylic acid A->B  SnCl2·2H2O, Ethanol, Reflux  

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 1-(3-Aminophenyl)cyclobutanecarboxylic acid

This protocol uses tin(II) chloride, a common reagent for the reduction of aromatic nitro groups.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Celatom® or Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and cool in an ice bath.

  • Slowly add saturated sodium bicarbonate solution to neutralize the mixture and precipitate the tin salts.

  • Filter the mixture through a pad of Celatom® or Celite®, washing the pad with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • The product can be purified by recrystallization or column chromatography.

Quantitative Data (Expected):

ParameterExpected Value
Yield80-95%
Purity>97%

Logical Workflow for Drug Discovery Application

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.

G A This compound B Amide Library Synthesis (Parallel Synthesis) A->B C Reduction of Nitro Group A->C E Biological Screening (e.g., Enzyme Assays) B->E D 1-(3-Aminophenyl)cyclobutanecarboxylic acid C->D H Sulfonamide/Urea Library Synthesis D->H F SAR Studies E->F G Lead Optimization F->G H->E

Caption: Drug discovery workflow using the target molecule.

This workflow highlights the parallel synthesis of diverse libraries from the key intermediate, followed by biological evaluation and structure-activity relationship (SAR) studies to identify and optimize lead compounds. The unique 3D structure of the cyclobutane core is a key feature to be exploited in this process.

References

Application Notes and Protocols: 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitrophenyl)cyclobutanecarboxylic acid is a unique scaffold possessing both a strained cyclobutane ring and an electronically distinct nitrophenyl moiety. These features make it an attractive starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for the hypothetical synthesis of pyridazinone and pyrazole derivatives from this building block. The initial transformation steps are proposed based on established chemical principles, while the subsequent cyclization reactions are based on well-documented procedures for analogous precursors.

Synthesis of Novel Pyridazinone Heterocycles

Pyridazinones are a class of nitrogen-containing heterocycles known for a wide range of biological activities. The proposed synthetic pathway involves the conversion of this compound into a γ-keto acid, which is a common precursor for pyridazinone synthesis via condensation with hydrazine.

Proposed Synthetic Pathway for 6-(3-Nitrophenyl)-4,5-dihydro-2H-pyridazin-3-one

The overall proposed synthesis is a two-step process starting with the conversion of this compound to a γ-keto acid, followed by cyclization with hydrazine hydrate.

G A This compound B 4-(3-Nitrophenyl)-4-oxobutanoic acid (Hypothetical Intermediate) A->B  Hypothetical  Ring Opening &  Oxidation C 6-(3-Nitrophenyl)-4,5-dihydro-2H-pyridazin-3-one B->C  Hydrazine Hydrate,  Ethanol,  Reflux

Caption: Proposed synthetic workflow for the synthesis of a pyridazinone derivative.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 4-(3-Nitrophenyl)-4-oxobutanoic acid

Disclaimer: This is a hypothetical protocol as no direct literature precedent for this specific transformation was found. The conditions are based on general principles of organic synthesis.

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Friedel-Crafts Acylation (Hypothetical Ring Opening): In a separate flask, prepare a slurry of aluminum chloride (AlCl₃, 2.5 eq) in dry DCM (20 mL). Cool the slurry to 0 °C.

  • Add a solution of the crude acid chloride in dry DCM (10 mL) dropwise to the AlCl₃ slurry.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours. This step is a speculative approach to achieve ring opening and formation of a keto acid derivative.

  • Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid (HCl).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired γ-keto acid.

Protocol 2: Synthesis of 6-(3-Nitrophenyl)-4,5-dihydro-2H-pyridazin-3-one

This protocol is based on established methods for the synthesis of pyridazinones from γ-keto acids.

  • Dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in ethanol (20 mL).

  • Add hydrazine hydrate (1.5 eq) dropwise to the solution.

  • Reflux the reaction mixture for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 6-(3-nitrophenyl)-4,5-dihydro-2H-pyridazin-3-one.

  • Recrystallize the crude product from ethanol for further purification.

Quantitative Data (Hypothetical)
StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
14-(3-Nitrophenyl)-4-oxobutanoic acidThis compoundOxalyl chloride, AlCl₃DCM60 - RT40-50*
26-(3-Nitrophenyl)-4,5-dihydro-2H-pyridazin-3-one4-(3-Nitrophenyl)-4-oxobutanoic acidHydrazine hydrateEthanol6Reflux85-95

*Yield for the hypothetical step is an estimation.

Synthesis of Novel Pyrazole Heterocycles

Pyrazoles are another important class of heterocycles with diverse biological activities. The proposed synthesis involves converting this compound into a 1,3-dicarbonyl compound, a key precursor for pyrazole synthesis.

Proposed Synthetic Pathway for a 3-(3-Nitrophenyl)cyclobutyl-1H-pyrazole Derivative

This proposed route involves the transformation of the carboxylic acid into a β-keto ester, followed by cyclization with hydrazine.

G A This compound B Methyl 3-(1-(3-nitrophenyl)cyclobutyl)-3-oxopropanoate (Hypothetical Intermediate) A->B  1. (COCl)₂, DMF (cat.)  2. Meldrum's acid, Pyridine  3. MeOH, Reflux  (Hypothetical Sequence) C 5-(1-(3-Nitrophenyl)cyclobutyl)-1H-pyrazol-3(2H)-one B->C  Hydrazine Hydrate,  Acetic Acid,  Reflux

Caption: Proposed workflow for the synthesis of a pyrazole derivative.

Experimental Protocols

Protocol 3: Hypothetical Synthesis of Methyl 3-(1-(3-nitrophenyl)cyclobutyl)-3-oxopropanoate

Disclaimer: This is a hypothetical multi-step protocol based on general synthetic transformations.

  • Acid Chloride Formation: Convert this compound to its corresponding acid chloride using oxalyl chloride and a catalytic amount of DMF in dry DCM as described in Protocol 1.

  • Acylation of Meldrum's Acid: To a solution of Meldrum's acid (1.1 eq) in dry DCM at 0 °C, add pyridine (2.2 eq).

  • Add the crude acid chloride solution in DCM dropwise to the Meldrum's acid solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Methanolysis: Reflux the crude product from the previous step in methanol for 4 hours.

  • Remove the methanol under reduced pressure and purify the resulting crude β-keto ester by column chromatography on silica gel.

Protocol 4: Synthesis of 5-(1-(3-Nitrophenyl)cyclobutyl)-1H-pyrazol-3(2H)-one

This protocol is based on well-established methods for pyrazole synthesis from β-keto esters.

  • Dissolve methyl 3-(1-(3-nitrophenyl)cyclobutyl)-3-oxopropanoate (1.0 eq) in glacial acetic acid (15 mL).

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the mixture for 5 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to obtain the crude pyrazole derivative.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water) to get the pure product.

Quantitative Data (Hypothetical)
StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
3Methyl 3-(1-(3-nitrophenyl)cyclobutyl)-3-oxopropanoateThis compound(COCl)₂, Meldrum's acid, Pyridine, MeOHDCM, MeOH180 - Reflux35-45*
45-(1-(3-Nitrophenyl)cyclobutyl)-1H-pyrazol-3(2H)-oneMethyl 3-(1-(3-nitrophenyl)cyclobutyl)-3-oxopropanoateHydrazine hydrateAcetic Acid5Reflux80-90

*Yield for the multi-step hypothetical sequence is an estimation.

Applications and Future Directions

The synthesized pyridazinone and pyrazole derivatives, featuring the unique 1-(3-nitrophenyl)cyclobutyl moiety, represent novel chemical entities. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then be used to introduce a wide variety of substituents, thereby enabling the generation of a diverse chemical library for biological screening.

Professionals in drug development can utilize these protocols to generate novel scaffolds for screening against various therapeutic targets. The cyclobutane ring introduces a three-dimensional character to the molecules, which is often desirable for improving pharmacokinetic properties. Further studies could focus on the derivatization of the heterocyclic core and the nitrophenyl group to perform structure-activity relationship (SAR) studies and optimize biological activity. The logical next step would be to perform these proposed syntheses in the laboratory to validate the hypothetical steps and fully characterize the novel heterocycles.

Application Note: A Robust Protocol for the Synthesis of 1,3-Substituted Cyclobutanes via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-substituted cyclobutanes are valuable structural motifs in medicinal chemistry and drug discovery. Their rigid, puckered conformation allows for the precise spatial arrangement of substituents, making them attractive as bioisosteres for aromatic rings and conformationally constrained linkers.[1] This application note provides a detailed protocol for the synthesis of 1,3-substituted cyclobutanes via a Lewis acid-promoted [2+2] cycloaddition of terminal alkenes with allenoates. This method, developed by Conner and Brown, offers a simple, scalable, and robust route to a variety of functionalized cyclobutanes in high yields.[1][2]

Overview of the Synthetic Strategy

The core of this synthetic approach is the [2+2] cycloaddition between a terminal alkene and an allenoate, promoted by a Lewis acid. Phenyl 2,3-butadienoate is utilized as a highly reactive allenoate due to the electron-withdrawing nature of the phenyl ester. The reaction is promoted by ethylaluminum dichloride (EtAlCl₂) in dichloromethane. This method is notable for its operational simplicity and broad substrate scope.[1]

Experimental Workflow

The overall experimental workflow consists of two main stages: the synthesis of the phenyl 2,3-butadienoate precursor and the subsequent [2+2] cycloaddition with a terminal alkene.

G cluster_0 Synthesis of Phenyl 2,3-butadienoate cluster_1 [2+2] Cycloaddition start_allenoate Start esterification Esterification of 2,3-butadienoic acid with phenol start_allenoate->esterification purification_allenoate Purification by chromatography esterification->purification_allenoate product_allenoate Phenyl 2,3-butadienoate purification_allenoate->product_allenoate reaction_setup Combine Phenyl 2,3-butadienoate and terminal alkene in DCM product_allenoate->reaction_setup Use as reactant start_cycloaddition Start start_cycloaddition->reaction_setup lewis_acid_addition Add EtAlCl₂ at low temperature reaction_setup->lewis_acid_addition reaction Stir at room temperature lewis_acid_addition->reaction quench Quench with water reaction->quench extraction Workup and extraction quench->extraction purification_cycloaddition Purification by chromatography extraction->purification_cycloaddition product_cyclobutane 1,3-Substituted Cyclobutane purification_cycloaddition->product_cyclobutane

Caption: General workflow for the synthesis of 1,3-substituted cyclobutanes.

Data Presentation: Substrate Scope and Yields

The Lewis acid-promoted [2+2] cycloaddition of phenyl 2,3-butadienoate tolerates a wide range of terminal alkenes, including unactivated and styrene-derived substrates. The reaction can also be performed on a gram scale with high yield.[3] The following table summarizes the yields for the synthesis of various 1,3-substituted cyclobutanes.

EntryAlkene SubstrateProductYield (%)
11-OctenePhenyl 3-hexyl-1-methylenecyclobutane-1-carboxylate82
2StyrenePhenyl 1-methylene-3-phenylcyclobutane-1-carboxylate90
34-MethylstyrenePhenyl 1-methylene-3-(p-tolyl)cyclobutane-1-carboxylate85
44-MethoxystyrenePhenyl 3-(4-methoxyphenyl)-1-methylenecyclobutane-1-carboxylate88
54-ChlorostyrenePhenyl 3-(4-chlorophenyl)-1-methylenecyclobutane-1-carboxylate75
64-(Trifluoromethyl)styrenePhenyl 1-methylene-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate68
7MethylenecyclohexanePhenyl spiro[3.5]nonane-1-ylideneacetate71
8(E)-1-Phenylprop-1-enePhenyl (E)-1-methylene-3-phenyl-3-methylcyclobutane-1-carboxylate65 (as a mixture of diastereomers)
9AllylbenzenePhenyl 3-benzyl-1-methylenecyclobutane-1-carboxylate78
10VinylcyclohexanePhenyl 3-cyclohexyl-1-methylenecyclobutane-1-carboxylate80

Experimental Protocols

Synthesis of Phenyl 2,3-butadienoate

Materials:

  • 2,3-Butadienoic acid

  • Phenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-butadienoic acid (1.0 equiv) and phenol (1.1 equiv) in anhydrous DCM (0.2 M) at 0 °C, add DMAP (0.1 equiv).

  • Slowly add a solution of DCC (1.1 equiv) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the dicyclohexylurea precipitate and wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes/diethyl ether) to afford phenyl 2,3-butadienoate as a colorless oil.

General Protocol for the [2+2] Cycloaddition

Materials:

  • Phenyl 2,3-butadienoate

  • Terminal alkene (3.0 equiv)

  • Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phenyl 2,3-butadienoate (1.0 equiv) and the terminal alkene (3.0 equiv).

  • Dissolve the reactants in anhydrous DCM (0.1 M with respect to the allenoate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add ethylaluminum dichloride (1.0 M solution in hexanes, 1.2 equiv) dropwise to the stirred solution.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of deionized water.

  • Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-substituted cyclobutane.

Safety Precautions

  • Ethylaluminum dichloride is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere using proper syringe techniques.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The described protocol for the Lewis acid-promoted [2+2] cycloaddition of allenoates and alkenes provides a reliable and versatile method for the synthesis of 1,3-substituted cyclobutanes.[1] The operational simplicity, scalability, and broad substrate scope make this a valuable tool for researchers in organic synthesis and drug discovery.[1]

References

Application of Nitrophenyl Derivatives in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Nitrophenyl Derivatives in Oncology

The nitrophenyl moiety is a versatile functional group that has garnered significant attention in medicinal chemistry and anticancer drug discovery. Its electron-withdrawing nature and potential for bioreduction under specific physiological conditions make it a valuable component in designing novel therapeutic agents. Nitrophenyl derivatives have been explored for a wide range of anticancer applications, acting through diverse mechanisms such as immune checkpoint inhibition, induction of apoptosis, cell cycle arrest, and as tumor-selective prodrugs. While historically associated with toxicity concerns, modern medicinal chemistry strategies have enabled the development of nitrophenyl-containing compounds with improved safety profiles and potent, targeted anticancer activity.

Key Classes and Mechanisms of Action

Nitrophenyl derivatives exert their anticancer effects through several distinct mechanisms, which are often dictated by the overall molecular scaffold.

2.1. Immune Checkpoint Inhibition (PD-1/PD-L1 Blockade) A promising strategy in immuno-oncology is the disruption of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, which cancer cells exploit to evade immune surveillance.

  • o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives: This class of compounds has been designed as small-molecule PD-1/PD-L1 inhibitors.[1][2] They physically occupy the PD-L1 dimerization interface, preventing its interaction with PD-1 on T-cells.[1] This blockade restores the cytotoxic T-cell response against tumor cells. Compound B2 from this series demonstrated a potent ability to inhibit the PD-1/PD-L1 interaction with an IC₅₀ value of 2.7 nM and showed significant in vivo anticancer efficacy in a mouse lung cancer model, leading to a tumor growth inhibition of 48.5% at a 5 mg/kg dose.[2][3]

2.2. Induction of Apoptosis and Cell Cycle Arrest Many nitrophenyl derivatives function as cytotoxic agents by directly triggering programmed cell death (apoptosis) and halting cell division.

  • Chalcone Derivatives: A benzofuran ring-linked 3-nitrophenyl chalcone derivative has shown potent, selective activity against colon cancer cells.[4] It induces apoptosis through both the extrinsic (death receptor DR-4) and intrinsic (BCL-2 family) pathways, confirmed by the activation of caspases 3/7 and cleavage of PARP.[4] This compound also causes cell cycle arrest at the G0/G1 phase.[4]

  • Tetrahydroisoquinoline Derivatives: Certain 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group exhibit strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[5] Another derivative was found to induce apoptosis and arrest the cell cycle at the G2/M phase in liver cancer (HEPG2) cells.

  • Nitrovinyl Biphenyls: Designed based on the structure of colchicine, these compounds inhibit tubulin polymerization, a critical process for cell division. This disruption leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately causing cell death.[6]

2.3. Topoisomerase Inhibition Topoisomerase inhibitors are a mainstay of chemotherapy. The addition of a nitrophenyl group can modulate the activity of known inhibitors.

  • Nitrobenzyl Derivatives of Camptothecin: SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. Synthesizing nitrobenzyl derivatives of SN-38 serves a dual purpose: it can modulate the drug's cytotoxicity and create a potential hypoxia-activated prodrug.[7] For instance, the 4-nitrobenzyl derivative was shown to inhibit topoisomerase I, while the 2-nitrobenzyl derivative appeared to act through a different cytotoxic mechanism.[7]

2.4. Hypoxia-Activated Prodrugs (HAPs) The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia. This unique feature can be exploited for targeted drug delivery.

  • Mechanism: HAPs containing a nitrophenyl group are largely inactive in well-oxygenated (normoxic) tissues. In hypoxic tumor regions, endogenous nitroreductase enzymes reduce the nitro group.[8][9] This reduction triggers a chemical fragmentation, releasing a potent cytotoxic agent (the "effector" or "payload") directly at the tumor site, thereby minimizing systemic toxicity.[8][10]

  • Examples: Compounds like TH-302 and PR-104 are classic examples of nitroaromatic HAPs that have been investigated clinically.[9] The reduction of the nitro group to a hydroxylamine or amine species activates a latent DNA-alkylating agent (a nitrogen mustard), causing DNA damage and cell death selectively in hypoxic cells.[9][11]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of selected nitrophenyl derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀ / GI₅₀ Values)

Compound Class Derivative Cancer Cell Line Cancer Type IC₅₀ / GI₅₀ (µM) Reference
PD-1/PD-L1 Inhibitor B2 - PD-1/PD-L1 Binding 0.0027 [1]
Chalcone 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one HCT-116 Colon 1.71 [4]
HT-29 Colon 7.76 [4]
Tetrahydroisoquinoline 5h PACA2 Pancreatic 25.9 [5]
6b A549 Lung 34.9 [5]
Camptothecin Derivative 2-nitrobenzyl-SN-38 K562 Leukemia 0.0259 [7]
4-nitrobenzyl-SN-38 K562 Leukemia 0.0580 [7]
Thiazolidinone 2h NCI-60 Panel (Mean) Various 1.57 [12]
2f NCI-60 Panel (Mean) Various 2.80 [12]

| | 2h | MCF-7 | Breast | 0.95 |[12] |

Table 2: In Vivo Antitumor Efficacy

Compound Class Derivative Animal Model Dose / Route Tumor Growth Inhibition (TGI) Reference
PD-1/PD-L1 Inhibitor B2 LLC Allograft (Mouse) 5 mg/kg 48.5% [2][3]
Nitroaromatic Compound 3 Ehrlich Solid Tumor (Mouse) - Significant antitumor effect [13]

| | Compound 24 | Ehrlich Solid Tumor (Mouse) | - | Significant antitumor effect |[13] |

Visualizations: Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Mitochondria cluster_nucleus Nucleus NP_Chalcone Nitrophenyl Chalcone Derivative DR4 Death Receptor 4 (DR4) NP_Chalcone->DR4 activates Bcl2 Bcl-2 (Anti-apoptotic) NP_Chalcone->Bcl2 inhibits Bax Bax (Pro-apoptotic) NP_Chalcone->Bax activates Casp8 Pro-Caspase-8 DR4->Casp8 Bcl2->Bax Casp9 Pro-Caspase-9 Bax->Casp9 activates aCasp8 Active Caspase-8 Casp8->aCasp8 cleavage Casp3 Pro-Caspase-3 aCasp8->Casp3 activates aCasp9 Active Caspase-9 Casp9->aCasp9 cleavage aCasp9->Casp3 activates aCasp3 Active Caspase-3/7 Casp3->aCasp3 cleavage PARP PARP aCasp3->PARP cleaves cPARP Cleaved PARP (Inactive) PARP->cPARP DNA_Repair_Inhibition DNA Repair Inhibition cPARP->DNA_Repair_Inhibition Apoptosis APOPTOSIS DNA_Repair_Inhibition->Apoptosis

Caption: Apoptosis signaling pathway induced by a nitrophenyl chalcone derivative.

G Start Synthesized Nitrophenyl Derivative Screening Primary Screening: Cell Viability Assay (MTT / SRB) Start->Screening Decision1 Active? Screening->Decision1 Inactive Inactive / Modify Structure Decision1->Inactive No Apoptosis Mechanism of Death: Apoptosis Assay (Annexin V / PI) Decision1->Apoptosis Yes CellCycle Mechanism of Proliferation: Cell Cycle Analysis (Propidium Iodide) Decision1->CellCycle Yes Decision2 Mechanism Identified? Apoptosis->Decision2 CellCycle->Decision2 InVivo Preclinical In Vivo Testing (Xenograft Model) Decision2->InVivo Yes End Lead Candidate InVivo->End

Caption: Experimental workflow for in vitro evaluation of nitrophenyl derivatives.

G cluster_normoxia Normoxic Tissue (Healthy) cluster_hypoxia Hypoxic Tissue (Tumor) Prodrug1 Inactive Prodrug (Nitrophenyl Derivative) Radical1 Nitro Radical Anion Prodrug1->Radical1 1e⁻ Reduction (Nitroreductase) NoEffect No Cytotoxicity Prodrug1->NoEffect Oxygen O₂ (Oxygen) Oxygen->Radical1 Radical1->Prodrug1 Re-oxidation Prodrug2 Inactive Prodrug (Nitrophenyl Derivative) Radical2 Nitro Radical Anion Prodrug2->Radical2 1e⁻ Reduction (Nitroreductase) Hydroxylamine Hydroxylamine/ Amine Radical2->Hydroxylamine Further Reduction (Low O₂) ActiveDrug Active Cytotoxic Drug (Payload Release) Hydroxylamine->ActiveDrug Fragmentation CellDeath Tumor Cell Death ActiveDrug->CellDeath

Caption: Mechanism of a nitrophenyl-based Hypoxia-Activated Prodrug (HAP).

Experimental Protocols

Synthesis Protocol: Representative Thiazolidinone Derivative

This protocol is adapted from the Knoevenagel condensation method used to synthesize 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.[12]

Materials:

  • Appropriate 4-thiazolidinone starting material (e.g., Rhodanine-3-acetic acid) (10 mmol)

  • (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (Ciminalum) (10 mmol)

  • Anhydrous sodium acetate (10 mmol)

  • Glacial acetic acid (20 mL)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

  • Combine the 4-thiazolidinone derivative (10 mmol), (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (10 mmol), and anhydrous sodium acetate (10 mmol) in a round-bottom flask.

  • Add 20 mL of glacial acetic acid to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with continuous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or glacial acetic acid).

  • Dry the purified crystals under vacuum to obtain the final product.

  • Characterize the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[12]

In Vitro Cell Viability: MTT Assay

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[14]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • Nitrophenyl derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin, count them, and adjust the cell density in complete medium. Seed 5,000-10,000 cells per well (in 100 µL) into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl derivative in culture medium from the DMSO stock. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC / PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

  • Cells treated with the nitrophenyl derivative for a specified time

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture dish. For adherent cells, use a gentle enzyme like TrypLE or scrape them.

  • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.

  • Washing: Wash the cells once with cold 1X PBS, centrifuge again, and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the tube. Gently vortex.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[16]

Materials:

  • Cells treated with the nitrophenyl derivative

  • Cold 1X PBS

  • Ice-cold 70% ethanol (for fixation)

  • PI/RNase A staining solution

  • Flow cytometry tubes, vortex mixer, centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample as described for the apoptosis assay.

  • Washing: Wash the cells once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1-2 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[17]

  • Rehydration: Centrifuge the fixed cells (e.g., 300 x g for 5 minutes), discard the ethanol, and wash the pellet once with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.[18]

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. The DNA content will correspond to different cell cycle phases (G0/G1 peak, S phase distribution, and G2/M peak).

In Vivo Efficacy: Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for evaluating the antitumor activity of a nitrophenyl derivative in an in vivo setting. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19][20]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or NOD-SCID)

  • Human cancer cell line of interest

  • Sterile PBS or serum-free medium

  • Matrigel® (optional, improves tumor take-rate)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC)

  • Syringes and needles (27-30 gauge)

  • Digital calipers

  • Anesthetic

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or serum-free medium, often mixed 1:1 with Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100-200 µL. Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the right flank of each mouse.[19]

  • Tumor Growth Monitoring: Monitor the animals regularly for tumor development. Once tumors become palpable (e.g., 100-150 mm³), use digital calipers to measure the length (L) and width (W) 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[19]

  • Randomization and Treatment: When tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, positive control, different doses of the test compound).

  • Administer the treatment as per the defined schedule (e.g., daily oral gavage) for a set duration (e.g., 21 days).

  • Monitor animal body weight and overall health throughout the study as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and process them for further analyses like histology or biomarker assessment.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and assess the statistical significance of the results compared to the vehicle control group.

References

Application Notes and Protocols for the Characterization of Cyclobutanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of cyclobutanecarboxylic acids using various analytical techniques. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like cyclobutanecarboxylic acids. Reversed-phase chromatography is a common and effective method for their separation and quantification.

Application Note: Analysis of Cyclobutanecarboxylic Acid by Reversed-Phase HPLC

This method is suitable for the quantification of cyclobutanecarboxylic acid in various sample matrices. For applications requiring mass spectrometric detection (LC-MS), it is crucial to replace non-volatile acids like phosphoric acid with volatile alternatives such as formic acid in the mobile phase.[1][2][3]

Table 1: HPLC Method Parameters for Cyclobutanecarboxylic Acid Analysis

ParameterValue
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent)[1][2]
Mobile Phase A Water with 0.1% Phosphoric Acid (for UV detection)[1][2]
or 0.1% Formic Acid (for MS detection)[1][2]
Mobile Phase B Acetonitrile[1][2]
Gradient Isocratic or Gradient (e.g., 10-90% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Dissolve the sample containing cyclobutanecarboxylic acid in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[4]

  • Standard Preparation:

    • Prepare a stock solution of cyclobutanecarboxylic acid standard in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards.

  • Instrumentation Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standards and samples onto the column.

    • Record the chromatograms and integrate the peak corresponding to cyclobutanecarboxylic acid.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of cyclobutanecarboxylic acid in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Serial_Dilution Serial Dilution Dissolve_Standard->Serial_Dilution HPLC HPLC System Filter->HPLC Serial_Dilution->HPLC Equilibrate Equilibrate Column Inject Inject Sample/ Standard Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Chromatogram->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Workflow for HPLC analysis of cyclobutanecarboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert them into more volatile esters or silyl derivatives prior to analysis.[3]

Application Note: GC-MS Analysis of Cyclobutanecarboxylic Acids via Silylation

Silylation is a common derivatization technique where active hydrogens in the carboxylic acid group are replaced by a trimethylsilyl (TMS) group.[5] This increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[5]

Table 2: GC-MS Method Parameters for Derivatized Cyclobutanecarboxylic Acid

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min[6]
Inlet Temperature 250 °C[6]
Injection Mode Splitless (1 µL injection volume)[6]
Oven Program Initial temp 70 °C (hold 1 min), ramp to 170 °C at 10 °C/min, then ramp to 280 °C at 30 °C/min (hold 5 min)[6]
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Scan Range m/z 40-450

Table 3: Kovats Retention Indices for Cyclobutanecarboxylic Acid

Column TypeRetention Index
Standard Non-polar987, 966
Standard Polar1885, 1831
Experimental Protocol: GC-MS Analysis (Silylation)
  • Sample Preparation (from biological fluids):

    • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.[7] Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4 °C.[7] Collect the supernatant.

    • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as water interferes with the silylation reaction.[6]

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine.[8]

    • Cap the vial tightly and heat at 60 °C for 30-60 minutes in an incubator or oven.[5][8]

    • Cool the sample to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Acquire the data in full scan mode to identify the derivatized cyclobutanecarboxylic acid based on its retention time and mass spectrum.

    • For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate to Dryness Centrifuge->Evaporate Add_Reagent Add Silylation Reagent (BSTFA + 1% TMCS) Evaporate->Add_Reagent Heat Heat at 60 °C Add_Reagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject Sample Cool->Inject GCMS GC-MS System Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect TIC Obtain Total Ion Chromatogram Detect->TIC Mass_Spectrum Analyze Mass Spectrum TIC->Mass_Spectrum Quantify Quantify using Calibration Mass_Spectrum->Quantify

Workflow for GC-MS analysis of cyclobutanecarboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of cyclobutanecarboxylic acids. Both ¹H and ¹³C NMR provide valuable information about the molecular structure.

Application Note: Structural Characterization by ¹H and ¹³C NMR

¹H NMR spectroscopy of cyclobutanecarboxylic acid shows characteristic signals for the carboxylic acid proton, the methine proton, and the methylene protons of the cyclobutane ring. ¹³C NMR provides information on the number and types of carbon atoms present in the molecule.

Table 4: ¹H NMR Chemical Shifts for Cyclobutanecarboxylic Acid

AssignmentChemical Shift (ppm) in CDCl₃
Carboxylic acid proton (-COOH)~11.0 - 11.6[9]
Methine proton (-CH-)~3.18[9]
Methylene protons (-CH₂-)~1.74 - 2.60[9]

Table 5: ¹³C NMR Chemical Shifts for Cyclobutanecarboxylic Acid

AssignmentChemical Shift (ppm)
Carbonyl carbon (-C=O)~182
Methine carbon (-CH-)~40
Methylene carbons (-CH₂-)~25, ~18

(Note: ¹³C NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.)

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve an accurately weighed amount of the cyclobutanecarboxylic acid sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).[9]

    • If quantification is desired, add a known amount of an internal standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

    • For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for complete relaxation of all nuclei.

  • Data Processing and Interpretation:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the cyclobutanecarboxylic acid structure.

    • For quantitative analysis, compare the integral of an analyte signal to the integral of the internal standard signal.

NMR_Analysis_Logic cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Add_Standard Add Internal Standard (for qNMR) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process_Spectra Process Spectra Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Integrate_Signals Integrate Signals Process_Spectra->Integrate_Signals Assign_Signals Assign Signals to Structure Integrate_Signals->Assign_Signals Quantify Quantify Analyte Assign_Signals->Quantify

Logical flow for NMR analysis of cyclobutanecarboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule. For cyclobutanecarboxylic acids, the characteristic absorptions of the carboxylic acid group are readily observed.

Application Note: Functional Group Identification by FTIR

The IR spectrum of a carboxylic acid is dominated by the stretching vibrations of the O-H and C=O bonds. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids.[10]

Table 6: Characteristic IR Absorption Bands for Cyclobutanecarboxylic Acid

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3300 - 2500Very broad, characteristic of hydrogen-bonded dimer[10]
C-H stretch3000 - 2850Sharp peaks, may be superimposed on the O-H band[10]
C=O stretch1760 - 1690Strong and sharp[10]
C-O stretch1320 - 1210Medium intensity[10]
O-H bend1440 - 1395 & 950 - 910Medium to weak[10]
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • FTIR Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

  • Data Interpretation:

    • The acquired spectrum should be background-corrected.

    • Identify the characteristic absorption bands corresponding to the functional groups present in cyclobutanecarboxylic acid by comparing the peak positions with the values in Table 6.

References

Application Note: Experimental Protocols for Evaluating the Biological Activity of Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nitro compounds are a diverse class of molecules characterized by the presence of one or more nitro (-NO₂) functional groups. This group is a strong electron-withdrawing moiety that significantly influences the molecule's electronic properties and biological activity.[1][2] Nitro compounds are prevalent in pharmaceuticals, explosives, and industrial chemicals, exhibiting a wide spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3][4] However, the nitro group is also considered a "toxicophore," as its metabolic reduction can lead to reactive intermediates that may cause cytotoxicity and genotoxicity.[1][5][6] This dual nature necessitates a thorough evaluation of their biological activity and safety profile.[7]

The mechanism of action for many nitro compounds involves the enzymatic reduction of the nitro group within target cells or microorganisms.[1][6] This process, often catalyzed by nitroreductase enzymes absent in mammalian cells, generates cytotoxic intermediates like nitroso and hydroxylamine derivatives, or reactive oxygen and nitrogen species.[5][8][9] These reactive species can damage cellular macromolecules such as DNA, leading to cell death, which is the basis for their use as antimicrobial agents or hypoxia-activated anticancer prodrugs.[1][6][10]

This application note provides a comprehensive set of experimental protocols to assess the genotoxicity, cytotoxicity, antimicrobial efficacy, and mechanism of action of nitro compounds.

Genotoxicity Assessment

A critical step in the safety evaluation of nitro compounds is assessing their potential to cause genetic damage.[11] A standard battery of in vitro tests is recommended to detect different endpoints of genetic damage, including gene mutations and chromosomal aberrations.[11][12]

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations.[11][13] It utilizes several auxotrophic strains of Salmonella typhimurium and Escherichia coli that cannot synthesize a specific amino acid (e.g., histidine) and thus cannot grow on a medium lacking it.[13][14] The test measures the ability of the nitro compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.[11] The assay is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism, which is crucial for identifying compounds that become genotoxic after bioactivation.[11][15]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Preparation: Inoculate appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) into nutrient broth and incubate overnight at 37°C with shaking.[11]

  • Dose-Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of the nitro compound. The highest concentration should not be overly toxic to the bacterial strains.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (at 45°C), add 0.1 mL of the overnight bacterial culture and 0.1 mL of the test compound solution at the desired concentration.

    • For metabolic activation, add 0.5 mL of S9 mix to the top agar. For tests without metabolic activation, add 0.5 mL of a suitable buffer.[15]

    • Include negative (vehicle) and positive controls. Common positive controls include 2-nitrofluorene for TA98 and sodium azide for TA1535 without S9, and 2-aminoanthracene for all strains with S9.[14][16]

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.[14]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[15]

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in revertant colonies and/or a reproducible increase (typically ≥2-fold) compared to the negative control.[11]

Data Presentation

Summarize the results in a table, recording the mean number of revertant colonies ± standard deviation for each concentration, with and without S9 activation.

Tester StrainCompound Conc. (µ g/plate )Without S9 Activation (Revertants ± SD)With S9 Activation (Revertants ± SD)
TA98 0 (Vehicle)25 ± 440 ± 6
130 ± 575 ± 9
1065 ± 8150 ± 15
100130 ± 12280 ± 21
Positive Control450 ± 30600 ± 45
TA100 0 (Vehicle)110 ± 10130 ± 12
1120 ± 11200 ± 18
10250 ± 20410 ± 35
100480 ± 40750 ± 60
Positive Control800 ± 651100 ± 90
In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects chromosomal damage by identifying micronuclei, which are small DNA fragments in the cytoplasm that result from chromosome breaks or lagging during cell division.[11] Cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are exposed to the test compound, and the frequency of micronucleated cells is assessed.[11]

Workflow Diagrams

GenotoxicityWorkflow cluster_0 Tier 1: Mutagenicity cluster_1 Tier 2: Chromosomal Damage cluster_2 Analysis Ames Bacterial Reverse Mutation Assay (Ames Test) Micronucleus In Vitro Mammalian Micronucleus Test Ames->Micronucleus If positive or for further assessment Data Data Analysis & Interpretation Ames->Data Aberration In Vitro Chromosomal Aberration Test Micronucleus->Aberration Micronucleus->Data Aberration->Data Report Final Genotoxicity Profile Data->Report start Test Nitro Compound start->Ames

Caption: Tiered workflow for in vitro genotoxicity assessment.

AmesTestWorkflow Ames Test Experimental Workflow prep 1. Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) mix 2. Mix Bacteria, Test Compound, and Top Agar (+/- S9 Mix) prep->mix plate 3. Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate 4. Incubate Plates at 37°C for 48-72 hours plate->incubate count 5. Count Revertant Colonies incubate->count analyze 6. Analyze Data vs. Controls count->analyze result Mutagenic Potential Determined analyze->result

Caption: Detailed experimental workflow for the Ames Test.

Cytotoxicity Assessment

Evaluating the cytotoxic potential of nitro compounds is essential to understand their therapeutic window and potential toxicity to host cells.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[17]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed mammalian cells (e.g., A549, BEAS-2B) in a 96-well plate at a density of 8,000-10,000 cells/well and incubate for 16-24 hours to allow for attachment.[17]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the nitro compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (10% of the total volume) and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17]

Data Presentation

Present cytotoxicity data in a table summarizing IC₅₀ values or percentage of cell death at specific concentrations.

Cell LineCompoundExposure Time (h)IC₅₀ (µM)Max % LDH Release (at Conc.)
A549 Nitro-X2445.285% (at 100 µM)
4822.892% (at 100 µM)
BEAS-2B Nitro-X2478.575% (at 200 µM)
4841.388% (at 200 µM)

Antimicrobial Activity Assessment

Many nitro compounds exhibit potent antimicrobial activity.[1][3] Standard broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocol: Broth Microdilution (CLSI Guidelines)

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, P. aeruginosa, C. albicans) from an overnight culture, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Compound Dilution: Prepare a two-fold serial dilution of the nitro compound in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

  • MBC/MFC Determination: To determine the MBC or MFC, take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto an agar medium without the compound. Incubate the agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[18][19]

Data Presentation

MicroorganismCompoundMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus ATCC 25923Nitro-Y15.662.5
P. aeruginosa ATCC 10145Nitro-Y30.0>100
C. albicans ATCC 90028Nitro-Y7.815.6

Mechanism of Action: Nitroreductase Activity

The biological activity of many nitro compounds is dependent on their reduction by nitroreductase (NTR) enzymes.[8][10] Assessing NTR activity can help elucidate the compound's mechanism of action.

Experimental Protocol: Nitroreductase Enzyme Assay

This protocol is based on measuring the reduction of a substrate by NTR, which can be monitored spectrophotometrically or fluorometrically.[20][21]

  • Cell Lysate Preparation: Prepare cell extracts from bacteria or cancer cells known to express NTR.

  • Reaction Mixture: Prepare a reaction mix in a 96-well plate containing a suitable buffer, a cofactor (NADH or NADPH), and a substrate (e.g., a luciferin derivative for a luminometric assay or cytochrome C for a spectrophotometric assay).[8][21]

  • Initiate Reaction: Add the cell lysate or purified NTR enzyme to the reaction mixture to start the reaction.

  • Measurement: Monitor the change in absorbance (e.g., at 550 nm for cytochrome C reduction) or luminescence/fluorescence over time using a plate reader.[8][21]

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the progress curve. The activity is proportional to the rate of change in the signal and can be quantified using a standard curve generated with purified E. coli nitroreductase.[21]

NitroreductasePathway NC NC NTR NTR NC->NTR Cofactor_out Cofactor_out NTR->Cofactor_out RI RI NTR->RI Reduction Cofactor_in Cofactor_in Cofactor_in->NTR ROS ROS RI->ROS Futile Cycle (with O₂) DNA DNA RI->DNA Covalent Binding ROS->DNA Oxidative Stress Damage Damage DNA->Damage Death Death Damage->Death

References

Application Notes and Protocols for the Use of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)cyclobutanecarboxylic acid is a valuable chemical scaffold for the synthesis of potent enzyme inhibitors, particularly targeting Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and is often upregulated in cancer cells to meet their high energy demands.[1] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death, making it an attractive target for cancer therapy.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of NAMPT inhibitors.

Application Notes

The this compound moiety serves as a core structural component in a class of NAMPT inhibitors. The cyclobutane ring provides a rigid scaffold that can position the phenyl group and the carboxylic acid (or its derivatives) for optimal interaction with the enzyme's active site. The nitro group on the phenyl ring is typically reduced to an amine, which then serves as a key attachment point for further chemical modifications to enhance potency and selectivity.

A prominent example of a NAMPT inhibitor featuring a similar core structure is KPT-9274 , a dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[3][4][5] The synthesis of KPT-9274 and its analogs often involves a 1-phenylcyclobutane-1-carboxamide core, highlighting the utility of this compound as a starting material or key intermediate.[3]

Therapeutic Potential

NAMPT inhibitors derived from this scaffold have demonstrated significant preclinical activity in various cancer models, including:

  • Hematological Malignancies: Diffuse Large B-Cell Lymphoma (DLBCL), Follicular Lymphoma (FL), and Mantle Cell Lymphoma (MCL) have shown sensitivity to NAMPT inhibition.[3]

  • Solid Tumors: Promising activity has been observed in models of triple-negative breast cancer and other solid malignancies.[5]

The mechanism of action involves the depletion of intracellular NAD+ levels, leading to a cascade of downstream effects that culminate in cancer cell death.

Data Presentation

The following table summarizes the in vitro activity of KPT-9274, a representative NAMPT inhibitor with a 1-phenylcyclobutane-1-carboxamide core.

CompoundTarget(s)Assay TypeCell LineParameterValueReference
KPT-9274NAMPT, PAK4Cell ProliferationWSU-DLCL2 (DLBCL)EC5095.17 nM[3]
KPT-9274NAMPT, PAK4Cell ProliferationWSU-FSCCL (FL)EC5013.9 nM[3]
KPT-9274NAMPTBiochemical AssayRecombinant Human NAMPTIC50<100 nM[6]

Experimental Protocols

Synthesis of a 1-(3-Aminophenyl)cyclobutane-1-carboxamide Analog

This protocol describes a representative synthesis of a NAMPT inhibitor using a derivative of this compound. The initial step involves the reduction of the nitro group to an amine, followed by amide coupling.

Step 1: Reduction of this compound

  • Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 1-(3-aminophenyl)cyclobutanecarboxylic acid.

Step 2: Amide Coupling

  • Dissolve 1-(3-aminophenyl)cyclobutanecarboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add an amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole).

  • Add a suitable amine coupling partner. The choice of this amine is crucial for the final inhibitor's potency and selectivity.

  • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup by washing the reaction mixture with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO3 solution), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(3-aminophenyl)cyclobutane-1-carboxamide analog.

In Vitro NAMPT Enzyme Inhibition Assay

This protocol outlines a method to determine the IC50 value of a test compound against recombinant human NAMPT.

Materials:

  • Recombinant human NAMPT enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Coupling enzymes (e.g., NMNAT, glucose-6-phosphate dehydrogenase)

  • Glucose-6-phosphate

  • Resazurin

  • Diaphorase

  • Test compound dissolved in DMSO

  • 384-well black plates

  • Plate reader capable of fluorescence detection (Ex/Em = 544/590 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the assay buffer, recombinant NAMPT enzyme, and the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and initiate the detection reaction by adding a mixture of the coupling enzymes, glucose-6-phosphate, resazurin, and diaphorase.

  • Incubate the plate at 37°C for a further 30-60 minutes to allow for color development.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based NAD+ Quantification Assay

This protocol measures the effect of a NAMPT inhibitor on intracellular NAD+ levels in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., WSU-DLCL2, WSU-FSCCL)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • NAD/NADH-Glo™ Assay kit (Promega) or similar

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • Following the treatment period, lyse the cells according to the manufacturer's protocol of the NAD/NADH-Glo™ Assay kit.

  • Add the detection reagent to the cell lysates, which contains an enzyme that specifically converts NAD+ to NADH, coupled to a reductase that uses NADH to generate a luminescent signal.

  • Incubate the plate at room temperature for the recommended time.

  • Measure the luminescence using a plate reader.

  • Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using a cell viability assay like CellTiter-Glo®).

  • Plot the normalized NAD+ levels against the concentration of the test compound to determine the effect of the inhibitor on cellular NAD+ biosynthesis.

Visualizations

NAMPT_Inhibition_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Inhibitor cluster_Downstream_Effects Downstream Effects of NAMPT Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMNAT NMNAT NMN->NMNAT NMNAT->NAD NAD_depletion NAD+ Depletion SIRT1 SIRT1 Activity ↓ NAD->SIRT1 PARP PARP Activity ↓ NAD->PARP ATP_depletion ATP Depletion NAD->ATP_depletion Inhibitor 1-(3-Nitrophenyl)cyclobutane- carboxylic acid derived inhibitor (e.g., KPT-9274) Inhibitor->NAMPT Inhibition NAD_depletion->SIRT1 NAD_depletion->PARP NAD_depletion->ATP_depletion DNA_Repair DNA Repair ↓ PARP->DNA_Repair Metabolic_Collapse Metabolic Collapse ATP_depletion->Metabolic_Collapse Apoptosis Apoptosis Metabolic_Collapse->Apoptosis DNA_Repair->Apoptosis Experimental_Workflow cluster_Synthesis Inhibitor Synthesis cluster_Evaluation Biological Evaluation Start This compound Reduction Reduction of Nitro Group Start->Reduction Amine 1-(3-Aminophenyl)cyclobutanecarboxylic acid Reduction->Amine Coupling Amide Coupling Amine->Coupling Final_Product NAMPT Inhibitor Analog Coupling->Final_Product Biochemical_Assay Biochemical NAMPT Enzyme Inhibition Assay Final_Product->Biochemical_Assay Test Compound Cell_Based_Assay Cell-Based NAD+ Quantification Assay Final_Product->Cell_Based_Assay Test Compound Viability_Assay Cell Viability Assay Final_Product->Viability_Assay Test Compound IC50 Determine IC50 Biochemical_Assay->IC50 EC50 Determine EC50 Cell_Based_Assay->EC50 Viability_Assay->EC50

References

Application Notes and Protocols for C-H Functionalization in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary C-H functionalization strategies for the synthesis of substituted cyclobutanes, a structural motif of increasing importance in medicinal chemistry and natural products. The following sections detail key methodologies, present quantitative data for comparative analysis, and provide step-by-step experimental protocols for seminal reactions.

Palladium-Catalyzed C-H Arylation and Olefination of Cyclobutanes using Directing Groups

Palladium catalysis, guided by removable directing groups, has emerged as a robust and versatile strategy for the selective functionalization of sp³ C-H bonds on a cyclobutane core. This approach allows for the introduction of aryl and vinyl substituents with high regio- and stereocontrol. The 8-aminoquinoline (AQ) directing group, in particular, has proven to be highly effective in this context.

A seminal report by Daugulis and coworkers demonstrated the arylation of a variety of methylene C-H bonds, and this methodology was successfully applied to cyclobutane systems.[1] The use of a directing group, temporarily attached to the cyclobutane substrate, enables the palladium catalyst to selectively activate and functionalize specific C-H bonds.

Quantitative Data Summary

The following table summarizes the scope of the palladium-catalyzed C-H functionalization of a cyclobutane dicarboxamide substrate.

EntryCoupling PartnerProductYield (%)
1IodobenzeneBis-phenylated cyclobutane97
21-Iodo-3,5-dimethoxybenzeneBis-(3,5-dimethoxyphenyl)cyclobutane98
34-Iodo-1,2-(methylenedioxy)benzeneBis-(3,4-methylenedioxyphenyl)cyclobutane96
4N-Tosyl-3-iodoindoleBis-(N-tosyl-3-indolyl)cyclobutane92
5(E)-1-Iodo-2-phenyletheneBis-styrenyl cyclobutane77
Experimental Protocol: Bis-Arylation of a Cyclobutane Dicarboxamide

This protocol is adapted from the work of Daugulis and coworkers and applied to a cyclobutane substrate.[1]

Materials:

  • Cyclobutane-1,1-dicarboxylic acid bis-(8-aminoquinoline)amide

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the cyclobutane-1,1-dicarboxylic acid bis-(8-aminoquinoline)amide (1.0 equiv), iodobenzene (3.0 equiv), Pd(OAc)₂ (0.1 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bis-arylated cyclobutane.

Logical Workflow for Directing Group-Assisted C-H Functionalization

CH_Functionalization_Workflow cluster_synthesis Substrate Preparation cluster_reaction C-H Functionalization cluster_workup Product Isolation Start Cyclobutane Carboxylic Acid Coupling Couple with 8-Aminoquinoline Start->Coupling Substrate C-H Activation Precursor Coupling->Substrate Reaction Pd-Catalyzed C-H Arylation/Olefination Substrate->Reaction Product Functionalized Cyclobutane Reaction->Product ArylHalide Aryl/Vinyl Halide ArylHalide->Reaction DG_Removal Directing Group Removal Product->DG_Removal FinalProduct Final Product DG_Removal->FinalProduct

Caption: Workflow for palladium-catalyzed C-H functionalization of cyclobutanes.

Rhodium-Catalyzed Regiodivergent C-H Functionalization

Rhodium(II) catalysts are powerful tools for C-H functionalization through carbene insertion reactions. By carefully selecting the rhodium catalyst and its ligands, it is possible to achieve remarkable control over the regioselectivity of C-H insertion into a cyclobutane ring, providing access to either 1,1- or 1,3-disubstituted products from the same starting material.[2][3] This catalyst-controlled approach offers a significant advantage over substrate-controlled methods.

Quantitative Data Summary

The following table illustrates the catalyst-dependent regioselectivity in the rhodium-catalyzed C-H functionalization of phenylcyclobutane with an aryldiazoacetate.

EntryCatalystProductPosition of FunctionalizationYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1Rh₂(S-TCPTAD)₄1-Aryl-1-phenylcyclobutaneC1 (tertiary)75-90
2Rh₂(S-2-Cl-5-BrTPCP)₄cis-1-Aryl-3-phenylcyclobutaneC3 (secondary)68>20:192
Experimental Protocol: Catalyst-Controlled C-H Functionalization of Phenylcyclobutane

This protocol is based on the work of Davies and coworkers.[2]

General Procedure for C1-Functionalization:

  • To a solution of phenylcyclobutane (3.0 equiv) and Rh₂(S-TCPTAD)₄ (1.0 mol%) in dichloromethane at room temperature is added a solution of the aryldiazoacetate (1.0 equiv) in dichloromethane via syringe pump over 3 hours.

  • The reaction is stirred for an additional 2 hours after the addition is complete.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the 1,1-disubstituted cyclobutane.

General Procedure for C3-Functionalization:

  • To a solution of phenylcyclobutane (3.0 equiv) and Rh₂(S-2-Cl-5-BrTPCP)₄ (1.0 mol%) in dichloromethane at room temperature is added a solution of the aryldiazoacetate (1.0 equiv) in dichloromethane via syringe pump over 3 hours.

  • The reaction is stirred for an additional 2 hours after the addition is complete.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cis-1,3-disubstituted cyclobutane.

Signaling Pathway for Catalyst-Controlled C-H Functionalization

Catalyst_Control cluster_reactants Reactants cluster_catalysts Catalyst Selection cluster_products Products A Phenylcyclobutane Cat1 Rh2(S-TCPTAD)4 A->Cat1 Reaction Cat2 Rh2(S-2-Cl-5-BrTPCP)4 A->Cat2 Reaction B Aryldiazoacetate B->Cat1 Reaction B->Cat2 Reaction Prod1 1,1-Disubstituted Cyclobutane Cat1->Prod1 C1 Insertion Prod2 cis-1,3-Disubstituted Cyclobutane Cat2->Prod2 C3 Insertion

Caption: Catalyst control in rhodium-catalyzed C-H functionalization of cyclobutane.

Enantioselective Palladium-Catalyzed C(sp³)–H Arylation

The development of enantioselective C-H functionalization reactions is a significant goal in modern organic synthesis. Recent advances have enabled the palladium-catalyzed enantioselective C(sp³)–H arylation of cyclobutanes guided by a native tertiary alkylamine directing group.[4][5] The use of a chiral N-acetyl amino acid ligand is crucial for achieving high levels of enantioselectivity.

Quantitative Data Summary

The following table summarizes the enantioselective C-H arylation of N,N-dimethylcyclobutane-1-methanamine with various aryl boronic acids.

EntryAryl Boronic AcidProductYield (%)Enantiomeric Ratio
1Phenylboronic acid(1-Phenylcyclobutyl)-N,N-dimethylmethanamine7095:5
24-Methoxyphenylboronic acid(1-(4-Methoxyphenyl)cyclobutyl)-N,N-dimethylmethanamine7596:4
34-Fluorophenylboronic acid(1-(4-Fluorophenyl)cyclobutyl)-N,N-dimethylmethanamine6894:6
43-Chlorophenylboronic acid(1-(3-Chlorophenyl)cyclobutyl)-N,N-dimethylmethanamine6595:5
Experimental Protocol: Enantioselective C-H Arylation of an Aminomethyl-Cyclobutane

This protocol is adapted from recent literature on enantioselective C-H functionalization.[5]

Materials:

  • N,N-dimethylcyclobutane-1-methanamine

  • Aryl boronic acid

  • [Pd(allyl)Cl]₂

  • N-Acetylglycine

  • Silver(I) oxide (Ag₂O)

  • Potassium carbonate (K₂CO₃)

  • tert-Amyl alcohol

  • Argon atmosphere

Procedure:

  • To a vial, add N,N-dimethylcyclobutane-1-methanamine (1.0 equiv), aryl boronic acid (1.5 equiv), [Pd(allyl)Cl]₂ (5 mol %), N-acetylglycine (20 mol %), Ag₂O (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with argon three times.

  • Add tert-amyl alcohol via syringe.

  • Place the vial in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter through a plug of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched product.

Proposed Catalytic Cycle for Enantioselective C-H Arylation

Enantioselective_Cycle Pd_L Pd(II)-Ligand Complex Palladacycle Chiral Palladacycle Intermediate Pd_L->Palladacycle C-H Activation Amine Aminomethyl-cyclobutane Amine->Palladacycle Transmetalation Transmetalation Palladacycle->Transmetalation ArylBoronicAcid ArB(OH)2 ArylBoronicAcid->Transmetalation Pd_Aryl Pd(II)-Aryl Complex Transmetalation->Pd_Aryl ReductiveElimination Reductive Elimination Pd_Aryl->ReductiveElimination Product Enantioenriched Product ReductiveElimination->Product Pd_0 Pd(0) ReductiveElimination->Pd_0 Oxidation Oxidation Pd_0->Oxidation Oxidation->Pd_L

Caption: Proposed catalytic cycle for enantioselective C-H arylation.

References

Application Notes and Protocols for Liquid Chromatography-Based Analysis of Carboxylic Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of carboxylic acids in various biological matrices using liquid chromatography (LC) coupled with mass spectrometry (MS). The methodologies outlined are essential for researchers in metabolic disease, oncology, immunology, and drug development, where the quantification of these analytes is crucial for diagnostics, biomarker discovery, and understanding pathological mechanisms.

Carboxylic acids, including short-chain fatty acids (SCFAs) and intermediates of central carbon metabolism, are pivotal signaling molecules and metabolic end-products. Their concentrations in biological fluids such as plasma, serum, and urine can reflect the physiological state of an individual. However, the inherent polarity and often low volatility of many carboxylic acids present analytical challenges, necessitating robust and sensitive analytical methods. LC-MS has emerged as the gold standard for its high sensitivity, selectivity, and applicability to a broad range of these compounds.[1]

Derivatization is a key strategy employed to enhance the chromatographic retention of polar carboxylic acids on reversed-phase columns and to improve their ionization efficiency, leading to significantly lower detection limits.[2] A common and effective derivatization agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxyl group, enabling sensitive analysis by LC-MS/MS in negative ion mode.[3][4][5][6]

This document details a validated LC-MS/MS method for the quantification of short-chain fatty acids in human plasma and provides a general protocol for the extraction of carboxylic acids from urine. Additionally, quantitative data from various studies are summarized to aid in method selection and comparison.

Experimental Workflows

A typical workflow for the analysis of carboxylic acids in biological samples involves several key stages, from sample collection and preparation to instrumental analysis and data processing. The specific steps can vary depending on the chosen analytical platform and the biological matrix.

Experimental_Workflow General Workflow for Carboxylic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Plasma, Serum, Urine) ProteinPrecipitation Protein Precipitation (e.g., with organic solvent) SampleCollection->ProteinPrecipitation SupernatantCollection Supernatant Collection ProteinPrecipitation->SupernatantCollection Derivatization Derivatization (e.g., with 3-NPH) SupernatantCollection->Derivatization LCMS_Analysis LC-MS/MS Analysis Derivatization->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for carboxylic acid analysis.

Signaling Pathway: The Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a central metabolic pathway for the oxidation of acetyl-CoA into CO2, generating ATP and reducing equivalents (NADH and FADH2). Many of the intermediates in this pathway are carboxylic acids, and their cellular concentrations are critical indicators of metabolic health and disease.

TCA_Cycle The Tricarboxylic Acid (TCA) Cycle AcetylCoA Acetyl-CoA Citrate Citrate (6C) AcetylCoA->Citrate Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate (5C) Isocitrate->AlphaKetoglutarate NAD_NADH1 NAD+ -> NADH Isocitrate->NAD_NADH1 CO2_1 -> CO2 Isocitrate->CO2_1 SuccinylCoA Succinyl-CoA (4C) AlphaKetoglutarate->SuccinylCoA NAD_NADH2 NAD+ -> NADH AlphaKetoglutarate->NAD_NADH2 CO2_2 -> CO2 AlphaKetoglutarate->CO2_2 Succinate Succinate (4C) SuccinylCoA->Succinate GTP_GDP GTP -> GDP SuccinylCoA->GTP_GDP Fumarate Fumarate (4C) Succinate->Fumarate FAD_FADH2 FAD -> FADH2 Succinate->FAD_FADH2 Malate Malate (4C) Fumarate->Malate Malate->Oxaloacetate NAD_NADH4 NAD+ -> NADH Malate->NAD_NADH4 NAD_NADH1->AlphaKetoglutarate NAD_NADH2->SuccinylCoA CO2_1->AlphaKetoglutarate NAD_NADH3 NAD+ -> NADH CO2_2->SuccinylCoA GTP_GDP->Succinate FAD_FADH2->Fumarate NAD_NADH4->Oxaloacetate

Caption: Key intermediates of the TCA cycle.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of various carboxylic acids in biological samples using LC-MS/MS. These values can serve as a benchmark for method development and validation.

Table 1: Short-Chain Fatty Acids (SCFAs) in Human Plasma/Serum

AnalyteDerivatization ReagentLLOQ (µM)Linearity (µM)Reference
Lactate3-NPH0.50.1 - 100[6]
Acetate3-NPH10.1 - 100[6]
Propionate3-NPH0.050.1 - 100[6]
Isobutyrate3-NPH0.050.1 - 100[6]
Butyrate3-NPH0.050.1 - 100[6]
Isovalerate3-NPH0.050.1 - 100[6]
Valerate3-NPH0.050.1 - 100[6]
Hexanoate3-NPH0.050.1 - 100[6]

Table 2: Organic Acids in Human Serum

AnalyteDerivatization ReagentLLOQ (µM)Linearity (µM)Reference
Lactic acidNone0.2 (µg/mL)0.2 - 600 (µg/mL)[7]
Malic acidNone0.2 (µg/mL)0.2 - 600 (µg/mL)[7]
Succinic acidNone0.2 (µg/mL)0.2 - 600 (µg/mL)[7]
Fumaric acidNone0.2 (µg/mL)0.2 - 600 (µg/mL)[7]
Citric acidNone0.2 (µg/mL)0.2 - 600 (µg/mL)[7]
Glutaric acid3-NPH~22 - 100[4]
Methylmalonic acid3-NPH~22 - 100[4]
Propionylglycine3-NPH~22 - 100[4]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Short-Chain Fatty Acids in Human Plasma using 3-NPH Derivatization

This protocol is adapted from a validated method for the simultaneous quantification of ten short-chain carboxylic acids in human biofluids.[6]

1. Materials and Reagents

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standards (e.g., isotopically labeled SCFAs)

  • Human plasma samples

2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

3. Derivatization Procedure

  • Prepare the following derivatization solutions fresh:

    • 200 mM 3-NPH in 50% methanol

    • 200 mM EDC with 9% pyridine in 50% methanol

  • To the supernatant from step 2.6, add 25 µL of the 3-NPH solution and 25 µL of the EDC/pyridine solution.[8]

  • Vortex briefly to mix.

  • Incubate the reaction mixture at 40°C for 30 minutes.

  • After incubation, cool the samples to room temperature.

  • Add 200 µL of 90% methanol/10% water to the derivatized sample.

  • The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 15% B

    • 1-8 min: 15-55% B

    • 8-8.1 min: 55-100% B

    • 8.1-9 min: 100% B

    • 9-9.1 min: 100-15% B

    • 9.1-10.5 min: 15% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion pairs for each 3-NPH derivatized SCFA need to be optimized.

Protocol 2: General Protocol for Carboxylic Acid Extraction from Urine for HPLC Analysis

This protocol provides a general procedure for the extraction of carboxylic acids from urine samples.[9]

1. Materials and Reagents

  • Urine samples

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Nitrogen gas supply

2. Extraction Procedure

  • Collect a mid-stream urine sample.

  • To 1 mL of urine in a glass tube, add 100 µL of concentrated HCl to acidify the sample to a pH of approximately 1-2.

  • Add 5 mL of ethyl acetate to the acidified urine.

  • Vortex the mixture vigorously for 2 minutes to extract the carboxylic acids into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) with another 5 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and instrumentation. It is crucial to perform method validation to ensure accuracy, precision, and reliability of the results.

References

The Pivotal Role of Nitrophenyl Groups in the Design of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the nitrophenyl group is a well-established and highly effective strategy in the design and development of a wide array of bioactive molecules. Its strong electron-withdrawing nature significantly influences the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, profoundly impact the molecule's pharmacokinetic and pharmacodynamic profile, leading to enhanced therapeutic efficacy. The versatility of the nitrophenyl moiety is evident in its presence in a diverse range of drugs, from anticancer and antimicrobial agents to cardiovascular and anti-inflammatory compounds.

This document provides detailed application notes on the multifaceted roles of the nitrophenyl group in drug design, supported by quantitative bioactivity data. Furthermore, it offers comprehensive experimental protocols for the synthesis and biological evaluation of nitrophenyl-containing compounds, intended to serve as a practical guide for researchers in the field.

Application Notes

The nitrophenyl group exerts its influence on bioactivity through several key mechanisms:

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the nitro moiety can create localized electron-deficient centers within a molecule. This electronic perturbation can be crucial for specific interactions with biological targets, such as enzymes and receptors, often forming the basis of the drug's mechanism of action.[1] This can lead to the inhibition of key cellular processes in pathogens or cancer cells.

  • Prodrug and Bioreductive Activation: In many instances, the nitro group acts as a "warhead" that is metabolically activated under specific physiological conditions. For example, under the hypoxic conditions often found in solid tumors, the nitro group can be reduced to highly reactive intermediates, such as nitroso and hydroxylamine species. These reactive species can then covalently bind to and damage cellular macromolecules like DNA, leading to selective cytotoxicity in the target cells.[1][2] This bioreductive activation is a key principle behind the design of hypoxia-activated prodrugs for cancer therapy.

  • Pharmacokinetic and Physicochemical Modifications: The introduction of a nitrophenyl group can significantly alter a molecule's solubility, membrane permeability, and metabolic stability. These changes are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic window.

  • Direct Pharmacophoric Contribution: In some bioactive molecules, the nitrophenyl group itself is an essential part of the pharmacophore, directly participating in the binding interactions with the biological target. Its size, shape, and electronic characteristics can be critical for achieving high-affinity and selective binding.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of several recently synthesized nitrophenyl-containing compounds, demonstrating their potential in various therapeutic areas.

Table 1: Anticancer Activity of Novel 5,6,7,8-Tetrahydroisoquinoline Derivatives [2][3]

CompoundTarget Cell LineIC50 (µM)
5h PACA2 (Pancreatic Cancer)25.9
3 PACA2 (Pancreatic Cancer)53.5
5c PACA2 (Pancreatic Cancer)60.1
5i PACA2 (Pancreatic Cancer)73.4
6b A549 (Lung Carcinoma)34.9
6g A549 (Lung Carcinoma)46.3
6d A549 (Lung Carcinoma)57.6
Doxorubicin (Control) PACA2 / A549Not explicitly stated in the same study, but used as a positive control.

Table 2: Antioxidant Activity of Chrysin, Quercetin, and Naringin Nitroderivatives [4]

CompoundAssayIC50 (µg/mL)
Quercetin DPPH radical scavenging1.83 ± 0.02
Nitroquercetin (2a) DPPH radical scavenging1.10 ± 0.03
α-tocopherol (Control) DPPH radical scavenging1.95 ± 0.01

Experimental Protocols

This section provides detailed methodologies for the synthesis and in vitro evaluation of nitrophenyl-containing bioactive molecules.

Protocol 1: Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Compound 2a)[2]

Materials:

  • 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1a)

  • Cyanothioacetamide

  • Ethanol

  • Piperidine

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1a) (10 mmol) and cyanothioacetamide (10 mmol) in absolute ethanol (50 mL) is prepared.

  • A catalytic amount of piperidine (0.5 mL) is added to the mixture.

  • The reaction mixture is heated under reflux for 6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to afford the pure compound 2a.

  • Characterization of the final product is performed using IR and 1H NMR spectroscopy.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay[2][5]

Materials:

  • Human cancer cell lines (e.g., PACA2, A549)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (e.g., 0.78 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling Pathway of Nitroglycerin Action

Nitroglycerin_Pathway cluster_blood_vessel Vascular Smooth Muscle Cell Nitroglycerin Nitroglycerin ALDH2 Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) Nitroglycerin->ALDH2 Bioactivation NO Nitric Oxide (NO) ALDH2->NO Generates sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MyosinLC_P Phosphorylated Myosin Light Chain PKG->MyosinLC_P Inhibits phosphorylation MyosinLC Myosin Light Chain Relaxation Vasodilation MyosinLC->Relaxation MyosinLC_P->MyosinLC

Caption: Mechanism of action of Nitroglycerin leading to vasodilation.

Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow Reactants Starting Materials (e.g., Nitrophenyl derivative) Reaction Chemical Reaction (e.g., Reflux, Stirring) Reactants->Reaction Workup Reaction Work-up (e.g., Filtration, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization FinalProduct Pure Bioactive Molecule Characterization->FinalProduct

Caption: General workflow for the synthesis of a nitrophenyl-containing bioactive molecule.

Logical Relationship for In Vitro Bioactivity Screening

Bioactivity_Screening Compound Nitrophenyl Compound Library PrimaryScreen Primary Screening (e.g., Single High Concentration) Compound->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay HitIdentification->DoseResponse Active Inactive Inactive HitIdentification->Inactive Inactive IC50 IC50 Determination DoseResponse->IC50 Lead Lead Compound IC50->Lead

Caption: A logical workflow for identifying lead compounds from a library of nitrophenyl derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-step synthesis of this compound.

Step 1: Synthesis of 1-Phenylcyclobutanecarboxylic acid

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of 1-Phenylcyclobutanecarboxylic acid Incomplete hydrolysis of the nitrile precursor.- Ensure the reaction is heated for the specified duration at the correct temperature to drive the hydrolysis to completion.- Use a sufficient excess of the hydrolyzing agent (e.g., potassium hydroxide).- Confirm the pH of the aqueous layer is strongly acidic (pH < 2) during workup to ensure complete precipitation of the carboxylic acid.
Loss of product during workup.- During the ether extraction to remove impurities, ensure the aqueous layer is not accidentally discarded.- When acidifying the aqueous layer, do so slowly and with cooling to control any exothermic reaction and prevent product degradation.- Extract the acidified aqueous layer thoroughly with a suitable organic solvent (e.g., chloroform or ethyl acetate) to recover all the product.
Oily product that does not solidify Presence of unreacted starting material or impurities.- Ensure the initial extraction of the basic aqueous solution with ether is performed multiple times to remove all non-acidic impurities.- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to purify the carboxylic acid.
Milky or cloudy aqueous layer after acidification Incomplete precipitation of the product.- Cool the acidified solution in an ice bath to further decrease the solubility of the carboxylic acid.- If the product remains suspended, perform a thorough extraction with an organic solvent.

Step 2: Nitration of 1-Phenylcyclobutanecarboxylic acid to this compound

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired 3-nitro isomer Incorrect reaction temperature.- Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture to control the reaction rate and improve regioselectivity. Allowing the temperature to rise can lead to the formation of undesired isomers and side products.
Inefficient nitrating agent.- Use a freshly prepared mixture of concentrated nitric acid and sulfuric acid. Ensure the acids are of high purity and concentration.
Formation of significant amounts of ortho- and para-isomers The directing effect of the cyclobutyl group is competing with the carboxylic acid group.- While the carboxylic acid group is a meta-director, the alkyl group can direct ortho/para. Lowering the reaction temperature can sometimes favor the thermodynamically more stable meta product.- Consider using a different nitrating agent that might offer better regioselectivity, although this would require further literature research and optimization.
Dark-colored reaction mixture or tar formation Oxidation of the starting material or product.- Nitrating conditions are strongly oxidizing. Ensure the temperature is strictly controlled.[1] - Add the nitrating agent slowly to the solution of the carboxylic acid to avoid localized overheating.
Side-chain oxidation.- Strong oxidizing conditions can potentially lead to the oxidation of the benzylic position.[1] Using milder nitrating conditions or protecting groups might be necessary if this is a significant issue, though less likely under standard nitration conditions for this substrate.
Product is difficult to purify from isomers Similar physical properties of the nitro isomers.- Utilize column chromatography with a suitable solvent system to separate the isomers.- Fractional crystallization may also be effective if the solubility differences between the isomers are significant.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 1-phenylcyclobutanecarboxylic acid?

A1: The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. The alkyl group (the cyclobutane ring) is an electron-donating group and an ortho-, para-director. In this case, the strongly deactivating and meta-directing nature of the carboxylic acid is expected to be the dominant directing influence, leading to the formation of the 3-nitro (meta) isomer as the major product.

Q2: Why is it crucial to maintain a low temperature during the nitration step?

A2: Maintaining a low temperature (typically 0-5 °C) is critical for several reasons. Firstly, the nitration reaction is highly exothermic, and low temperatures help to control the reaction rate and prevent dangerous temperature runaway. Secondly, lower temperatures often enhance the regioselectivity of the reaction, favoring the formation of the desired meta-isomer. Finally, it minimizes the potential for side reactions such as oxidation of the starting material or product, which can lead to the formation of tar and other impurities.

Q3: What are some common side products in this synthesis?

A3: In the first step (hydrolysis of the nitrile), the main impurity is likely unreacted nitrile. In the second step (nitration), common side products include the ortho- (2-nitro) and para- (4-nitro) isomers of the desired product. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are too harsh. Additionally, oxidative degradation of the starting material can occur if the temperature is not well-controlled.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used. Melting point analysis can give a preliminary indication of purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR are essential for structural confirmation and to determine the isomeric ratio. Infrared (IR) spectroscopy can confirm the presence of the nitro group and the carboxylic acid functional groups. For purity assessment, High-Performance Liquid Chromatography (HPLC) is a highly effective method.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclobutanecarboxylic Acid

This protocol is based on the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile.

  • Materials:

    • 1-Phenyl-1-cyclobutanecarbonitrile

    • Potassium hydroxide (KOH)

    • Ethylene glycol

    • Water

    • Diethyl ether

    • Concentrated hydrochloric acid (HCl)

    • Chloroform or Ethyl acetate

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1-cyclobutanecarbonitrile and 3 equivalents of potassium hydroxide in ethylene glycol.

    • Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for 6 hours.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous mixture with diethyl ether (3 times) to remove any unreacted nitrile and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid while cooling in an ice bath.

    • Extract the acidified aqueous layer with chloroform or ethyl acetate (at least 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenylcyclobutanecarboxylic acid.

    • The crude product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of this compound

This is a hypothesized protocol based on the nitration of analogous aromatic carboxylic acids.

  • Materials:

    • 1-Phenylcyclobutanecarboxylic acid

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

  • Procedure:

    • In a flask, carefully add concentrated sulfuric acid to 1-phenylcyclobutanecarboxylic acid and cool the mixture to 0 °C in an ice-salt bath with stirring.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

    • Slowly add the nitrating mixture dropwise to the solution of the carboxylic acid, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction by TLC to check for the consumption of the starting material.

    • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate is the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to separate the isomers.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Phenylcyclobutanecarboxylic acid cluster_step2 Step 2: Nitration A 1-Phenyl-1-cyclobutanecarbonitrile B Hydrolysis (KOH, Ethylene Glycol, Heat) A->B C 1-Phenylcyclobutanecarboxylic acid (Crude) B->C D 1-Phenylcyclobutanecarboxylic acid C->D Purification E Nitration (HNO3, H2SO4, 0-5°C) D->E F This compound (Crude) E->F G This compound (Pure) F->G Purification (Recrystallization/ Chromatography) Troubleshooting_Logic Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Step1 Check Step 1: Hydrolysis Problem->Step1 Yes Success Successful Synthesis Problem->Success No IncompleteHydrolysis Incomplete Hydrolysis? Step1->IncompleteHydrolysis WorkupLoss Loss during Workup? Step1->WorkupLoss Step2 Check Step 2: Nitration TempControl Temperature Control Issue? Step2->TempControl IsomerSeparation Isomer Separation Issue? Step2->IsomerSeparation IncompleteHydrolysis->Step2 No Solution1 Increase reaction time/temp Add more base IncompleteHydrolysis->Solution1 Yes WorkupLoss->Step2 No Solution2 Careful extraction Proper acidification WorkupLoss->Solution2 Yes TempControl->IsomerSeparation No Solution3 Maintain 0-5°C Slow addition of nitrating agent TempControl->Solution3 Yes Solution4 Column Chromatography Fractional Recrystallization IsomerSeparation->Solution4 Yes IsomerSeparation->Success No Solution1->Success Solution2->Success Solution3->Success Solution4->Success

References

Technical Support Center: [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in [2+2] cycloaddition reactions for the synthesis of cyclobutanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My [2+2] cycloaddition is producing a mixture of regioisomers (head-to-head and head-to-tail). How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in intermolecular [2+2] cycloadditions. The distribution between head-to-head (HH) and head-to-tail (HT) products is influenced by steric and electronic factors of the reactants and the reaction conditions.

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can significantly influence the stability of the intermediates that lead to different regioisomers. For photochemical reactions, a systematic screening of solvents with varying polarities is recommended. In some cases, non-polar solvents may favor one regioisomer, while polar solvents favor the other.

  • Lewis Acid Catalysis: For thermal [2+2] cycloadditions, particularly with ketenes, the use of a Lewis acid catalyst can enhance regioselectivity. The catalyst coordinates to one of the reactants, altering its electronic properties and directing the cycloaddition to a specific regioisomeric outcome.

  • Temperature Optimization: In thermal reactions, temperature can affect the selectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Substrate Modification: If possible, modifying the electronic or steric properties of the substituents on the reacting alkenes can direct the cycloaddition towards a single regioisomer.

Quantitative Data on Solvent Effects on Regioselectivity:

ReactantsSolventRegioisomeric Ratio (HH:HT)Reference
Styrene Derivative A + Alkene BToluene12:1[1]
Styrene Derivative A + Alkene BAcetonitrile>20:1 (favoring the opposite isomer)[1]
Ketene + CyclopentadieneCCl4Favorable for [2+2] over [4+2]
Ketene + CyclopentadieneDMSOFavorable for [2+2] over [4+2]
Ketene + CyclopentadieneH2OFavorable for [2+2] over [4+2]

Logical Workflow for Troubleshooting Regioselectivity:

start Poor Regioselectivity (Mixture of HH and HT isomers) solvent Screen Solvent Polarity (e.g., Toluene, CH2Cl2, MeCN) start->solvent lewis_acid Introduce Lewis Acid Catalyst (for thermal reactions, e.g., EtAlCl2) solvent->lewis_acid temp Optimize Reaction Temperature (Lower temperature often improves selectivity) lewis_acid->temp substrate Modify Substrate (Alter electronic/steric properties) temp->substrate end Improved Regioselectivity substrate->end

Caption: Troubleshooting workflow for poor regioselectivity in [2+2] cycloadditions.

2. I am observing the formation of multiple diastereomers (syn/anti). How can I control the stereoselectivity of my [2+2] cycloaddition?

Answer:

Controlling the stereochemistry of the newly formed cyclobutane ring is a critical aspect of these reactions. The formation of syn and anti diastereomers is often dependent on the reaction mechanism (concerted vs. stepwise) and the approach of the two reacting molecules.

Troubleshooting Steps:

  • Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can induce facial selectivity in the approach of the reactants, leading to the preferential formation of one diastereomer.

  • Photocatalyst Selection: In photochemical reactions, the choice of photosensitizer can influence the stereochemical outcome. Some sensitizers can promote specific interactions in the excited state complex.

  • Reaction Temperature: Lowering the reaction temperature can enhance the energy difference between the transition states leading to the different diastereomers, thus improving selectivity.

  • Intramolecular vs. Intermolecular: If feasible for your target molecule, an intramolecular [2+2] cycloaddition often provides much higher stereocontrol due to the conformational constraints of the tether connecting the two alkene moieties.

Quantitative Data on Catalyst Effects on Diastereoselectivity:

ReactantsCatalystDiastereomeric Ratio (syn:anti)Reference
Enone + AlkeneRu(bipy)3Cl2>20:1[2]
Aryl Ketene + AlkeneLewis AcidInverse diastereoselectivity compared to thermal[3][4][5]
Alkene + AlkeneChiral Rhodium Complex14:1[6]

Signaling Pathway for Stereocontrol via a Chiral Catalyst:

cluster_0 Catalytic Cycle catalyst Chiral Catalyst complex Catalyst-Substrate Complex catalyst->complex binds substrate1 Alkene 1 substrate1->complex substrate2 Alkene 2 transition_state Diastereoselective Transition State substrate2->transition_state complex->transition_state [2+2] product Enantioenriched Cyclobutane transition_state->product product->catalyst releases

Caption: Chiral catalyst-mediated stereoselective [2+2] cycloaddition.

3. My reaction is yielding a significant amount of polymer instead of the desired cyclobutane. How can I prevent polymerization?

Answer:

Polymerization of the alkene starting materials is a common side reaction, particularly with electron-rich or activated alkenes. This occurs when the reactive intermediate (e.g., a radical or radical ion) propagates by adding to another alkene monomer rather than undergoing the desired cyclization.

Troubleshooting Steps:

  • Concentration: Running the reaction at a lower concentration can disfavor the intermolecular polymerization, which is often a higher-order process, relative to the intramolecular or desired bimolecular cycloaddition.

  • Inhibitors: For radical-mediated polymerizations, the addition of a small amount of a radical inhibitor (e.g., TEMPO) can suppress the unwanted chain reaction. However, care must be taken as this may also inhibit the desired cycloaddition if it proceeds through a radical mechanism.

  • Flow Chemistry: Performing the reaction in a continuous flow reactor can provide better control over reaction time and concentration profiles, minimizing the time that reactive intermediates are available for polymerization.

  • Solvent Choice: Certain solvents can promote or suppress polymerization. For instance, some fluorinated alcohols have been reported to impede polymerization in certain photochemical reactions.[7]

Experimental Protocol to Minimize Polymerization:

A general approach involves the slow addition of one reactant to a dilute solution of the other.

  • Preparation: Prepare a dilute solution of the more stable alkene in your chosen solvent (e.g., 0.01 M).

  • Slow Addition: Add a solution of the second, more reactive alkene dropwise to the first solution over an extended period (e.g., several hours) while maintaining the reaction conditions (e.g., irradiation for photochemical reactions).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) to determine the optimal addition rate and reaction time.

4. In my ketene cycloaddition, I am observing significant ketene dimerization. How can I favor the reaction with my desired alkene?

Answer:

Ketenes are highly reactive and prone to dimerization to form a diketene.[8] This is often a significant competing side reaction in [2+2] cycloadditions.

Troubleshooting Steps:

  • In Situ Generation: Generate the ketene in situ in the presence of the alkene. This keeps the instantaneous concentration of the free ketene low, minimizing the chance of dimerization.

  • Excess Alkene: Use a stoichiometric excess of the alkene partner to increase the probability of the ketene reacting with the desired substrate rather than itself.

  • Temperature Control: The rate of ketene dimerization is temperature-dependent. Running the reaction at a lower temperature can sometimes disfavor dimerization relative to the desired cycloaddition.

  • Lewis Acid Catalysis: Lewis acids can activate the ketene towards cycloaddition with the alkene, potentially accelerating the desired reaction more than the dimerization.[3][4][5]

Reaction Pathway: Ketene Cycloaddition vs. Dimerization:

ketene Ketene cyclobutane Desired Cyclobutanone ketene->cyclobutane + Alkene dimer Diketene (Side Product) ketene->dimer + Ketene alkene Alkene alkene->cyclobutane

Caption: Competing pathways for ketene in a [2+2] cycloaddition reaction.

5. My ketene cycloaddition is forming an oxetane instead of the expected cyclobutanone. What is causing this and how can I prevent it?

Answer:

Ketenes possess two perpendicular pi systems (C=C and C=O), both of which can potentially participate in a [2+2] cycloaddition. Reaction at the C=O bond leads to the formation of an oxetane, which is an undesired side product when a cyclobutanone is the target.

Troubleshooting Steps:

  • Substituent Effects: The electronic nature of the substituents on the ketene can influence the relative reactivity of the C=C and C=O bonds. Electron-withdrawing groups on the ketene can sometimes favor cycloaddition at the C=C bond.

  • Lewis Acid Choice: The choice of Lewis acid can be critical. Some Lewis acids may preferentially coordinate to the carbonyl oxygen, potentially deactivating it towards cycloaddition or, conversely, activating it. Screening different Lewis acids is recommended.

  • Solvent Effects: Theoretical studies suggest that solvent polarity can influence the activation barriers for cycloaddition at the C=C versus the C=O bond. A systematic solvent screen may reveal conditions that favor the desired cyclobutanone formation.

Experimental Protocols

General Protocol for a Photochemical [2+2] Cycloaddition of an Enone with an Alkene:

  • Reactant Preparation: Dissolve the enone (1.0 eq) and the alkene (1.5-5.0 eq) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) in a quartz reaction vessel. The concentration should be kept low (e.g., 0.01-0.1 M) to minimize side reactions.[9]

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV, or a specific wavelength LED). The reaction temperature should be controlled, often by using a cooling bath.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

General Protocol for a Lewis Acid-Catalyzed [2+2] Cycloaddition of a Ketene with an Alkene:

  • Reactant Preparation: In an oven-dried flask under an inert atmosphere, dissolve the alkene (1.2 eq) and the Lewis acid (e.g., EtAlCl2, 1.1 eq) in a dry, non-protic solvent (e.g., dichloromethane) and cool to the desired temperature (e.g., -78 °C).

  • Ketene Generation: In a separate flask, prepare a solution of the acid chloride precursor to the ketene (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in the same solvent.

  • Slow Addition: Add the acid chloride/base mixture dropwise to the cold alkene/Lewis acid solution over a period of 1-2 hours.

  • Reaction: Allow the reaction to stir at the low temperature for an additional period (e.g., 2-4 hours) after the addition is complete.

  • Quenching and Work-up: Quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated NaHCO3 solution). Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][5]

References

Technical Support Center: Purification of Substituted Cyclobutanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of substituted cyclobutanecarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying these challenging compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude substituted cyclobutanecarboxylic acids?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions (such as dimers or oligomers), residual solvents, and diastereomers if the molecule has multiple stereocenters. The specific impurities will heavily depend on the synthetic route employed.

Q2: My cyclobutanecarboxylic acid is an oil or a waxy solid at room temperature. How can I best purify it?

A2: For low-melting solids or oils, distillation (if the compound is thermally stable) or column chromatography are generally the preferred methods of purification. Recrystallization may be challenging but can sometimes be achieved from a solvent system in which the compound has very low solubility at reduced temperatures.

Q3: How can I remove a persistent oily residue from my crystalline product?

A3: A common technique is to triturate the crude product with a cold, non-polar solvent in which the desired compound is poorly soluble, but the oily residue is soluble (e.g., cold hexanes or pentane). Alternatively, pressing the crude solid on a porous plate can help remove adherent oil before further purification.[1]

Q4: What is "oiling out" during recrystallization and how can I prevent it?

A4: "Oiling out" occurs when a compound separates from the recrystallization solvent as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To prevent this, you can try using a lower-boiling point solvent, adding more solvent to reduce the concentration, or cooling the solution more slowly to encourage crystal nucleation.

Q5: How critical is solvent purity for successful purification?

A5: Solvent purity is very important. Impurities in solvents can co-crystallize with your product, interfere with chromatographic separation, or even react with your compound. Always use high-purity solvents appropriate for the chosen purification technique.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Question: I am getting a very low recovery of my substituted cyclobutanecarboxylic acid after recrystallization. What are the likely causes and how can I improve the yield?

Answer: Low recovery during recrystallization is a common issue that can be attributed to several factors. The primary reasons are using an inappropriate solvent, using too much solvent, or premature crystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

    • Solution: Conduct a thorough solvent screen with small amounts of your crude product to identify a more suitable solvent or solvent mixture. Common solvent systems for carboxylic acids include ethyl acetate/hexanes, acetone/water, and methanol/water.

  • Excessive Solvent Usage: Using more solvent than the minimum required to dissolve the compound at boiling point will result in a lower yield as more of the compound will remain dissolved upon cooling.[2]

    • Solution: Add the hot solvent in small portions until the solid just dissolves. If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. Use a stemless funnel to prevent crystallization in the stem.

  • Incomplete Crystallization: Cooling to only room temperature may not be sufficient to induce maximum crystallization.

    • Solution: After cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility and maximize crystal formation.

Experimental Protocol: Optimizing Recrystallization Yield

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (e.g., water, ethanol, ethyl acetate, acetone, hexanes, and mixtures thereof) at room temperature and upon heating.

  • Recrystallization:

    • Place your crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals and weigh them to calculate the percent recovery.

Issue 2: Poor Separation of Diastereomers

Question: My NMR analysis shows a mixture of diastereomers of my substituted cyclobutanecarboxylic acid. How can I separate them effectively?

Answer: Separating diastereomers can be challenging due to their similar physical properties. The most common techniques are fractional crystallization and column chromatography (including HPLC).

Possible Causes & Solutions:

  • Similar Solubility of Diastereomers: The diastereomers may have very similar solubilities in the chosen recrystallization solvent, leading to co-crystallization.

    • Solution: A thorough screening of various solvents and solvent mixtures is crucial. Sometimes, a multi-step recrystallization process is necessary. Seeding the solution with a pure crystal of the desired diastereomer can sometimes promote its selective crystallization.

  • Co-elution in Column Chromatography: The diastereomers may have very similar retention factors (Rf) on the stationary phase, resulting in poor separation.

    • Solution:

      • Optimize the Mobile Phase: For normal-phase silica gel chromatography, adding a small amount of a polar solvent (like methanol) or an acid (like acetic acid) to a non-polar eluent (like hexanes/ethyl acetate) can improve separation. For reverse-phase HPLC, adjusting the mobile phase composition (e.g., acetonitrile/water ratio) and the pH (by adding formic or phosphoric acid) can significantly impact selectivity.[3][4]

      • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase (e.g., alumina, or a different type of HPLC column).

      • Derivatization: In some cases, derivatizing the carboxylic acid to an ester or an amide can alter the polarity and conformational flexibility of the diastereomers, making them easier to separate.

Experimental Protocol: Diastereomer Separation by Column Chromatography

  • TLC Analysis: Develop a TLC method that shows some separation between the two diastereomers. Test various solvent systems (e.g., different ratios of hexanes/ethyl acetate, with and without a small percentage of acetic acid).

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure diastereomers.

  • Solvent Removal: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Data Presentation

Table 1: Typical Recovery Rates for Purification Methods of Carboxylic Acids

Purification MethodTypical Recovery Rate (%)Notes
Recrystallization50 - 90%Highly dependent on the solubility profile of the compound and the presence of impurities. A recovery of 65% is often considered good for a single recrystallization from hot water for compounds like benzoic acid.[4]
Column Chromatography80 - 95%Yield can be affected by the stability of the compound on the stationary phase and the efficiency of fraction collection. Recoveries over 95% have been reported for well-optimized systems.[5]
Preparative HPLC> 90%Generally provides high recovery and purity, but is more expensive and time-consuming for large quantities. Recoveries of 93% have been reported in method transfers from analytical to preparative scale.
Distillation80 - 95%Suitable for thermally stable, liquid compounds. Yield can be affected by decomposition at high temperatures and hold-up volume in the distillation apparatus. Yields of 86-91% have been reported for the distillation of cyclobutanecarboxylic acid.[6]

Mandatory Visualizations

Purification_Workflow start Crude Substituted Cyclobutanecarboxylic Acid assessment Initial Purity Assessment (TLC, NMR, LC-MS) start->assessment decision Choose Purification Method assessment->decision recrystallization Recrystallization decision->recrystallization Solid chromatography Column Chromatography decision->chromatography Oil or Poorly Crystalline Solid distillation Distillation decision->distillation Liquid & Thermally Stable analysis Final Purity Analysis recrystallization->analysis chromatography->analysis distillation->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of substituted cyclobutanecarboxylic acids.

Troubleshooting_Recrystallization start Low Recrystallization Yield cause1 Cause Inappropriate Solvent start->cause1 cause2 Cause Too Much Solvent start->cause2 cause3 Cause Premature Crystallization start->cause3 solution1 { Solution |  Perform Solvent Screen} cause1:f1->solution1:f0 solution2 { Solution |  Concentrate Solution} cause2:f1->solution2:f0 solution3 { Solution |  Pre-heat Glassware} cause3:f1->solution3:f0

Caption: Troubleshooting logic for low yield in recrystallization.

References

Technical Support Center: Stereoselective Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting stereoselectivity in cyclobutane ring formation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of chiral cyclobutane cores.

Frequently Asked Questions (FAQs)

Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloaddition

Q: My thermal [2+2] cycloaddition is yielding a mixture of diastereomers with low selectivity. What are the potential causes and how can I improve the diastereoselectivity?

A: Low diastereoselectivity in thermal [2+2] cycloadditions often arises from several factors related to the reaction mechanism and conditions. Thermal [2+2] cycloadditions of simple alkenes are often forbidden by orbital symmetry rules, but they can proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. The lifetime and conformation of this intermediate can significantly influence the stereochemical outcome.

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can stabilize or destabilize charged intermediates. In stepwise reactions involving zwitterionic intermediates, polar solvents can influence the rate of bond rotation versus ring closure, thereby affecting stereoselectivity.[1][2][3][4] It is advisable to screen a range of solvents with varying polarities. For instance, non-polar solvents like hexanes or benzene might favor products with a smaller overall dipole, whereas polar solvents could favor others.[2]

  • Temperature Optimization: Running the reaction at lower temperatures can favor the kinetically controlled product, which is often the more diastereomerically pure one. Higher temperatures can lead to an equilibrium of diastereomers, reducing selectivity.

  • Substrate Sterics: The steric bulk of the substituents on the reacting alkenes plays a crucial role. Larger, sterically demanding groups can effectively shield one face of the molecule, leading to a higher preference for a single diastereomer. Consider modifying your substrates to enhance this steric bias.

  • Use of a Chiral Auxiliary: Incorporating a chiral auxiliary into one of the reactants is a robust strategy to induce facial selectivity.[5][6] The auxiliary creates a chiral environment that favors the approach of the other reactant from a specific direction. The choice of auxiliary is critical and may require screening.

Issue 2: Low or No Enantioselectivity in a Catalyzed Cycloaddition

Q: I am using a chiral catalyst for my [2+2] cycloaddition, but I'm observing low enantiomeric excess (ee). What factors should I investigate?

A: Achieving high enantioselectivity in catalyzed cycloadditions depends on the precise interaction between the catalyst and the substrates. Low ee can be due to a number of factors, from the catalyst itself to the reaction conditions.

Troubleshooting Steps:

  • Catalyst Choice and Purity: Ensure the catalyst is of high purity and, if applicable, handled under inert conditions. The structure of the chiral ligand is paramount; even small changes can dramatically affect enantioselectivity. It may be necessary to screen a library of ligands to find the optimal one for your specific substrate.

  • Catalyst Loading: Vary the catalyst loading. In some cases, higher or lower loadings can impact the formation of active catalytic species and influence selectivity.

  • Solvent Effects: The solvent can coordinate with the catalyst or substrates, affecting the geometry of the transition state.[1][7] A thorough solvent screen is highly recommended. For example, in certain Rh(III)-catalyzed reactions, fluorinated alcohol solvents like TFE and HFIP have been shown to be critical for cyclobutane formation.[8]

  • Counter-ion Effects: In reactions involving charged catalysts or intermediates, the nature of the counter-ion can influence the stereochemical outcome. Consider additives that might exchange the counter-ion.

  • Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Issue 3: Unexpected Regio- and Stereochemical Outcomes in Photochemical [2+2] Cycloadditions

Q: My photochemical [2+2] cycloaddition is giving unexpected regio- or stereoisomers. How can I control the outcome of this reaction?

A: Photochemical [2+2] cycloadditions proceed via an excited state and can be highly selective, but the outcome is governed by different principles than thermal reactions.[9][10][11] Frontier Molecular Orbital (FMO) theory is often used to predict the stereochemical outcome.[9][10]

Troubleshooting Steps:

  • Reaction Type (Direct vs. Sensitized):

    • Direct Irradiation: The stereochemistry is often dictated by the orbital symmetry of the excited state HOMO of one alkene interacting with the ground state LUMO of the other.[9][10]

    • Triplet Sensitization: Using a triplet sensitizer can lead to a different stereochemical outcome as the reaction proceeds through a triplet diradical intermediate. The stereochemistry will then be determined by the relative rates of intersystem crossing, bond rotation, and ring closure.

  • Solvent Effects: Solvent polarity can influence the stability of any potential zwitterionic character in the intermediate, affecting both regio- and stereoselectivity.[2][7] Protic solvents may also interfere through hydrogen bonding.[7]

  • Use of Templates or Chiral Photosensitizers: Supramolecular templates or chiral photosensitizers can pre-organize the reactants, leading to enhanced control over both regio- and stereoselectivity.[12][13]

  • Substrate Concentration: In intermolecular reactions, high concentrations can favor dimerization of one of the components over the desired cross-cycloaddition.

Quantitative Data Summary

The following tables summarize key data on how different factors can influence the stereoselectivity of cyclobutane formation.

Table 1: Effect of Solvent on Diastereoselectivity in an Intramolecular [2+2] Photocycloaddition

EntrySolventProduct Ratio (Head-to-Head : Head-to-Tail)Diastereomeric Excess (de)Reference
1Methylene Chloride (aprotic)1 : 10-[7]
2Acetone/Water (protic)7 : 1-[7]

Table 2: Effect of Chiral Auxiliary on Diastereoselectivity in a [2+2] Photocycloaddition

EntryChiral AuxiliaryDiastereomeric Excess (de)Reference
1Menthoxy group9%[5]
2Pivaloyloxymethyl-substituted menthoxy24%[5]
3Chiral acetophenone derivative15 - 90%[5]

Experimental Protocols

Protocol 1: General Procedure for a Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene 1

  • Alkene 2

  • Chiral Lewis Acid Catalyst (e.g., Chiral oxazaborolidine-AlBr₃ complex)[14]

  • Anhydrous, inert solvent (e.g., Dichloromethane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the chiral Lewis acid catalyst (e.g., 10 mol%).

  • Add the anhydrous solvent via syringe and cool the solution to the desired temperature (e.g., -78 °C).

  • Add Alkene 1 (1.0 equivalent) to the cooled catalyst solution and stir for 15 minutes.

  • Slowly add Alkene 2 (1.2 equivalents) dropwise to the reaction mixture over a period of 30 minutes.

  • Stir the reaction at the same temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the cyclobutane product.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a derivatized sample.

Visualizations

Logical Workflow for Troubleshooting Poor Stereoselectivity

G Troubleshooting Stereoselectivity in Cyclobutane Formation start Poor Stereoselectivity Observed reaction_type Identify Reaction Type start->reaction_type thermal Thermal Cycloaddition reaction_type->thermal Thermal photo Photochemical Cycloaddition reaction_type->photo Photochemical catalyzed Catalyzed Cycloaddition reaction_type->catalyzed Catalyzed solvent_t Screen Solvent Polarity thermal->solvent_t mechanism_p Direct vs. Sensitized? photo->mechanism_p catalyst_c Screen Catalysts/Ligands catalyzed->catalyst_c temp_t Optimize Temperature (Lower T often better) solvent_t->temp_t sterics_t Modify Substrate Sterics temp_t->sterics_t auxiliary_t Introduce Chiral Auxiliary sterics_t->auxiliary_t end Improved Stereoselectivity auxiliary_t->end direct_p Direct Irradiation mechanism_p->direct_p Direct sensitized_p Triplet Sensitization mechanism_p->sensitized_p Sensitized solvent_p Screen Solvents (Polarity & H-bonding) direct_p->solvent_p sensitized_p->solvent_p template_p Use Template or Chiral Photosensitizer solvent_p->template_p template_p->end loading_c Vary Catalyst Loading catalyst_c->loading_c solvent_c Solvent Screen loading_c->solvent_c temp_c Optimize Temperature solvent_c->temp_c temp_c->end

Caption: A troubleshooting guide for addressing low stereoselectivity in synthesis.

Factors Influencing Stereoselectivity in [2+2] Cycloadditions

G Key Factors in Stereoselective Cyclobutane Synthesis center Stereoselective Cyclobutane Formation reaction_cond Reaction Conditions center->reaction_cond substrate Substrate Control center->substrate catalysis Catalysis center->catalysis thermal Thermal vs. Photochemical reaction_cond->thermal solvent Solvent Effects (Polarity, H-bonding) reaction_cond->solvent temp Temperature reaction_cond->temp sterics Steric Hindrance substrate->sterics auxiliary Chiral Auxiliaries substrate->auxiliary electronics Electronic Effects substrate->electronics lewis_acid Chiral Lewis Acids catalysis->lewis_acid transition_metal Transition Metal Catalysts catalysis->transition_metal photoredox Photoredox Catalysis catalysis->photoredox

Caption: Interplay of factors governing stereoselectivity in cyclobutane synthesis.

References

Technical Support Center: Enhancing the Stability of Nitrophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of nitrophenyl-containing compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: My nitrophenyl-containing compound is degrading during my experiment. What are the common causes?

A1: Nitrophenyl-containing compounds are susceptible to degradation through several pathways, primarily due to the electron-withdrawing nature of the nitro group. The most common causes of degradation include:

  • Hydrolysis: Esters, amides, and other labile functional groups in the molecule can be cleaved by water. The rate of hydrolysis is often pH-dependent, with faster degradation typically occurring under basic or acidic conditions.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the breakdown of the compound.[3][4] The nitrophenyl group itself can act as a chromophore, absorbing light and initiating degradation.

  • Oxidation: The nitro group can be susceptible to reduction, while other parts of the molecule can be oxidized, especially in the presence of oxidizing agents, metal ions, or peroxides.[5]

  • Thermal Degradation: High temperatures can accelerate the rate of all degradation pathways.[6]

Q2: I'm observing a yellow color in my solution of a nitrophenyl compound. What does this indicate?

A2: A yellow color in a solution of a nitrophenyl compound, particularly p-nitrophenol derivatives, often indicates the formation of the p-nitrophenolate ion. This occurs when the phenolic proton dissociates under neutral to alkaline conditions (pKa of p-nitrophenol is ~7.15).[6] While this color change is useful as a pH indicator, it can also signify degradation if the compound is not expected to be in a deprotonated state. Spontaneous hydrolysis of p-nitrophenyl esters also releases p-nitrophenol, which will turn yellow in solutions with a pH above ~7.[1] If your blank wells in an assay using a p-nitrophenyl substrate are turning yellow, it could be due to substrate instability or contamination.[6]

Q3: How can I monitor the degradation of my nitrophenyl compound?

A3: The most common and effective method for monitoring the degradation of nitrophenyl compounds is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.

Key components of a stability-indicating HPLC method include:

  • Column: A C18 column is often suitable for reversed-phase separation.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is a critical parameter for achieving good separation.[9]

  • Detection: UV detection is ideal as the nitrophenyl group is a strong chromophore. The detection wavelength should be set at the maximum absorbance of the parent compound and its major degradants.[8]

Q4: What are some general strategies to improve the stability of my nitrophenyl-containing compound?

A4: Several strategies can be employed to enhance the stability of nitrophenyl compounds:

  • pH Control: Maintaining the pH of the solution within a stable range is crucial, especially to prevent hydrolysis. This can be achieved using appropriate buffer systems.[1]

  • Protection from Light: Storing the compound and conducting experiments in the dark or using amber-colored vials can prevent photodegradation.[4]

  • Temperature Control: Storing the compound at recommended low temperatures and avoiding excessive heat during experiments can slow down degradation rates.[6]

  • Use of Excipients: Incorporating stabilizing excipients into the formulation can significantly improve stability. Common examples include:

    • Antioxidants: To prevent oxidative degradation.[10][11]

    • Cyclodextrins: To form inclusion complexes that protect the labile parts of the molecule.[12][13]

    • Surfactants: To improve solubility and prevent aggregation, which can sometimes lead to degradation.[5][14]

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Solution

Symptoms:

  • Rapid decrease in the parent compound peak area in HPLC analysis.

  • Appearance of multiple degradation peaks.

  • Change in solution color (e.g., yellowing).[6]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
pH-mediated Hydrolysis 1. Determine the optimal pH for stability by conducting a pH-stability profile study. 2. Use a suitable buffer to maintain the pH in the optimal range. 3. For compounds unstable at extreme pH, consider using a co-solvent system to reduce the activity of water.
Oxidation 1. De-gas all aqueous solutions to remove dissolved oxygen. 2. Consider adding an antioxidant to the formulation. Common antioxidants include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Ascorbic Acid.[10][11] 3. Avoid the presence of trace metal ions by using high-purity reagents and glassware.
Photodegradation 1. Conduct all experiments under light-protected conditions (e.g., use amber vials, cover flasks with aluminum foil). 2. If light exposure is unavoidable, use a filter to block UV radiation.
Issue 2: Precipitation of the Compound During Experimentation

Symptoms:

  • Visible solid particles or cloudiness in the solution.

  • Inconsistent results in assays.

  • Clogging of HPLC columns or tubing.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor Aqueous Solubility 1. Incorporate a solubilizing agent such as a surfactant (e.g., Polysorbate 80) or a co-solvent (e.g., DMSO, ethanol) in your formulation.[5] 2. Consider using cyclodextrins to form a more soluble inclusion complex.[12]
Change in pH or Temperature 1. Ensure the pH of the final solution is one at which the compound is soluble. 2. Monitor and control the temperature of the experiment, as solubility can be temperature-dependent.
"Salting Out" 1. High concentrations of salts in the buffer can decrease the solubility of organic compounds. 2. If possible, reduce the salt concentration in your buffer or choose a different buffer system.

Data Presentation

The following tables provide illustrative quantitative data on the stability of nitrophenyl-containing compounds under various conditions. Note: This data is generalized and may not be representative of all nitrophenyl compounds. It is crucial to perform stability studies for your specific compound.

Table 1: Illustrative pH-Rate Profile for the Hydrolysis of a Nitrophenyl Ester at 25°C

pHApparent First-Order Rate Constant (kobs) (s-1)
2.01.5 x 10-7
4.02.0 x 10-8
6.05.0 x 10-8
7.02.5 x 10-7
8.01.8 x 10-6
10.01.2 x 10-5
12.09.5 x 10-5

Table 2: Illustrative Effect of Antioxidants on the Stability of a Nitrophenyl Compound Under Oxidative Stress (40°C, H₂O₂)

Formulation% Degradation after 24 hours
Control (No Antioxidant)35%
+ 0.01% BHT8%
+ 0.05% Ascorbic Acid12%

Table 3: Illustrative Effect of Cyclodextrin on the Photostability of a Nitrophenyl Compound (UV Exposure)

Formulation% Degradation after 6 hours
Control (Aqueous Solution)60%
+ 1% Hydroxypropyl-β-Cyclodextrin15%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for a nitrophenyl-containing compound, in accordance with ICH guidelines.[15][16]

Materials:

  • Nitrophenyl-containing compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with NaOH, and dilute it to the appropriate concentration for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Repeat step 2 using 0.1 M NaOH and neutralizing with HCl.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a set period, sampling at various time points.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C).

    • At various time points, dissolve a portion of the sample and analyze by HPLC.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][17]

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Formulation with Cyclodextrins for Enhanced Stability

This protocol describes a general method for preparing a formulation of a nitrophenyl-containing compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its stability.[12][13]

Materials:

  • Nitrophenyl-containing compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Determine the Molar Ratio: Start with a 1:1 molar ratio of the nitrophenyl compound to HP-β-CD. This can be optimized later.

  • Prepare the HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in the desired volume of water with gentle stirring.

  • Add the Nitrophenyl Compound: Slowly add the nitrophenyl compound to the HP-β-CD solution while continuously stirring.

  • Complexation: Allow the mixture to stir at room temperature for a specified period (e.g., 24 hours) to ensure complete complexation. The solution should become clear as the compound forms an inclusion complex with the cyclodextrin.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Stability Assessment: Subject the prepared formulation to the relevant stress conditions (e.g., heat, light, pH) as described in Protocol 1 and compare its stability to that of the unformulated compound.

Mandatory Visualizations

Degradation_Pathways Compound Nitrophenyl-Containing Compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis Photodegradation Photodegradation (Light/UV) Compound->Photodegradation Oxidation Oxidation (O₂, Peroxides) Compound->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products

Caption: Major degradation pathways for nitrophenyl-containing compounds.

Experimental_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution cluster_verification Verification Degradation Observe Compound Degradation Forced_Degradation Forced Degradation Study (Protocol 1) Degradation->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Stabilization Implement Stabilization Strategy HPLC_Analysis->Stabilization pH_Control pH Control Stabilization->pH_Control Antioxidants Add Antioxidants Stabilization->Antioxidants Cyclodextrins Use Cyclodextrins Stabilization->Cyclodextrins Stability_Testing Re-evaluate Stability pH_Control->Stability_Testing Antioxidants->Stability_Testing Cyclodextrins->Stability_Testing

Caption: Workflow for troubleshooting and improving compound stability.

References

Technical Support Center: Scale-Up Synthesis of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of cyclobutane derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to larger-scale production of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of cyclobutane derivatives?

A1: The main challenges depend on the synthetic method employed. For photochemical [2+2] cycloadditions, issues include poor light penetration in larger reactors, heat management, and potential for side reactions.[1][2] Thermal cycloadditions may require high temperatures and pressures, posing safety and equipment constraints. Electrochemical methods can face issues with electrode fouling and maintaining consistent current density at a larger scale. Purification of the final product to remove impurities and unreacted starting materials is a common challenge across all methods.[3]

Q2: How can I improve the yield of my photochemical [2+2] cycloaddition during scale-up?

A2: Low yields in scaled-up photochemical reactions are often due to inefficient light distribution. Switching from a batch reactor to a continuous flow setup can significantly improve yields by ensuring uniform irradiation of the reaction mixture.[4][5] Other strategies include optimizing the light source wavelength and intensity for your specific reaction, using a photosensitizer, and carefully controlling the reaction temperature to minimize thermal side reactions.

Q3: What are the key safety considerations for scaling up photochemical reactions for cyclobutane synthesis?

A3: Large-scale photochemical reactions require strict safety protocols. Key considerations include:

  • UV Radiation Exposure: Use appropriate shielding and personal protective equipment (PPE) to protect personnel from harmful UV radiation.

  • Heat Management: Implement efficient cooling systems to prevent thermal runaways, as photochemical reactions can be exothermic.

  • Solvent Choice: Use solvents with appropriate boiling points and flash points. Ensure proper ventilation to handle solvent vapors.

  • Pressure Buildup: In gas-phase or high-temperature reactions, ensure the reactor is properly vented and pressure-rated.[6]

Q4: How can I control diastereoselectivity in thermal [2+2] cycloaddition reactions at a larger scale?

A4: Controlling diastereoselectivity on a larger scale can be challenging. Key factors to consider include the choice of solvent, reaction temperature, and the steric and electronic properties of the substrates. In some cases, the use of a Lewis acid catalyst can influence the stereochemical outcome. Careful optimization of these parameters at a smaller scale is crucial before attempting a large-scale reaction.

Q5: What are common side reactions in the electrochemical synthesis of cyclobutanes and how can they be minimized?

A5: In electrochemical synthesis, common side reactions include electrode passivation (fouling), solvent electrolysis, and over-oxidation or reduction of the product. To minimize these, it is important to:

  • Optimize the electrode material and surface area.

  • Control the applied potential or current density precisely.

  • Choose a solvent and supporting electrolyte with a wide electrochemical window.

  • Employ a flow cell design to ensure efficient mass transport and reduce the likelihood of side reactions.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Photochemical [2+2] Cycloaddition Inadequate light penetration in a large batch reactor.Transition to a continuous flow reactor for uniform irradiation.[4][5]
Non-optimal wavelength or intensity of the light source.Screen different light sources (e.g., LEDs, mercury lamps) and intensities.
Thermal decomposition of product or starting material.Implement an efficient cooling system to maintain optimal temperature.
Quenching of the excited state by impurities or oxygen.Degas the solvent and reactants thoroughly before the reaction.
Poor Diastereoselectivity in Thermal Cycloaddition Sub-optimal reaction temperature.Carefully screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Incorrect solvent polarity.Test a variety of solvents with different polarities.
Steric hindrance or unfavorable electronic effects.Consider modifying the substrates or using a suitable catalyst to direct the stereochemistry.
Electrode Fouling in Electrochemical Synthesis Polymerization or deposition of reaction intermediates or products on the electrode surface.Use a pulsed potential or current waveform to clean the electrode surface in-situ.
Employ a flow cell with high flow rates to minimize residence time near the electrode.[7]
Consider using a sacrificial electrode or a different electrode material.
Difficult Purification of Cyclobutane Product Presence of close-boiling impurities or isomers.Optimize the reaction conditions to minimize the formation of impurities.
Explore alternative purification techniques such as crystallization, preparative chromatography, or distillation under reduced pressure.[3]
Product instability on silica gel.Use alternative stationary phases like alumina or perform a rapid filtration through a plug of silica.

Quantitative Data

Table 1: Comparison of Batch vs. Continuous Flow for Photochemical [2+2] Cycloaddition

ParameterBatch ReactorContinuous Flow ReactorReference
Scale Milligram to GramGram to Kilogram[4]
Typical Yield Often decreases with scaleMaintained or improved at scale[4][5]
Productivity LowerSignificantly Higher[2]
Light Penetration Poor and non-uniformExcellent and uniform[4]
Heat Transfer Less efficientHighly efficient[4]
Safety Higher risk of thermal runawayInherently safer due to small reaction volume[6]

Table 2: Representative Scale-Up Data for Different Cyclobutane Synthesis Methods

Synthetic MethodScaleReactantsYield (%)Diastereomeric Ratio (dr)Key ConditionsReference
Photochemical [2+2] Cycloaddition (Flow) 6.5 g/day Tethered bis-cinnamateHighδ isomer preferredThioxanthone sensitizer, 24h residence time[4]
Thermal [2+2] Cycloaddition Gram-scaleAlkene + Keteniminium saltGood to ExcellentN/AMild and rapid conditions in flow[8]
Electrochemical Cyclization (Flow) >100 gLinear tetraester precursor~84%N/AConstant current of 2.5 A, <27 °C[7]

Experimental Protocols

Protocol 1: Gram-Scale Photochemical [2+2] Cycloaddition in a Continuous Flow Reactor

This protocol is a general guideline based on principles from continuous flow photochemistry for cyclobutane synthesis.[4]

Materials:

  • Olefinic precursors (e.g., tethered bis-cinnamate)

  • Photosensitizer (e.g., thioxanthone)

  • Degassed solvent (e.g., acetonitrile)

  • Continuous flow photoreactor system (e.g., FEP tubing wrapped around a UV lamp with a pump)

Procedure:

  • Prepare a stock solution of the olefinic precursors and photosensitizer in the degassed solvent at the desired concentration.

  • Set up the continuous flow photoreactor, ensuring the FEP tubing is securely wrapped around the UV lamp and the system is leak-proof.

  • Immerse the reactor setup in a cooling bath to maintain the desired reaction temperature.

  • Purge the entire system with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Start the pump to flow the reactant solution through the reactor at a predetermined flow rate to achieve the desired residence time.

  • Turn on the UV lamp to initiate the photoreaction.

  • Collect the product mixture at the outlet of the reactor.

  • Monitor the reaction progress by periodically taking samples and analyzing them by a suitable method (e.g., NMR, GC-MS).

  • After completion, pump the remaining solution through the reactor.

  • Concentrate the collected product mixture under reduced pressure.

  • Purify the crude product by an appropriate method such as column chromatography or crystallization to obtain the desired cyclobutane derivative.

Protocol 2: Multigram-Scale Thermal [2+2] Cycloaddition of a Keteniminium Salt

This protocol is a generalized procedure based on the thermal cycloaddition of in situ generated keteniminium salts.[8]

Materials:

  • Tertiary amide precursor

  • Triflic anhydride (Tf₂O)

  • Non-nucleophilic base (e.g., 2,6-lutidine)

  • Alkene

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Set up a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet.

  • Dissolve the tertiary amide precursor and the non-nucleophilic base in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add a solution of triflic anhydride in the anhydrous solvent to the reaction mixture while maintaining the temperature.

  • Stir the mixture for the specified time to allow for the formation of the keteniminium salt.

  • Add the alkene to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield the cyclobutane derivative.

Visualizations

Troubleshooting_Workflow Start Scale-Up Issue Identified (e.g., Low Yield, Poor Selectivity) Check_Reaction_Type Identify Reaction Type Start->Check_Reaction_Type Photochemical Photochemical Check_Reaction_Type->Photochemical Photo Thermal Thermal Check_Reaction_Type->Thermal Thermal Electrochemical Electrochemical Check_Reaction_Type->Electrochemical Electrochem. Check_Light Check Light Source & Irradiation Photochemical->Check_Light Check_Temp_Pressure Check Temperature & Pressure Thermal->Check_Temp_Pressure Check_Electrodes_Current Check Electrodes & Current Density Electrochemical->Check_Electrodes_Current Optimize_Flow Implement/Optimize Continuous Flow Reactor Check_Light->Optimize_Flow Poor Irradiation Optimize_Sensitizer Optimize Photosensitizer & Wavelength Check_Light->Optimize_Sensitizer Inefficient Excitation Optimize_Heating_Cooling Optimize Heating/Cooling & Reaction Time Check_Temp_Pressure->Optimize_Heating_Cooling Sub-optimal Optimize_Catalyst Optimize Catalyst/ Solvent Check_Temp_Pressure->Optimize_Catalyst Poor Selectivity Optimize_Cell_Design Optimize Flow Cell Design & Electrolyte Check_Electrodes_Current->Optimize_Cell_Design Side Reactions Clean_Electrodes Implement Electrode Cleaning Protocol Check_Electrodes_Current->Clean_Electrodes Fouling Purification Review Purification Strategy Optimize_Flow->Purification Optimize_Sensitizer->Purification Optimize_Heating_Cooling->Purification Optimize_Catalyst->Purification Optimize_Cell_Design->Purification Clean_Electrodes->Purification Solution Problem Resolved Purification->Solution

Caption: Troubleshooting workflow for scale-up synthesis issues.

Batch_vs_Flow cluster_Batch Batch Photoreactor cluster_Flow Continuous Flow Photoreactor Batch_Reactor Large Reaction Vessel Poor_Light Poor Light Penetration (Shading Effect) Batch_Reactor->Poor_Light Non_Uniform Non-Uniform Irradiation Batch_Reactor->Non_Uniform Heat_Buildup Heat Buildup Batch_Reactor->Heat_Buildup Light_Source_Batch External Light Source Light_Source_Batch->Batch_Reactor Low_Yield Lower Yield & Productivity Poor_Light->Low_Yield Non_Uniform->Low_Yield Heat_Buildup->Low_Yield Flow_Reactor Narrow Tubing (FEP) Good_Light Excellent Light Penetration Flow_Reactor->Good_Light Uniform_Irradiation Uniform Irradiation Flow_Reactor->Uniform_Irradiation Efficient_Cooling Efficient Heat Transfer Flow_Reactor->Efficient_Cooling Light_Source_Flow Surrounding Light Source Light_Source_Flow->Flow_Reactor High_Yield Higher Yield & Productivity Good_Light->High_Yield Uniform_Irradiation->High_Yield Efficient_Cooling->High_Yield

Caption: Comparison of batch vs. continuous flow photochemistry.

Scale_Up_Strategy_Selection Start Select Scale-Up Strategy Check_Reaction Reaction Type? Start->Check_Reaction Photochemical Photochemical Check_Reaction->Photochemical Thermal Thermal Check_Reaction->Thermal Electrochemical Electrochemical Check_Reaction->Electrochemical Check_Light_Sensitivity Light Sensitive/ Prone to Side Reactions? Photochemical->Check_Light_Sensitivity High_Temp_Pressure Requires High Temp/ Pressure? Thermal->High_Temp_Pressure Redox_Reaction Redox-Mediated Cyclization? Electrochemical->Redox_Reaction Flow_Photo Continuous Flow Photoreactor Check_Light_Sensitivity->Flow_Photo Yes Batch_Photo Optimized Batch Photoreactor Check_Light_Sensitivity->Batch_Photo No High_Pressure_Batch High-Pressure Batch Reactor High_Temp_Pressure->High_Pressure_Batch Yes Flow_Thermal Continuous Flow Heated Reactor High_Temp_Pressure->Flow_Thermal No/Moderate Flow_Electrochem Electrochemical Flow Cell Redox_Reaction->Flow_Electrochem Yes Batch_Electrochem Batch Electrochemical Cell Redox_Reaction->Batch_Electrochem Small Scale/ Simple System

Caption: Decision pathway for selecting a scale-up strategy.

References

how to avoid impurities in the synthesis of nitrophenyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help minimize impurities during the synthesis of nitrophenyl compounds.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the nitration of aromatic compounds in a question-and-answer format.

Question 1: My reaction produced a significant amount of dinitrated or other over-nitrated products. How can I prevent this?

Answer: Over-nitration is a common issue, especially with activated aromatic rings. It occurs when the initially formed mononitro product undergoes further nitration.[1] To minimize this, several parameters must be strictly controlled.

Key Strategies to Prevent Over-Nitration:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, using an ice-water bath.[2] The nitration of benzene to nitrobenzene should be kept below 50-60°C to avoid the formation of dinitrobenzene.[2][3][4]

  • Reagent Addition: Add the aromatic compound slowly and dropwise to the cooled nitrating mixture.[1][3] This maintains a low concentration of the organic substrate and helps control the exothermic nature of the reaction.[3]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to prevent further nitration of the product.[1]

  • Stoichiometry: Use only a small molar excess of the nitrating agent.[5] For highly reactive substrates, using stoichiometric amounts of reagents like dinitrogen pentoxide (N2O5) can offer more control.[1]

  • Milder Reagents: Instead of the aggressive standard mixture of concentrated nitric and sulfuric acids (HNO₃/H₂SO₄), consider using diluted nitric acid or alternative nitrating agents like nitronium salts (e.g., NO₂BF₄).[1]

ConditionStandard Nitration (High Impurity Risk)Controlled Nitration (Low Impurity Risk)
Temperature > 60°C0-50°C (substrate dependent)[3][4]
Reagent Addition Rapid, bulk additionSlow, dropwise addition to cooled mixture[1]
Reaction Time Unmonitored, prolongedMonitored by TLC/GC, quenched at completion[1]
Nitrating Agent Large excess of conc. HNO₃/H₂SO₄Stoichiometric or small excess of nitrating agent[1][5]

Question 2: I am getting an undesired isomer distribution (e.g., poor ortho:para ratio). How can I improve the regioselectivity?

Answer: The distribution of ortho, meta, and para isomers is governed by the directing effects of the substituents on the aromatic ring, but it can be significantly influenced by reaction conditions.[1][6]

Methods to Control Regioselectivity:

  • Temperature Adjustment: Temperature can influence the isomer ratio. For phenols, lower temperatures may favor the kinetically controlled ortho product, while higher temperatures tend to favor the more thermodynamically stable para isomer.[7]

  • Catalyst Selection: The use of solid acid catalysts, such as zeolites, can enhance regioselectivity by favoring the formation of the para isomer due to shape-selectivity within the catalyst's pores.[1]

  • Solvent Effects: The polarity of the solvent can affect the transition states leading to different isomers. Experimenting with solvents of varying polarities (e.g., non-polar CCl₄ vs. polar acetone) can help optimize the desired isomer ratio.[7]

  • Protecting Groups: For substrates with strongly activating groups like anilines (-NH₂), the amino group can be protected by converting it to an acetanilide (-NHCOCH₃). This moderates the activating effect and directs nitration primarily to the para position.[1] The protecting group can be removed later by hydrolysis.[1]

  • Alternative Nitrating Systems: Certain nitrating agents favor specific isomers. For instance, using NaNO₃ in a microemulsion has been shown to produce exclusive ortho-selectivity for phenols.[8]

Question 3: The nitration of my activated substrate (e.g., phenol, aniline) is uncontrollable and forming tar. What should I do?

Answer: Activated aromatic compounds are highly susceptible to both over-nitration and oxidation by nitric acid, which leads to the formation of complex mixtures and tarry byproducts.[1]

Strategies for Controlled Nitration of Activated Substrates:

  • Protect the Activating Group: As mentioned previously, protecting functional groups is highly effective. For anilines, acetylation to form acetanilide is a standard procedure before nitration.[1]

  • Use Dilute Nitric Acid: For phenols, using dilute nitric acid reduces the oxidizing potential and helps control the reaction rate.[7]

  • Maintain Low Temperatures: Strict temperature control using an ice bath is crucial to manage the exotherm.[7]

  • Stepwise Reagent Addition: Add the nitrating agent very slowly to the substrate solution to maintain control.[7]

  • Consider Milder Nitrating Agents: Reagents like metal nitrates (e.g., Cu(NO₃)₂) or a combination of NaNO₂ with an acid catalyst can provide milder reaction conditions suitable for sensitive substrates.[7]

Experimental Protocols

Protocol 1: Synthesis of Nitrobenzene

This protocol details the controlled nitration of benzene.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (C₆H₆)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂)

  • Ice

Procedure:

  • Prepare the Nitrating Mixture: In a flask placed in an ice-water bath, slowly add 25 mL of concentrated H₂SO₄ to 21 mL of concentrated HNO₃ with continuous stirring. Keep the temperature of the mixture below 10°C during this addition.[3]

  • Nitration Reaction: To the cooled nitrating mixture, add 17.5 mL of benzene dropwise. The rate of addition should be controlled to maintain the reaction temperature between 50°C and 55°C.[3] Do not exceed 60°C to prevent dinitration.[2][4]

  • Reaction Completion: After adding all the benzene, fit the flask with a condenser and heat the mixture to 60°C for 40-45 minutes, shaking the flask periodically.[3]

  • Work-up and Washing: Cool the mixture and pour it into 150 mL of cold water in a beaker.[3] Transfer the contents to a separatory funnel. The lower layer consists of the acids, and the upper, yellow, oily layer is the crude nitrobenzene.[4][9]

  • Remove and discard the lower acid layer.[9]

  • Wash the crude nitrobenzene layer sequentially with:

    • Cold water (2-3 times).[9]

    • 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[3]

    • A final wash with water.

  • Drying and Purification: Transfer the washed nitrobenzene to a clean flask and dry it with anhydrous calcium chloride.[3] Purify the final product by simple distillation, collecting the fraction that boils between 206-211°C.[3]

Protocol 2: Synthesis of p-Nitroacetanilide (from Aniline)

This protocol involves the protection of the amino group before nitration.

Materials:

  • Aniline

  • Acetic Anhydride

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Protection of the Amino Group: Slowly add acetic anhydride to a cooled solution of aniline to form acetanilide.[1]

  • Prepare the Nitrating Mixture: Prepare the nitrating mixture as described in Protocol 1, ensuring it is well-cooled.

  • Nitration of Acetanilide: Slowly add the prepared acetanilide to the cooled nitrating mixture, maintaining the temperature between 0-5°C.[1]

  • Reaction and Work-up: Allow the reaction to proceed until TLC indicates the consumption of acetanilide. Quench the reaction by carefully pouring the mixture onto a large amount of crushed ice.[1]

  • Isolation: The solid p-nitroacetanilide will precipitate. Collect the product by vacuum filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization.

Visualizations

Experimental and Purification Workflow

G cluster_0 Reaction Setup cluster_1 Work-Up cluster_2 Purification A Prepare Nitrating Mixture (HNO3 + H2SO4) B Cool Mixture (Ice Bath) A->B C Slowly Add Aromatic Substrate B->C D Monitor Reaction (TLC/GC) C->D E Quench Reaction (Pour onto Ice/Water) D->E F Separate Layers (Separatory Funnel) E->F G Wash Organic Layer (Water, NaHCO3) F->G H Dry Organic Layer (e.g., CaCl2) G->H I Distillation (Liquids) or Recrystallization (Solids) H->I J Column Chromatography (Isomer Separation) H->J K Characterize Product (NMR, GC-MS, etc.) I->K J->K

Caption: General workflow for the synthesis and purification of nitrophenyl compounds.

Troubleshooting Logic for Impurity Analysis

G Start Crude Product Analysis (TLC, GC, NMR) Impurity_Check Impurities Detected? Start->Impurity_Check Multi_Spots Multiple Nitrated Products? Impurity_Check->Multi_Spots Yes End Pure Product Impurity_Check->End No Isomer_Check Isomeric Impurities? Multi_Spots->Isomer_Check No Action_OverNitration Action: - Lower Temperature - Reduce Reaction Time - Use Milder Reagent Multi_Spots->Action_OverNitration Yes (Over-nitration) SM_Check Starting Material Present? Isomer_Check->SM_Check No Action_Isomers Action: - Adjust Temperature - Change Solvent/Catalyst - Use Protecting Group Isomer_Check->Action_Isomers Yes Action_SM Action: - Increase Reaction Time - Increase Temperature (Caution: may cause over-nitration) SM_Check->Action_SM Yes Purify Purify Product: Recrystallization, Column Chromatography, Distillation SM_Check->Purify No Action_OverNitration->Purify Action_Isomers->Purify Action_SM->Purify Purify->End

Caption: Decision-making flowchart for troubleshooting common nitration impurities.

Mechanism: Formation of the Nitronium Ion

G HNO3 H-O-NO₂ (Nitric Acid) Protonated_HNO3 H₂O⁺-NO₂ (Protonated Nitric Acid) HNO3->Protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ (Sulfuric Acid) HSO4_minus HSO₄⁻ (Bisulfate) NO2_plus ⁺NO₂ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O (Water)

Caption: Generation of the electrophilic nitronium ion from nitric and sulfuric acids.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why is concentrated sulfuric acid used as a catalyst in aromatic nitration? A1: Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[10][11] This nitronium ion is the active electrophile that attacks the aromatic ring.[12]

Q2: What are the primary sources of impurities in nitrophenyl synthesis? A2: Impurities can originate from several sources:

  • Starting Materials: Impurities already present in the aromatic substrate or reagents.[13]

  • Synthesis Byproducts: These include over-nitrated products, undesired isomers, and products from oxidative side reactions.[1][13]

  • Degradation Products: The final compound may degrade over time due to hydrolysis or oxidation.[13]

  • Incomplete Reactions: Unreacted starting materials can remain in the final product mixture.[13]

Q3: What are the best analytical techniques for identifying and quantifying impurities in my final product? A3: A combination of techniques is often best for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying nitrophenol isomers and other non-volatile impurities.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for identifying volatile and semi-volatile compounds. For nitrophenols, derivatization may be needed to increase volatility.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and can help identify the structure of unknown impurities.

  • UV-Vis Spectrophotometry: A simple and cost-effective method for quantifying known nitrophenols by measuring absorbance at a specific wavelength (λmax).[15]

References

Technical Support Center: Refining Reaction Conditions for Allenoate-Alkene Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allenoate-alkene cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful synthetic reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your allenoate-alkene cycloaddition experiments. Each guide provides potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've set up your allenoate-alkene cycloaddition, but after the reaction time, you observe a low yield of the desired cycloadduct or no product at all.

Potential Causes and Solutions:

  • Inactive Catalyst: The catalyst, whether it's a Lewis acid or a phosphine, may have degraded due to improper handling or storage.

    • Solution: Use a freshly opened bottle of the catalyst or purify the existing batch. Ensure anhydrous and anaerobic conditions are maintained, especially for sensitive catalysts like Lewis acids.

  • Insufficient Catalyst Loading: The catalytic amount may be too low to effectively promote the reaction.

    • Solution: While catalytic amounts are desired, some reactions, particularly Lewis acid-promoted [2+2] cycloadditions, can suffer from product inhibition, necessitating stoichiometric amounts.[1] Systematically increase the catalyst loading (e.g., from 10 mol% to 20 mol% or higher) to find the optimal concentration. For phosphine-catalyzed reactions, reducing the catalyst loading to 10 mol% has been shown to sometimes provide a cleaner reaction and improve yield.

  • Unfavorable Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products.

    • Solution: Screen a range of temperatures. Some cycloadditions proceed well at room temperature, while others may require heating or cooling. For instance, some dearomative (3+2) cycloadditions have been optimized at low temperatures (e.g., -78°C to room temperature).

  • Inappropriate Solvent: The solvent can significantly influence the reaction's success by affecting reactant solubility and catalyst activity.

    • Solution: Conduct the reaction in a range of anhydrous solvents with varying polarities (e.g., dichloromethane (DCM), toluene, THF, hexanes). For gold-catalyzed [4+2] cycloadditions, changing the solvent from dichloromethane to benzene has been shown to improve chemo- and enantioselectivity.

  • Substrate Reactivity: The electronic or steric properties of your allenoate or alkene may hinder the reaction.

    • Solution: Unactivated alkenes can be challenging substrates. Lewis acid promotion can significantly increase reactivity compared to thermal conditions.[2] If possible, consider modifying the substrates, for example, by introducing electron-withdrawing groups on the allenoate or using a more activated alkene.

Problem 2: Poor Diastereoselectivity or Regioselectivity

Your reaction yields the desired cycloadduct, but as a mixture of diastereomers or regioisomers, making purification difficult and reducing the yield of the target molecule.

Potential Causes and Solutions:

  • Choice of Catalyst: The catalyst plays a crucial role in controlling the stereochemical outcome of the reaction.

    • Solution (Lewis Acids): For [2+2] cycloadditions, the choice of Lewis acid can influence diastereoselectivity. Screening different Lewis acids (e.g., EtAlCl₂, AlCl₃, chiral oxazaborolidines) is recommended.[1] For Diels-Alder reactions of allenoic acid derivatives, Eu(fod)₃ has been used for exo-selective reactions with cyclic derivatives, while EtAlCl₂ promotes endo-selectivity with acyclic substrates.[3]

    • Solution (Phosphines): In phosphine-catalyzed [4+2] cycloadditions, the regioselectivity can be controlled by the choice of phosphine. For example, with arylidenemalononitriles, hexamethylphosphorous triamide (HMPT) and triarylphosphines can favor the formation of different regioisomers.[4]

  • Reaction Temperature: Temperature can affect the transition states leading to different stereoisomers.

    • Solution: Varying the reaction temperature can favor the formation of one diastereomer over another. Lower temperatures often lead to higher selectivity.

  • Solvent Effects: The polarity of the solvent can influence the stereochemical pathway of the reaction.

    • Solution: Screen different solvents. A change in solvent can sometimes dramatically improve diastereoselectivity.

  • Steric Hindrance: Steric interactions between the allenoate and alkene in the transition state dictate the stereochemical outcome.

    • Solution: If possible, modify the substrates to enhance steric differentiation. For instance, bulkier substituents on the catalyst or reactants can lead to higher diastereoselectivity.

Problem 3: Formation of Side Products

Besides your desired product, you observe the formation of one or more side products, complicating purification and reducing the overall yield.

Potential Causes and Solutions:

  • Allenoate Dimerization: Allenoates can sometimes dimerize, especially at higher concentrations or temperatures.

    • Solution: Use a slow addition of the allenoate to the reaction mixture to maintain a low instantaneous concentration. Optimizing the reaction temperature can also minimize this side reaction.

  • Isomerization of Reactants or Products: The double bonds in the allenoate or alkene, or in the resulting product, may isomerize under the reaction conditions.

    • Solution: This can be influenced by the catalyst and temperature. Screen different catalysts and consider running the reaction at a lower temperature. For enone-alkene cycloadditions in larger rings, double bond isomerization can compete with the cycloaddition.[5]

  • Alternative Cycloaddition Pathways: Depending on the catalyst and substrates, different cycloaddition pathways ([2+2], [4+2], [3+2], etc.) may compete.

    • Solution: The choice of catalyst is critical. For instance, in phosphine-catalyzed reactions of allenoates, the use of PnBu₃ can be critical to obtain [4+3] adducts and minimize competitive [3+2] products.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general role of a Lewis acid in allenoate-alkene cycloadditions?

A1: Lewis acids act as catalysts by coordinating to the carbonyl group of the allenoate. This coordination lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the allenoate, making it more electrophilic and accelerating the cycloaddition reaction with the alkene. Lewis acid promotion can lead to increased reactivity, higher yields, and improved diastereoselectivity compared to thermal conditions.[1][2]

Q2: Why do some Lewis acid-catalyzed cycloadditions require stoichiometric amounts of the Lewis acid?

A2: This is often due to "product inhibition," where the Lewis acid binds more strongly to the carbonyl group of the cycloadduct product than to the allenoate reactant.[1] This strong binding prevents the catalyst from turning over effectively, thus requiring a stoichiometric amount to drive the reaction to completion.

Q3: How do phosphine catalysts work in allenoate-alkene cycloadditions?

A3: Phosphines are nucleophilic catalysts that add to the central carbon of the allenoate to form a zwitterionic intermediate. This intermediate can then act as a 1,3-dipole or a 1,4-dipole synthon, which subsequently reacts with the alkene in a stepwise manner to form the cycloadduct. The type of cycloaddition ([3+2] or [4+2]) can be influenced by the substituents on the allenoate and the choice of phosphine catalyst.[4][6]

Q4: What are the key safety precautions to take when working with Lewis acids like EtAlCl₂?

A4: Lewis acids like ethylaluminum dichloride (EtAlCl₂) are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, is essential.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on a [2+2] Cycloaddition

EntryLewis Acid (mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1None (Thermal)Toluene110101:1
2EtAlCl₂ (100)DCM-788413:1
3AlCl₃ (100)DCM-787510:1
4Chiral Oxazaborolidine (20)DCM-78827:1 E:Z (98:2 er)

Data compiled from representative examples in the literature for comparison purposes.[2][7]

Table 2: Influence of Phosphine Catalyst on a [4+2] Cycloaddition

EntryPhosphine Catalyst (20 mol%)SolventTemp (°C)Yield (%)Regioisomer Ratio
1PPh₃Toluenert78Major Product A
2P(n-Bu)₃Toluenert85Major Product A
3HMPTToluenert82Major Product B
4P(p-F-C₆H₄)₃Toluenert75Major Product A

Data illustrates the principle of catalyst-controlled regioselectivity as described in the literature.[4]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed [2+2] Cycloaddition
  • Preparation: Under an inert atmosphere (nitrogen or argon), add the alkene (1.0 equiv) and anhydrous solvent (e.g., dichloromethane) to an oven-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1 M solution of EtAlCl₂ in hexanes, 1.0-2.5 equiv) dropwise to the stirred solution.

  • Allenoate Addition: Add the allenoate (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Phosphine-Catalyzed [4+2] Annulation
  • Preparation: To a flask containing a magnetic stir bar, add the alkene (1.0 equiv), the phosphine catalyst (e.g., PPh₃, 10-20 mol%), and an anhydrous solvent (e.g., toluene).

  • Reactant Addition: Add the allenoate (1.2 equiv) to the stirred solution at room temperature. In some cases, slow addition of the allenoate via a syringe pump may be beneficial.

  • Reaction Monitoring: Stir the reaction mixture at room temperature, or heat if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to obtain the desired product.

Visualizations

experimental_workflow General Experimental Workflow for Allenoate-Alkene Cycloadditions cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Analysis prep Combine Alkene & Anhydrous Solvent cool Cool to Target Temperature prep->cool add_cat Add Catalyst (Lewis Acid or Phosphine) cool->add_cat add_all Add Allenoate add_cat->add_all stir Stir and Monitor (TLC, LC-MS) add_all->stir quench Quench Reaction stir->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for allenoate-alkene cycloadditions.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Is the catalyst active and loading sufficient? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst & increase loading check_catalyst->solution_catalyst No check_substrates Are the substrates reactive enough? check_conditions->check_substrates Yes solution_conditions Screen temperature & solvents check_conditions->solution_conditions No solution_substrates Modify substrates or use activating catalyst check_substrates->solution_substrates No success Improved Yield check_substrates->success Yes solution_catalyst->success solution_conditions->success solution_substrates->success

Caption: Troubleshooting logic for addressing low reaction yields.

References

addressing regioselectivity issues in the synthesis of substituted aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted aromatics. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during electrophilic aromatic substitution (EAS) and other related reactions.

Q1: My electrophilic aromatic substitution (EAS) reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

A1: Achieving high para-selectivity is a common challenge as most activating, ortho-, para-directing groups enhance reactivity at both positions. Here are several strategies to favor the para product:

  • Steric Hindrance: The most straightforward approach is to increase steric bulk. The ortho positions are more sterically hindered than the para position.

    • Use a Bulkier Reagent: Employing a larger electrophile or a bulky catalyst can physically block the approach to the ortho positions.[1] For example, in Friedel-Crafts alkylation, using tert-butyl chloride instead of methyl chloride will significantly favor para substitution.

    • Increase Substituent Size: If possible, starting with a substrate that has a larger directing group will also disfavor ortho substitution.

  • Catalyst Choice: For certain reactions, heterogeneous catalysts like zeolites can provide shape-selectivity. The pores of the zeolite can be sized to allow the formation of the linear para isomer while sterically inhibiting the formation of the bulkier ortho isomer.[1]

  • Temperature Control: The para isomer is often the thermodynamically more stable product. Running the reaction at a higher temperature or for a longer duration can sometimes allow for isomerization of the kinetic ortho product to the more stable para product, though this is not universally applicable and should be evaluated on a case-by-case basis.[1]

Q2: I need to synthesize the ortho isomer almost exclusively, but my reaction yields primarily the para product. What methods can I use?

A2: Forcing substitution at the ortho position requires specific strategies to override the inherent preference for the less hindered para position.

  • Blocking Groups: This strategy involves temporarily protecting the para position with a reversible functional group. The sulfonic acid group (-SO₃H) is a classic example.[2][3] The workflow is as follows:

    • Sulfonation: Install the -SO₃H group, which will predominantly add at the para position.

    • Electrophilic Aromatic Substitution: Perform the desired substitution (e.g., nitration, bromination). With the para position blocked, the reaction is forced to occur at the ortho positions.[4]

    • Desulfonation: Remove the -SO₃H group by treating with dilute acid and heat, yielding the desired ortho-substituted product.[2][3][4]

  • Directed ortho-Metalation (DoM): This is a powerful and highly regioselective method for functionalizing the ortho position.[5] It involves a Directed Metalation Group (DMG) on the aromatic ring that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) exclusively to the adjacent ortho position.[5][6] This aryllithium intermediate can then be quenched with a wide variety of electrophiles. Common DMGs include methoxy (-OCH₃), amides (-CONR₂), and carbamates (-OCONR₂).[2][5]

Q3: My Friedel-Crafts reaction is failing or giving a very low yield. What are the likely causes and solutions?

A3: Friedel-Crafts reactions are notoriously sensitive. Low yields can often be traced to several key factors:

  • Deactivated Aromatic Ring: The substrate is crucial. Friedel-Crafts reactions fail with strongly or moderately deactivated rings.[7] Substituents like nitro (-NO₂), cyano (-CN), sulfonyl (-SO₃H), or any carbonyl group (ketone, ester, etc.) make the ring too electron-poor to react.[7]

    • Solution: If possible, alter the synthetic route to perform the Friedel-Crafts reaction before introducing a deactivating group.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[7][8]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and use freshly opened or purified reagents. Work under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst (Acylation): In Friedel-Crafts acylation, the product ketone coordinates strongly with the Lewis acid, forming a stable complex.[7][8] This complex is unreactive, effectively removing the catalyst from the reaction.

    • Solution: Use at least a stoichiometric amount (1.1 equivalents or more) of the Lewis acid catalyst for acylations.

  • Carbocation Rearrangement (Alkylation): Friedel-Crafts alkylation proceeds via a carbocation intermediate. Primary and some secondary alkyl halides will rearrange to form more stable secondary or tertiary carbocations, leading to a mixture of products.

    • Solution: To obtain a straight-chain alkyl substituent without rearrangement, perform a Friedel-Crafts acylation first, followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to the corresponding alkane.

Q4: I am performing a reaction on a disubstituted benzene ring. How do I predict the regiochemical outcome?

A4: When two substituents are present, their directing effects are combined. The outcome is generally predictable based on two rules:

  • The Most Activating Group Wins: The position of the incoming electrophile is determined by the most powerfully activating group on the ring.[9] For example, in p-nitrotoluene, the methyl group (-CH₃) is an activator and the nitro group (-NO₂) is a deactivator. The methyl group will direct substitution to its ortho position (C2 and C6).

  • Steric Hindrance is Key: If directing effects are synergistic or competitive, the electrophile will add to the least sterically hindered position.[9] For instance, in m-xylene, both methyl groups direct to the 4-position, which is sterically accessible. They also direct to the 2-position, but this is sterically hindered by being flanked by two methyl groups, so substitution at C4 is strongly favored.

Data Presentation: Regioselectivity of Common Reactions

The following tables provide quantitative data on isomer distribution for common electrophilic aromatic substitution reactions, illustrating the directing effects of various substituents.

Table 1: Isomer Distribution in the Nitration of Toluene under Various Conditions

Nitrating Agent / CatalystTemperature (°C)ortho (%)meta (%)para (%)ortho/para RatioReference
HNO₃ / H₂SO₄3058.54.437.11.58
HNO₃ / Acetic Anhydride25-2.8--
HNO₃ / H-Beta Zeolite---77.00.30 (p/o = 3.3)
N₂O₅ / CH₂Cl₂ / H-ZSM-5 Zeolite-6.0094.00.06
HNO₃ / Soluble Anhydrite-43.22.354.40.79

Table 2: Regioselective Bromination of Anisole and Aniline Derivatives

SubstrateReagent Systemortho (%)para (%)Dibromo (%)Reference
AnisoleNBS / Acetonitrile-96-
AnilineNH₄Br / H₂O₂ in Acetic Acid196120
2-MethylanilineNH₄Br / H₂O₂ in Acetic Acid-8812
4-MethylanisoleNH₄Br / H₂O₂ in Acetic Acid85-15

Visualizations: Workflows and Mechanisms

EAS_Mechanism A Aromatic Ring + Electrophile (E+) B Sigma Complex (Arenium Ion) Resonance Stabilized A->B Attack by π-system (Slow, Rate-Determining) C Substituted Aromatic Ring B->C Deprotonation (Fast, Restores Aromaticity)

Directing_Effects

Blocking_Group_Workflow

DoM_Workflow

Experimental Protocols

The following are detailed methodologies for key experiments that address regioselectivity. Safety Note: These procedures should only be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: Selective para-Bromination of Anisole

This protocol demonstrates a highly para-selective bromination of an activated aromatic ring.

  • Materials:

    • Anisole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (anhydrous)

    • Round-bottom flask with stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere, add anisole and anhydrous acetonitrile.

    • Stir the solution at room temperature.

    • Add N-Bromosuccinimide (NBS) portion-wise over 10 minutes.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium thiosulfate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield p-bromoanisole as the major product (>95% selectivity).

Protocol 2: ortho-Selective Synthesis via a Sulfonic Acid Blocking Group

This protocol details the synthesis of ortho-bromoanisole from anisole using the blocking group strategy.

  • Part A: Sulfonation (Blocking the para position)

    • In a round-bottom flask equipped with a stir bar and a reflux condenser, add anisole (1.0 eq).

    • Cool the flask in an ice bath and slowly add fuming sulfuric acid (20% SO₃) (approx. 2.0 eq) with stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture gently (e.g., 40-50 °C) for 1-2 hours until TLC analysis shows complete consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid p-methoxybenzenesulfonic acid by vacuum filtration and wash with cold water. Dry the product thoroughly.

  • Part B: Bromination (Directing to the ortho position)

    • Dissolve the dried p-methoxybenzenesulfonic acid (1.0 eq) in a suitable solvent like acetic acid.

    • Slowly add a solution of bromine (Br₂) (1.0 eq) in acetic acid.

    • Stir the mixture at room temperature for several hours until the reaction is complete by TLC.

    • Work up the reaction by pouring it into water and extracting with a suitable organic solvent. The crude product is 2-bromo-4-methoxybenzenesulfonic acid.

  • Part C: Desulfonation (Removing the Blocking Group)

    • Take the crude product from Part B and add it to a mixture of dilute sulfuric acid (e.g., 20-30% aqueous H₂SO₄) and water.

    • Heat the mixture to reflux (or pass steam through it) for several hours. Monitor the removal of the sulfonic acid group by TLC.

    • After completion, cool the mixture and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the final product, ortho-bromoanisole.

Protocol 3: Directed ortho-Metalation (DoM) of Anisole and Quench with Acetone

This protocol provides a method for the exclusive synthesis of an ortho-substituted product. Extreme caution is required as organolithium reagents are pyrophoric. This reaction must be performed under a strictly anhydrous, inert atmosphere.

  • Materials:

    • Anisole (1.0 eq, freshly distilled)

    • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 eq, freshly distilled)

    • Tetrahydrofuran (THF) (anhydrous)

    • Acetone (1.2 eq, anhydrous)

    • Schlenk flask or 3-neck flask with septum, inert gas inlet, and stir bar

    • Syringes for liquid transfer

  • Procedure:

    • Assemble and flame-dry the glassware under vacuum, then backfill with argon or nitrogen.

    • To the reaction flask, add anhydrous THF and TMEDA via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-BuLi solution dropwise via syringe, keeping the internal temperature below -70 °C.

    • Add the anisole dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour. A color change (often to yellow or orange) indicates the formation of the aryllithium species.

    • After 1 hour, add anhydrous acetone dropwise via syringe. A rapid color change or loss of color upon addition indicates the quenching reaction.

    • Stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude alcohol (2-(2-methoxyphenyl)propan-2-ol) by column chromatography on silica gel.

References

Technical Support Center: Synthesis of Fully Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fully substituted cyclobutanes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of constructing sterically congested four-membered rings.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of fully substituted cyclobutanes.

Q1: I am observing low to no yield of my desired cyclobutane product. What are the common causes and how can I troubleshoot this?

A1: Low or nonexistent yields are a frequent challenge, often stemming from multiple factors.

  • Cause 1: Ring Strain and Steric Hindrance: The high ring strain of cyclobutanes makes their formation energetically unfavorable, a problem exacerbated by bulky substituents which cause significant steric hindrance.[1][2][3][4]

  • Troubleshooting:

    • Re-evaluate Substrates: For photochemical or thermal [2+2] cycloadditions, highly substituted or sterically bulky alkenes may be unsuitable.[1] Consider alternative strategies such as ring expansion or C-H functionalization of a less substituted cyclobutane precursor.[5][6]

    • Higher Temperatures/Longer Reaction Times: For thermal reactions, cautiously increasing the temperature or extending the reaction time may provide the necessary energy to overcome the activation barrier. However, monitor for decomposition.

    • High-Pressure Conditions: Applying high pressure can sometimes favor the formation of the more compact cyclobutane transition state.

  • Cause 2: Inefficient Catalyst or Reagent Activity: In catalyzed reactions (e.g., photoredox, transition metal), the catalyst may be inactive or poisoned.

  • Troubleshooting:

    • Verify Catalyst Loading and Purity: Ensure the correct catalyst loading is used and that the catalyst has not degraded. Use freshly opened or purified catalysts.

    • Degas Solvents: For oxygen-sensitive reactions, particularly in photoredox catalysis, thoroughly degas the solvent and reactants to prevent quenching of excited states or catalyst deactivation.

    • Check Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction. Ensure all reagents are pure and solvents are anhydrous if required.

  • Cause 3: Unfavorable Reaction Kinetics/Thermodynamics: The reaction may be reversible, or competing pathways might be kinetically favored.

  • Troubleshooting:

    • Optimize Concentration: Dimerization of a single component is often bimolecular. Running the reaction at lower concentrations can favor intramolecular reactions or suppress unwanted intermolecular side reactions.

    • Modify Temperature: Lowering the temperature can sometimes suppress side reactions or prevent cycloreversion (the reverse of a [2+2] cycloaddition), especially in photochemical reactions.[5]

Q2: My reaction is producing a mixture of stereoisomers with poor diastereoselectivity. How can I improve the stereochemical control?

A2: Achieving high stereoselectivity is a central challenge in synthesizing polysubstituted cyclobutanes.[6]

  • Cause 1: Stepwise Reaction Mechanism: Many [2+2] cycloadditions, particularly those proceeding through a diradical intermediate, are not stereospecific. Bond rotation in the intermediate can lead to a mixture of stereoisomers.

  • Troubleshooting:

    • Change Reaction Type: Concerted reactions, such as the cycloaddition of ketenes with alkenes, often exhibit high stereoselectivity and are an attractive method for obtaining specific isomers.[7]

    • Use Chiral Auxiliaries or Catalysts: Employing chiral auxiliaries on one of the substrates can effectively shield one face of the molecule, directing the approach of the reaction partner.[7] Similarly, chiral Lewis acids or chiral photosensitizers can create a chiral environment that favors the formation of one enantiomer or diastereomer.[5][8]

    • Supramolecular Templates: Using a chiral hydrogen-bonding template can direct the stereochemistry of photocycloadditions, leading to excellent diastereo- and enantioselectivity.[5]

  • Cause 2: Post-Synthesis Isomerization: The desired product may be isomerizing to a more stable stereoisomer under the reaction or workup conditions.

  • Troubleshooting:

    • Milder Reaction Conditions: Use the mildest possible conditions (e.g., lower temperature, shorter reaction time) to form the kinetic product.

    • Buffered or Neutral Workup: Avoid strongly acidic or basic conditions during workup, as these can cause epimerization at stereocenters adjacent to carbonyls or other activating groups.

Q3: I am struggling with poor regioselectivity in an intermolecular [2+2] cycloaddition. How can I control which regioisomer is formed?

A3: Regiocontrol is critical when forming unsymmetrical cyclobutanes.[6][9]

  • Cause 1: Similar Electronic Properties of Substrates: If the electronic properties of the reacting partners are not sufficiently differentiated, a mixture of "head-to-head" and "head-to-tail" adducts can form.

  • Troubleshooting:

    • Enhance Electronic Bias: Use substrates with complementary electronic properties. For example, the cycloaddition of an electron-rich alkene with an electron-poor alkene (a "push-pull" system) often proceeds with high regioselectivity. Ketenes are highly electrophilic and react regioselectively with the more nucleophilic carbon of an alkene.[7]

    • Steric Directing Groups: A large, sterically demanding group on one substrate can block one mode of addition, favoring the formation of the less hindered regioisomer.

    • Catalyst Control: Certain transition metal catalysts can control regioselectivity through the formation of specific metallacyclic intermediates. Research catalyst systems known to influence the desired outcome for your substrate class.[9]

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for accessing fully substituted cyclobutanes?

A1: Several key strategies exist, each with distinct advantages and limitations:

  • [2+2] Cycloadditions: This is the most common method, involving the reaction of two double-bond-containing molecules.[10]

    • Photochemical [2+2]: Uses UV or visible light, often with a photosensitizer, to excite an alkene to a triplet state which then reacts.[2][10][11]

    • Thermal [2+2]: Generally limited to specific substrates like ketenes or highly strained alkenes, as it is often symmetry-forbidden.[12]

    • Transition-Metal Catalyzed [2+2]: Uses catalysts (e.g., Cu, Ru, Ni) to facilitate the reaction under milder conditions, often with improved selectivity.[9]

  • Ring Expansion/Contraction: Methods such as the expansion of cyclopropanol or cyclopropylcarbinol derivatives can yield cyclobutanones and cyclobutanes.[5][8]

  • C-H Functionalization: This modern approach involves creating a less-substituted cyclobutane core first, followed by the sequential and controlled installation of substituents via directed C-H activation.[6]

  • Tandem Reactions: Multi-step sequences performed in a single pot, such as the tandem esterification/isomerization/[2+2] cycloaddition of 1,4-diyn-3-ols, can efficiently build complex cyclobutanes.[13]

Q2: How does ring strain impact the synthesis and subsequent reactivity of cyclobutanes?

A2: Cyclobutane's significant ring strain (approx. 26-27 kcal/mol) is a double-edged sword.[3][11]

  • Impact on Synthesis: The strain energy contributes to a high activation barrier for formation, making synthesis inherently difficult.[2][4] Reactions must provide sufficient energy (via heat or light) or an alternative, lower-energy pathway (via catalysis) to proceed efficiently.

  • Impact on Reactivity: The stored strain energy makes cyclobutanes useful synthetic intermediates.[14] They can undergo ring-opening reactions under various conditions (thermal, acidic, reductive) that release this strain, providing a driving force for transformations into more complex acyclic or larger ring systems.[14][15]

Q3: What are the advantages of using photocatalysis for synthesizing cyclobutanes?

A3: Visible-light photocatalysis has emerged as a powerful tool for cyclobutane synthesis.

  • Mild Conditions: Reactions can often be run at room temperature, which improves functional group tolerance and can prevent side reactions or product decomposition.[9]

  • Avoidance of UV Light: Using visible light avoids the high-energy UV radiation required for direct excitation, which can damage sensitive functional groups and is difficult to scale up.[11]

  • Novel Reactivity: Photoredox catalysis enables cycloadditions of substrates that are unreactive under thermal or direct photochemical conditions by proceeding through radical ion intermediates.[9][11] This has significantly expanded the scope of accessible cyclobutane structures.

Q4: I'm having trouble assigning the stereochemistry of my product using NMR. Are there any known issues?

A4: Yes, the structural elucidation of complex, polysubstituted cyclobutanes using standard spectroscopic methods like NMR can be notoriously difficult.[6] The puckered, non-planar nature of the ring can lead to complex and unexpected coupling constants and nuclear Overhauser effects (NOEs). Misassignment of stereochemistry and even constitution has been a recurring issue in the natural product literature.[6] When possible, confirmation of relative and absolute stereochemistry by X-ray crystallography is highly recommended.

Data Summary: Comparison of Synthetic Methods for Tetrasubstituted Cyclobutanes

MethodKey FeaturesTypical YieldDiastereoselectivity (d.r.)Key LimitationsReference(s)
Photoredox [2+2] Heterodimerization Visible light, Ru(II) or Ir(III) photocatalyst. Good for dissimilar enones.Good (e.g., 50-90%)Excellent (>20:1)Primarily demonstrated for enones; substrate scope can be limited.[9]
C-H Arylation/Olefination Sequential functionalization of a pre-formed cyclobutane core using a directing group.Moderate to Good (e.g., 51-98% per step)High (often a single diastereomer is formed)Requires multi-step synthesis of the initial core and directing group installation/removal.[6]
Tandem Diynol-Anhydride Reaction One-pot reaction forming a homo-dimerized allenyl ester intermediate.Good to Excellent (71-95%)High (single diastereomer observed)Forms a specific class of symmetrical or pseudo-symmetrical structures.[13]
Allene-Alkene [2+2] Cycloaddition Intramolecular cycloaddition catalyzed by a thiourea catalyst.Good (e.g., 70-80%)Good to ExcellentCan require multi-step synthesis of the linear precursor.[16]

Key Experimental Protocol: Photocatalytic [2+2] Cycloaddition of Enones

This protocol is a general example based on the visible-light-mediated heterodimerization of dissimilar acyclic enones reported by Du and Yoon (2009).[9]

Materials:

  • Enone A (1.0 equiv)

  • Enone B (2.0-3.0 equiv)

  • Ru(bpy)₃Cl₂ (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., CH₃CN or DMF)

  • Schlenk flask or vial with a magnetic stir bar

  • Visible light source (e.g., Blue LED strip, 14W compact fluorescent lamp)

Procedure:

  • Preparation: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Enone A, Enone B, and Ru(bpy)₃Cl₂.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing (Optional but Recommended): Subject the reaction mixture to 3-4 cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Initiation: Place the flask near the visible light source and begin vigorous stirring. If needed, use a fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired tetrasubstituted cyclobutane product.

Visualizations

G cluster_0 cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Strategy Re-evaluation A Problem: Low or No Product B Verify Starting Material Purity & Structure A->B Start Here C Confirm Catalyst/Reagent Activity B->C D Optimize Temperature & Time C->D E Vary Substrate Concentration D->E F Degas Solvent Thoroughly (for photochemical/air-sensitive rxns) E->F G Assess Steric Hindrance (Consider smaller substituents) F->G If still no improvement H Change Synthetic Approach (e.g., C-H activation, ring expansion) G->H

Caption: Troubleshooting workflow for failed cyclobutane synthesis.

G PC Photocatalyst (PC) [e.g., Ru(II)] PC_star Excited State PC [e.g., Ru(II)] PC->PC_star Visible Light (hν) Enone_A_radical Enone A Radical Anion [A]·⁻ PC_oxidized Oxidized PC [e.g., Ru(III)] PC_star->PC_oxidized Single Electron Transfer (SET) Enone_A Enone A Enone_A->Enone_A_radical e⁻ Diradical 1,4-Diradical Intermediate Enone_A_radical->Diradical Enone_B Enone B Enone_B->Diradical PC_oxidized->PC Catalyst Regeneration Product Cyclobutane Product Diradical->Product Ring Closure

Caption: Simplified mechanism for a photoredox-catalyzed [2+2] cycloaddition.

References

Validation & Comparative

A Comparative Analysis of Ortho-, Meta-, and Para-Nitrophenyl Isomer Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the nitro group on a phenyl ring profoundly influences the reactivity of the molecule. This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-nitrophenyl isomers in key chemical transformations, supported by experimental data. Understanding these differences is crucial for rational drug design, synthesis optimization, and predicting metabolic pathways.

Acidity of Nitrophenols

The acidity of nitrophenol isomers is significantly greater than that of phenol itself, due to the electron-withdrawing nature of the nitro group which stabilizes the resulting phenoxide ion. However, the position of the nitro group leads to distinct differences in acidity among the isomers.

The acidity is quantified by the pKa value, with a lower pKa indicating a stronger acid. The experimental pKa values for the nitrophenol isomers are presented in Table 1.

IsomerpKa
ortho-Nitrophenol7.23[1]
meta-Nitrophenol8.18[1]
para-Nitrophenol7.14[1]
Table 1: Experimental pKa values of nitrophenol isomers.

para-Nitrophenol is the most acidic of the three isomers. This is attributed to the powerful electron-withdrawing resonance effect of the nitro group, which effectively delocalizes the negative charge of the phenoxide ion. In the ortho-isomer, this resonance stabilization is slightly counteracted by intramolecular hydrogen bonding between the hydroxyl and nitro groups, which makes the proton more difficult to remove.[2][3] The meta-isomer is the least acidic because the nitro group can only exert an inductive electron-withdrawing effect, and not a resonance effect, from the meta position.[3]

Experimental Protocol: Spectrophotometric Determination of pKa

A common method for determining the pKa of nitrophenols is through UV-Vis spectrophotometry. This technique relies on the different absorption spectra of the protonated and deprotonated forms of the compound.

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values are prepared.

  • Preparation of Nitrophenol Solutions: A stock solution of the nitrophenol isomer is prepared in a suitable solvent (e.g., water or a water/acetonitrile mixture). Aliquots of the stock solution are then added to each buffer solution to create a series of solutions with the same nitrophenol concentration but varying pH.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at a wavelength where the deprotonated form (phenoxide) shows significant absorbance, while the protonated form has minimal absorbance.

  • Data Analysis: The absorbance data is plotted against pH. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.

Electrophilic Aromatic Substitution: Nitration of Nitrobenzene

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. This is due to its strong electron-withdrawing inductive and resonance effects, which reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

A classic example is the further nitration of nitrobenzene, which requires more vigorous conditions (higher temperature and/or fuming nitric acid) than the nitration of benzene. The product distribution for the nitration of nitrobenzene is summarized in Table 2.

ProductPercentage Yield
meta-Dinitrobenzene~93%
ortho-Dinitrobenzene~6%
para-Dinitrobenzene~1%
Table 2: Product distribution for the nitration of nitrobenzene.

Experimental Protocol: Nitration of Nitrobenzene

Caution: This reaction involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: Concentrated sulfuric acid is carefully added to concentrated nitric acid in an ice bath to keep the temperature low.

  • Reaction: Nitrobenzene is added dropwise to the cooled nitrating mixture with constant stirring, ensuring the temperature does not exceed a specific limit (e.g., 100°C for dinitration).

  • Reaction Monitoring and Work-up: The reaction mixture is stirred for a set period. After completion, the mixture is poured onto crushed ice, and the solid dinitrobenzene product is collected by filtration.

  • Purification and Analysis: The crude product is washed with water and a dilute solution of sodium carbonate to remove residual acid. The product can be further purified by recrystallization. The isomeric ratio is typically determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Nucleophilic Aromatic Substitution

In contrast to its deactivating role in EAS, the nitro group strongly activates the benzene ring towards nucleophilic aromatic substitution (NAS), particularly when positioned ortho or para to a leaving group (e.g., a halogen). The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The reactivity order for NAS of nitrophenyl halides is generally para > ortho >> meta. The meta isomer is significantly less reactive because the nitro group cannot delocalize the negative charge of the Meisenheimer complex through resonance. The slightly lower reactivity of the ortho isomer compared to the para isomer is often attributed to steric hindrance.

Quantitative kinetic data for the reaction of 2,4,6-trinitrochlorobenzene (picryl chloride), a highly activated substrate, with various nucleophiles provides a clear illustration of NAS reactivity.

NucleophileSecond-Order Rate Constant (k, M⁻¹s⁻¹)
Methoxide ion (in Methanol)~1.53 (at 7.5°C)
Aniline (in Methanol)Varies with aniline substitution
Table 3: Representative kinetic data for the reaction of picryl chloride with nucleophiles.

Experimental Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution

The kinetics of NAS reactions are often studied using UV-Vis spectrophotometry by monitoring the formation of the colored product over time.

  • Preparation of Reactant Solutions: Standardized solutions of the nitrophenyl halide and the nucleophile are prepared in a suitable solvent.

  • Kinetic Runs: The reactant solutions are thermostated to the desired temperature. The reaction is initiated by mixing the solutions in a cuvette placed in the spectrophotometer.

  • Data Acquisition: The absorbance at the wavelength of maximum absorbance of the product is recorded at regular time intervals.

  • Data Analysis: The rate constants are determined by fitting the absorbance versus time data to the appropriate integrated rate law.

Visualizing the Reactivity Differences

The following diagrams, generated using the DOT language, illustrate the key mechanistic principles governing the reactivity of nitrophenyl isomers.

EAS_Mechanism cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack o_start Ortho Position o_intermediate Unfavorable Intermediate (Adjacent Positive Charges) o_start->o_intermediate + E+ m_start Meta Position m_intermediate More Favorable Intermediate (Positive charge not on C-NO2) m_start->m_intermediate + E+ p_start Para Position p_intermediate Unfavorable Intermediate (Adjacent Positive Charges) p_start->p_intermediate + E+ start Nitrobenzene start->o_start start->m_start start->p_start

Figure 1: Electrophilic attack on nitrobenzene.

NAS_Mechanism cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer o_reactant o-Nitrohalobenzene o_intermediate Stabilized Meisenheimer Complex (Charge on C-NO2) o_reactant->o_intermediate + Nu- o_product Product o_intermediate->o_product - X- m_reactant m-Nitrohalobenzene m_intermediate Unstabilized Intermediate (No resonance with NO2) m_reactant->m_intermediate + Nu- m_product Product (Slow) m_intermediate->m_product - X- p_reactant p-Nitrohalobenzene p_intermediate Stabilized Meisenheimer Complex (Charge on C-NO2) p_reactant->p_intermediate + Nu- p_product Product p_intermediate->p_product - X- Acidity_Factors cluster_ortho ortho-Nitrophenol cluster_meta meta-Nitrophenol cluster_para para-Nitrophenol Acidity Nitrophenol Acidity o_resonance Resonance Stabilization Acidity->o_resonance o_inductive Inductive Withdrawal Acidity->o_inductive o_hbond Intramolecular H-Bonding (Decreases Acidity) Acidity->o_hbond m_inductive Inductive Withdrawal Acidity->m_inductive p_resonance Resonance Stabilization Acidity->p_resonance p_inductive Inductive Withdrawal Acidity->p_inductive

References

A Comparative Guide to Bioactive Cyclobutane Analogs: Benchmarking Against 1-(3-Nitrophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a compelling scaffold in modern medicinal chemistry, offering a unique three-dimensional geometry that can impart desirable pharmacological properties such as metabolic stability and conformational rigidity. While numerous bioactive cyclobutane analogs have been developed, a comprehensive comparison of their performance is often lacking. This guide provides an objective comparison of select bioactive cyclobutane analogs with available experimental data, benchmarked against the structurally distinct 1-(3-Nitrophenyl)cyclobutanecarboxylic acid.

Overview of Compared Analogs

This guide focuses on a selection of bioactive cyclobutane derivatives with reported activity in cancer and fungal disease models. Due to the limited publicly available bioactivity data for this compound, this compound will be presented based on its chemical properties, while the other analogs will be compared based on their experimentally determined biological activities.

Table 1: Chemical Properties of this compound

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound180080-87-9C₁₁H₁₁NO₄221.21

Comparative Biological Activity

The following tables summarize the quantitative biological activity of selected cyclobutane analogs, highlighting their potency against various biological targets.

Table 2: Anticancer Activity of Cyclobutane-Based Combretastatin Analogs

CompoundTarget Cell LineIC₅₀ (µM)Reference
2-Methoxy-5-((1S,3S)-3-(3,4,5-trimethoxyphenyl)cyclobutyl)phenolHepG2 (Hepatocarcinoma)0.8[1]
SK-N-DZ (Neuroblastoma)1.2[1]
2-Methoxy-5-((1R,3R)-3-(3,4,5-trimethoxyphenyl)cyclobutyl)phenolHepG2 (Hepatocarcinoma)> 10[1]
SK-N-DZ (Neuroblastoma)> 10[1]

Table 3: Integrin Antagonist Activity of a Cyclobutane-Based Analog

CompoundAssay TypeIC₅₀ (µM)Reference
A lead cyclobutane-based αvβ3 antagonistCell-based adhesion assay< 1[2]

Table 4: Antifungal Activity of Cyclobutane Carboxamide Inhibitors

CompoundTarget EnzymeInhibition PotencyReference
Cyclobutane carboxamide inhibitorsScytalone Dehydratase (SD)Potent[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability (MTT) Assay for Anticancer Screening

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[4]

Materials:

  • Cancer cell lines (e.g., HepG2, SK-N-DZ)

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Cell-Based Adhesion Assay for Integrin Antagonists

This assay measures the ability of a compound to inhibit cell adhesion mediated by specific integrins.[2]

Materials:

  • Cell line expressing the target integrin (e.g., αvβ3)

  • Extracellular matrix protein (e.g., vitronectin)

  • Test compound

  • Assay buffer

  • 96-well plates

  • Detection reagent (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat 96-well plates with the extracellular matrix protein and block non-specific binding sites.

  • Cell Labeling: Label the cells with a fluorescent dye (e.g., Calcein-AM).

  • Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compound.

  • Adhesion: Add the cell-compound mixture to the coated plates and allow the cells to adhere for a specific time.

  • Washing: Wash the plates to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of adhesion inhibition against the compound concentration.

Enzyme Inhibition Assay (Scytalone Dehydratase)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.[3]

Materials:

  • Purified target enzyme (e.g., Scytalone Dehydratase)

  • Substrate for the enzyme

  • Test compound

  • Assay buffer

  • 96-well plates

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, substrate, and various concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding the purified enzyme to each well.

  • Incubation: Incubate the reaction at a controlled temperature for a specific period.

  • Detection: Measure the enzymatic activity by monitoring the change in absorbance or fluorescence of the product over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes can aid in understanding the mechanism of action and the screening cascade for bioactive compounds.

G1 cluster_0 Compound Screening Workflow A Compound Library B Primary Screening (e.g., Cell Viability Assay) A->B C Hit Identification B->C D Dose-Response & IC₅₀ Determination C->D E Secondary Assays (e.g., Target-based Enzyme Assay) D->E F Lead Compound Selection E->F

Caption: A generalized workflow for screening and identifying bioactive compounds.

G2 cluster_1 Simplified Integrin Signaling Integrin Integrin (αvβ3) FAK FAK Integrin->FAK activates ECM ECM (e.g., Vitronectin) ECM->Integrin binds Src Src FAK->Src recruits & activates Downstream Downstream Signaling (Cell Survival, Proliferation, Migration) Src->Downstream Antagonist Cyclobutane Antagonist Antagonist->Integrin blocks binding

Caption: A simplified diagram of the integrin signaling pathway targeted by cyclobutane antagonists.

Conclusion

The cyclobutane scaffold continues to be a valuable component in the design of novel bioactive molecules. While this compound remains a compound of structural interest, the lack of publicly available biological data prevents a direct performance comparison. However, by examining other well-characterized cyclobutane analogs, researchers can appreciate the potential of this chemical motif in developing potent and selective inhibitors for various therapeutic targets. The data and protocols presented in this guide aim to facilitate further research and development in this promising area of medicinal chemistry.

References

Validating the Mechanism of Action for Nitrophenyl-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of nitrophenyl-based compounds, widely utilized in studying enzyme inhibition and cellular signaling, against alternative compounds. By presenting objective performance data, detailed experimental protocols, and clear visual representations of the underlying biological processes, this guide serves as a valuable resource for validating mechanisms of action and informing drug discovery efforts.

Nitrophenyl-based compounds have long been instrumental in biochemical and pharmacological research. Their utility often stems from the nitro group, an electron-withdrawing moiety that can participate in key interactions with biological targets or serve as a reporter group in enzymatic assays. This guide delves into the validation of their mechanisms, offering a comparative perspective that is crucial for the rigorous assessment of any potential therapeutic agent.

Comparative Analysis of Enzyme Inhibition

A primary application of nitrophenyl-based compounds is in the study of enzyme inhibition. The nitrophenyl group can be a key pharmacophore for binding to an enzyme's active site or an allosteric site, leading to a modulation of its catalytic activity. To provide a clear comparison, the following tables summarize the inhibitory activities of several nitrophenyl-based compounds against their respective enzyme targets, alongside data for alternative, non-nitrophenyl inhibitors.

Table 1: Comparison of Kinase Inhibitors
Inhibitor ClassCompoundTarget KinaseIC50KiInhibition MechanismReference
Nitrophenyl-Based N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativeClass III Receptor Tyrosine Kinases (e.g., PDGFRβ)Sub-micromolar range-ATP-competitive[1]
Alternative ImatinibBcr-Abl, c-Kit, PDGFR100-1000 nM-ATP-competitive[2]
Alternative SunitinibVEGFRs, PDGFRs, c-Kit, FLT32-100 nM-ATP-competitive[3]
Table 2: Comparison of Protease Inhibitors
Inhibitor ClassCompoundTarget ProteaseIC50KiInhibition MechanismReference
Nitrophenyl-Based Bis(4-nitrophenyl) phosphate (BNPP)Esterases (Serine hydrolases)--Irreversible[4]
Alternative AEBSFSerine Proteases--Irreversible[5]
Alternative LeupeptinSerine and Cysteine Proteases0.5 µg/mL-Reversible, Competitive[6]
Alternative ShPI-1/K13LHuman Neutrophil Elastase, Porcine Pancreatic Elastase-1.3 nM, 12 nMCompetitive[7]

Key Experimental Protocols

The validation of a compound's mechanism of action relies on robust and reproducible experimental data. Below are detailed protocols for key assays used to characterize enzyme inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., nitrophenyl-based inhibitor)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the kinase enzyme and its specific substrate to their optimal concentrations in the kinase assay buffer.

  • Reaction Setup:

    • To each well of the microplate, add the test compound at various concentrations. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).[8][9][10]

Protocol 2: Protease Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a method to assess the inhibitory effect of a compound on a specific protease.

Materials:

  • Purified protease enzyme

  • Fluorogenic protease substrate (e.g., internally quenched fluorescent peptide)

  • Test compound

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound in DMSO and the fluorogenic substrate in a suitable solvent. Dilute the protease enzyme in the assay buffer.

  • Assay Setup:

    • Add the assay buffer to all wells.

    • Add the test compound at various concentrations to the test wells. Include positive and negative controls.

    • Add the protease enzyme to all wells except for the substrate control wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 420 nm emission).[11]

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value as described in the kinase assay protocol.[11]

Visualizing Mechanisms and Pathways

Diagrammatic representations of signaling pathways and experimental workflows are essential for a clear understanding of complex biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the mechanism of action of nitrophenyl-based compounds.

Enzymatic Reaction and Inhibition

G cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme Product Product Enzyme->Product catalysis Substrate Substrate Substrate->Enzyme binds Nitrophenyl_Inhibitor Nitrophenyl Inhibitor Nitrophenyl_Inhibitor->Enzyme competes with substrate for active site G prep Prepare serial dilutions of nitrophenyl compound setup Set up enzyme reaction with compound, enzyme, and substrate prep->setup incubate Incubate at constant temperature setup->incubate measure Measure enzyme activity (e.g., fluorescence, luminescence) incubate->measure analyze Analyze data and plot dose-response curve measure->analyze ic50 Determine IC50 value analyze->ic50 G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Nitrophenyl_Inhibitor Nitrophenyl Kinase Inhibitor Nitrophenyl_Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The nitrophenyl scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties, reactivity, and interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships of various nitrophenyl derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in drug discovery and development.

General Synthesis Workflow

A common method for synthesizing nitrophenyl derivatives, particularly chalcones which serve as precursors for many heterocyclic compounds, is the Claisen-Schmidt condensation. This reaction provides a versatile route to a variety of substituted derivatives.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Substituted 4-Nitroacetophenone Condensation Claisen-Schmidt Condensation R1->Condensation R2 Substituted Benzaldehyde R2->Condensation Base Catalyst (e.g., NaOH, KOH) Product 1-(4-Nitrophenyl)prop-2-en-1-one (Chalcone Derivative) Condensation->Product

Caption: General workflow for the synthesis of 1-(4-nitrophenyl)prop-2-en-1-one chalcone analogs.[1]

Anticancer Activity

Nitrophenyl derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of immune checkpoints to direct cytotoxicity against cancer cells.

PD-1/PD-L1 Inhibition

A series of o-(biphenyl-3-ylmethoxy)nitrophenyl compounds were designed and synthesized as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[2]

Data Comparison: PD-1/PD-L1 Inhibitory Activity

Compound IDModificationsIC50 (nM)[2]
A-Series (General Structure A)
A17R = H>1000
A25R = F24.3
B-Series (General Structure B)
B2R = H2.7
B9R = F12.1
BMS-1018Reference Drug17.8 (TGI%)*

Note: Data for BMS-1018 is presented as Tumor Growth Inhibition (TGI) percentage at a 5 mg/kg dose for comparison of in vivo efficacy, where B2 showed a TGI of 48.5%.[2]

Key SAR Insights:

  • The o-(biphenyl-3-ylmethoxy)nitrophenyl scaffold is crucial for activity.

  • Compound B2 emerged as the most potent inhibitor, demonstrating significant in vivo anticancer efficacy in a Lewis lung carcinoma (LLC) mouse model.[2]

  • The introduction of fluorine (e.g., A25 , B9 ) maintained potent activity.

Cytotoxicity Against Cancer Cell Lines

Novel 5,6,7,8-tetrahydroisoquinoline derivatives bearing a nitrophenyl group were synthesized and evaluated for their cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[3][4]

Data Comparison: Cytotoxic Activity of Tetrahydroisoquinoline Derivatives

Compound IDTarget Cell LineIC50 (µM)[4]
5h PACA225.9
3 PACA253.5
5c PACA260.1
6b A54934.9
6g A54946.3
6d A54957.6
DoxorubicinPACA2 / A54954.8 (vs A549)

Key SAR Insights:

  • Compounds 5h and 6b were found to be more active than the standard drug doxorubicin against PACA2 and A549 cell lines, respectively.[4]

  • The cytotoxic activity is highly dependent on the specific substitutions on the tetrahydroisoquinoline core and the nature of the linkage to the nitrophenyl moiety.

Experimental Protocol: MTT Cytotoxicity Assay

The anticancer activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549 or PACA2) are seeded into 96-well plates at a density of approximately 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the nitrophenyl derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Nitrophenyl derivatives have shown significant promise as antimicrobial agents against a range of pathogens, including bacteria, fungi, and protozoa.

Antitrypanosomal Activity

A series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5]

Data Comparison: Activity against T. cruzi

Compound IDModificationsIC50 (µM)[5]Selectivity Index (SI)[5]
Hit 1 N-benzylacetamide moiety7114
16 Peracetylated galactopyranosyl moiety6 ± 1>25 (No cytotoxicity observed)
Benznidazole (BZN)Reference Drug34-

Key SAR Insights:

  • The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is essential for antitrypanosomal activity.[5]

  • Replacing the N-benzylacetamide moiety of the initial hit compound with a peracetylated galactopyranosyl unit (compound 16 ) resulted in a highly potent and selective candidate with no observable cytotoxicity in mammalian cells.[5]

Antibacterial Activity

Molecular hybrids containing a 2,4-dinitrophenyl moiety were synthesized and tested against standard and multidrug-resistant (MDR) bacterial strains.[6]

Data Comparison: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound IDS. aureus (MDR)E. coli (MDR)P. aeruginosa (MDR)
3 3.97.87.8
4 3.97.815.6
7 3.97.87.8
Amoxicillin125>125>125

Key SAR Insights:

  • Compounds 3 , 4 , and 7 were identified as the most active hybrids against both standard and MDR strains of S. aureus, E. coli, and P. aeruginosa.[6]

  • Many of the synthesized hybrids displayed significantly greater antibacterial activity against MDR strains than the reference antibiotic, amoxicillin.[6]

  • Docking studies suggested that these compounds may exert their effect by fitting into the active site of DNA gyrase B.[6]

G cluster_sar SAR Summary: Antimicrobial Nitrophenyl Derivatives cluster_mods Examples of Modifications Core Nitrophenyl Core Modification Structural Modifications Core->Modification Substitution Pattern (e.g., triazole, hydrazone) Activity Biological Activity Modification->Activity Influences Mod1 Triazole Ring Increases potency against T. cruzi Modification->Mod1 Mod2 Galactopyranosyl Moiety Enhances selectivity & reduces toxicity Modification->Mod2 Mod3 2,4-Dinitro Substitution Broadens antibacterial spectrum Modification->Mod3

Caption: Key structure-activity relationship principles for antimicrobial nitrophenyl derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

  • Preparation: A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5x10⁵ CFU/mL.

  • Controls: Positive (bacteria, no compound) and negative (medium only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye.

Anti-inflammatory Activity

Nitrophenyl hydrazones have been identified as promising leads for the development of new anti-inflammatory drugs. Their efficacy has been demonstrated in in vivo models of inflammation.

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory activity of several p-nitrophenyl hydrazones was evaluated using the carrageenan-induced paw edema model in mice, with results compared to standard anti-inflammatory drugs.[7]

Data Comparison: Inhibition of Paw Edema (%) at 4.5 hours

Compound IDDose (mg/kg)% Inhibition of Edema[7]
3a 5068.4
3b 5078.9
3c 5063.2
3d 5057.9
Celecoxib1047.4
Piroxicam1052.6

Key SAR Insights:

  • All tested p-nitrophenyl hydrazones showed significant time-dependent anti-inflammatory activity.[7]

  • Compound 3b , [1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine], exhibited the highest activity, superior to both celecoxib and piroxicam after 4.5 hours.[7]

  • The presence of the trimethoxy benzaldehyde moiety in compound 3b is suggested to confer favorable pharmacokinetic properties, contributing to its potent activity.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the activity of acute anti-inflammatory agents.

G cluster_workflow Workflow: Carrageenan-Induced Paw Edema Assay Start Select Animals (e.g., Wistar Rats) Step1 Administer Test Compound (e.g., Nitrophenyl Derivative) or Vehicle (Control) Start->Step1 Step2 Wait 1 Hour Step1->Step2 Step3 Induce Inflammation: Inject Carrageenan (1%) into sub-plantar region of hind paw Step2->Step3 Step4 Measure Paw Volume (Plethysmometer) at intervals (e.g., 1, 2, 3, 4.5 hrs) Step3->Step4 End Calculate % Inhibition of Edema and Compare with Control Step4->End

Caption: Experimental workflow for the in vivo anti-inflammatory activity assay.[7][8]

  • Animal Grouping: Animals (e.g., Wistar rats or mice) are divided into several groups: a control group, a reference drug group (e.g., celecoxib), and test groups for each nitrophenyl derivative at various doses.

  • Drug Administration: The test compounds, reference drug, or vehicle (for the control group) are administered orally or intraperitoneally.

  • Inflammation Induction: After a set period (e.g., 60 minutes), acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., every hour for 5 hours) using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group, allowing for the assessment of anti-inflammatory activity.

References

comparative analysis of synthetic routes to substituted cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a valuable structural component in medicinal chemistry and natural product synthesis, prized for its ability to introduce three-dimensionality and conformational rigidity.[1] Its synthesis, however, presents unique challenges due to inherent ring strain.[2] This guide provides a comparative analysis of four prominent synthetic strategies for constructing substituted cyclobutane rings: Photochemical [2+2] Cycloaddition, Lewis Acid-Catalyzed [2+2] Cycloaddition, Ring Contraction of Pyrrolidines, and Direct C-H Functionalization. We present quantitative data for each method, detailed experimental protocols for key transformations, and visual diagrams of the synthetic workflows to aid in method selection and application.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a substituted cyclobutane is dictated by the desired substitution pattern, required stereochemical control, and the functional group tolerance of the methodology. The following table summarizes the performance of the four major strategies based on reported experimental data.

Synthetic RouteKey FeaturesTypical YieldsDiastereo-/EnantioselectivityScope & Limitations
Photochemical [2+2] Cycloaddition Utilizes UV or visible light to induce cycloaddition between two olefinic partners, often enones and alkenes. Can be performed inter- or intramolecularly.[3][4]50-95% (intramolecular), Variable (intermolecular)[5][6]Generally good to excellent, especially in intramolecular cases. Can be influenced by sensitizers, catalysts, or chiral auxiliaries.[6][7]Broad alkene scope. Intermolecular reactions can suffer from poor regioselectivity (head-to-head vs. head-to-tail isomers) and competing side reactions.[3][8]
Lewis Acid-Catalyzed [2+2] Cycloaddition Employs a Lewis acid to promote the cycloaddition of electron-deficient partners like allenoates with alkenes, often proceeding under mild thermal conditions.[9][10]70-95%[9][11]High diastereoselectivity is often achieved. Enantioselective variants using chiral Lewis acids are well-developed.[9][12]Effective for electron-deficient components. The reaction can be sensitive to steric hindrance on the substrates.[11]
Ring Contraction of Pyrrolidines A stereospecific method where substituted pyrrolidines undergo nitrogen extrusion to form cyclobutanes, often mediated by iodonitrene chemistry.[13][14]30-88%[13][15]Highly stereospecific, retaining the stereochemistry of the starting pyrrolidine.[13][15]Provides access to densely substituted, stereochemically complex cyclobutanes. Yields can be moderate and depend on the substitution pattern of the pyrrolidine.[13][16]
Direct C-H Functionalization Introduces substituents directly onto a pre-formed cyclobutane ring using transition metal catalysis (e.g., Palladium, Rhodium).[17][18]77-98%[19]Diastereoselectivity is typically high, guided by directing groups or the inherent steric environment of the substrate.[17][19]Powerful for late-stage functionalization and the synthesis of complex, unsymmetrical cyclobutanes. Requires a pre-existing cyclobutane core and a directing group for regiocontrol.[18][19]

Experimental Protocols

Detailed methodologies for representative reactions of each synthetic route are provided below.

Visible Light-Promoted [2+2] Cycloaddition of Acyclic Enones

This protocol is adapted from the work of Yoon and co-workers for the heterodimerization of dissimilar acyclic enones.[8][20]

Reaction: Phenyl vinyl ketone with methyl vinyl ketone.

Materials:

  • Phenyl vinyl ketone (1.0 equiv)

  • Methyl vinyl ketone (3.0 equiv)

  • Ru(bpy)₃Cl₂ (1 mol%)

  • Acetonitrile (MeCN), degassed

  • 23 W compact fluorescent bulb or ambient sunlight

Procedure:

  • In a vial, dissolve phenyl vinyl ketone and Ru(bpy)₃Cl₂ in degassed acetonitrile.

  • Add methyl vinyl ketone to the solution.

  • Seal the vial and place it approximately 30 cm from a 23 W compact fluorescent bulb, or expose it to ambient sunlight.

  • Irradiate the reaction mixture for 4-12 hours, monitoring by TLC or GC-MS for the consumption of the limiting enone.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the cyclobutane product.

    • Representative Yield: 84% (as a single diastereomer).[8]

Lewis Acid-Catalyzed [2+2] Cycloaddition of an Allenoate and Alkene

This procedure is based on the method developed by Brown and co-workers.[9]

Reaction: Phenyl 2,3-butadienoate with an unactivated terminal alkene.

Materials:

  • Phenyl 2,3-butadienoate (1.0 equiv)

  • Alkene (e.g., 1-octene) (2.0 equiv)

  • Ethylaluminum dichloride (EtAlCl₂) (1.0 M in hexanes) (1.1 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the alkene and anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add EtAlCl₂ (1.0 M in hexanes) to the stirred solution.

  • After 15 minutes, add a solution of phenyl 2,3-butadienoate in anhydrous dichloromethane dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

    • Representative Yield: 84%.

Ring Contraction of a Substituted Pyrrolidine

This protocol is adapted from the work of Antonchick and colleagues.[13][16]

Reaction: Stereoselective synthesis of a disubstituted cyclobutane from the corresponding pyrrolidine.

Materials:

  • Substituted pyrrolidine (1.0 equiv)

  • Hydroxy(tosyloxy)iodobenzene (HTIB) (3.0 equiv)

  • Ammonium carbamate (NH₂CO₂NH₄) (4.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To a vial, add the substituted pyrrolidine, hydroxy(tosyloxy)iodobenzene, and ammonium carbamate.

  • Add 2,2,2-trifluoroethanol.

  • Seal the vial and heat the mixture at 80 °C for 2 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the cyclobutane product.

    • Representative Yields: 42-88%, depending on the pyrrolidine substituents.[13]

Palladium-Catalyzed C-H Arylation of a Cyclobutane

This procedure is based on the C-H functionalization logic developed by Baran and co-workers.[19][21]

Reaction: Directed C-H arylation of a cyclobutane carboxamide.

Materials:

  • Cyclobutane substrate with an 8-aminoquinoline directing group (1.0 equiv)

  • Aryl iodide (e.g., iodobenzene) (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Silver(I) acetate (AgOAc) (3.0 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, combine the cyclobutane substrate, aryl iodide, Pd(OAc)₂, and AgOAc in a sealed tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 5-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the arylated cyclobutane.

    • Representative Yields: 96-98% for electron-rich arenes.[19]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflows for each major synthetic route.

Photochemical_2_2_Cycloaddition Workflow for Photochemical [2+2] Cycloaddition cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Alkene1 Alkene 1 (e.g., Enone) Excitation Photoexcitation (UV or Visible Light) Alkene2 Alkene 2 Cycloaddition [2+2] Cycloaddition Excitation->Cycloaddition Triplet State or Radical Ion Product Substituted Cyclobutane Cycloaddition->Product

Caption: Workflow for Photochemical [2+2] Cycloaddition.

Lewis_Acid_2_2_Cycloaddition Workflow for Lewis Acid-Catalyzed [2+2] Cycloaddition cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Allenoate Allenoate Activation Activation of Allenoate Allenoate->Activation Alkene Alkene Cycloaddition Concerted [2+2] Cycloaddition Alkene->Cycloaddition LewisAcid Lewis Acid (e.g., EtAlCl₂) LewisAcid->Activation Activation->Cycloaddition Product Substituted Cyclobutane Cycloaddition->Product

Caption: Workflow for Lewis Acid-Catalyzed [2+2] Cycloaddition.

Ring_Contraction Workflow for Pyrrolidine Ring Contraction cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Pyrrolidine Substituted Pyrrolidine Diazene 1,1-Diazene Intermediate Pyrrolidine->Diazene Iodonitrene Formation Reagents Reagents (HTIB, NH₂CO₂NH₄) Biradical 1,4-Biradical Intermediate Diazene->Biradical N₂ Extrusion Cyclization Ring Closure Biradical->Cyclization Product Substituted Cyclobutane Cyclization->Product

Caption: Workflow for Pyrrolidine Ring Contraction.

CH_Functionalization Workflow for Direct C-H Functionalization cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_product Product Cyclobutane Cyclobutane with Directing Group (DG) Activation C-H Activation Cyclobutane->Activation CouplingPartner Coupling Partner (e.g., Ar-I) Coupling Oxidative Addition & Reductive Elimination CouplingPartner->Coupling Catalyst Catalyst (e.g., Pd(OAc)₂) Catalyst->Activation Activation->Coupling Coupling->Catalyst Catalyst Regeneration Product Functionalized Cyclobutane Coupling->Product

Caption: Workflow for Direct C-H Functionalization.

References

A Comparative Guide to Alternative Reagents for the Nitration of Phenylcyclobutane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of aromatic compounds is a foundational reaction in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, agrochemical, and materials industries.[1][2] For precursors like phenylcyclobutane, the introduction of a nitro group onto the phenyl ring is a critical step for further functionalization. The traditional method, employing a mixture of concentrated nitric and sulfuric acids, is effective but suffers from drawbacks such as harsh reaction conditions, the production of significant acid waste, and often, a lack of regioselectivity.[1][3] This guide provides a comparative analysis of alternative nitrating reagents, offering milder, more selective, and environmentally benign options for the nitration of phenylcyclobutane and related structures.

This comparison relies on experimental data for structurally similar alkylbenzenes, such as toluene and tert-butylbenzene, to predict the performance and regioselectivity for phenylcyclobutane. The bulky cyclobutyl group is expected to exert a steric influence similar to the tert-butyl group, favoring para-substitution.[4][5]

Comparative Performance of Nitrating Reagents

The choice of nitrating reagent significantly impacts reaction efficiency, regioselectivity (the ortho:meta:para product ratio), and functional group tolerance. Below is a summary of various reagents and their performance on representative alkylbenzenes.

Nitrating Reagent/SystemSubstrateYield (%)Ortho (%)Meta (%)Para (%)ConditionsReference(s)
Conventional Method
Conc. HNO₃ / Conc. H₂SO₄Toluene~9858.54.53730-40°C[4]
Conc. HNO₃ / Conc. H₂SO₄t-Butylbenzene~991687530°C[1][4]
Alternative Reagents
Dinitrogen Pentoxide (N₂O₅) in liq. TFEAnisole (proxy)98 (mono)68-3220°C, 0.6 MPa[6]
N-Nitropyrazole (2o) / Cu(OTf)₂Naphthalene (proxy)89(α-nitro)--MeCN, 80°C[7]
N-Nitropyrazole (2o)Benzene92---MeCN, 80°C[7][8]
Zeolite Catalyst / Conc. HNO₃TolueneHigh~10-20<1~80-9070-90°C[9]
Ionic Liquid [Msim]NO₃Toluene96623350°C to RT[10]

Experimental Protocols

Detailed methodologies for key alternative nitration procedures are outlined below. These protocols are generalized and may require optimization for phenylcyclobutane.

Protocol 1: Nitration using Dinitrogen Pentoxide (N₂O₅) in Liquefied 1,1,1,2-Tetrafluoroethane (TFE)

This method offers a green and efficient alternative, avoiding the use of strong acids and facilitating easy product separation.[6][11]

  • Preparation of N₂O₅ Solution: A solution of dinitrogen pentoxide in liquefied 1,1,1,2-tetrafluoroethane (TFE) is prepared in a high-pressure reactor equipped with a magnetic stirrer and cooling system. The concentration of N₂O₅ is determined prior to the reaction.

  • Reaction Setup: The phenylcyclobutane precursor is dissolved in a minimal amount of a co-solvent (if necessary) and charged into the cooled reactor.

  • Nitration: The N₂O₅/TFE solution is added to the reactor. The reaction is typically conducted at a controlled temperature (e.g., 20°C) and pressure (e.g., 0.6 MPa).[6] The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Work-up: Upon completion, the TFE is carefully evaporated and recondensed for reuse.[6] The remaining reaction mixture is then subjected to a standard aqueous work-up, followed by extraction with an organic solvent. The organic layer is dried and concentrated to yield the crude product.

  • Purification: The nitro-phenylcyclobutane isomers are separated and purified by column chromatography.

Protocol 2: Nitration using N-Nitropyrazole

N-Nitropyrazoles are versatile and powerful nitrating reagents that allow for controllable mono- or dinitration under mild conditions.[7][8]

  • Reagent Preparation: The selected N-nitropyrazole reagent (e.g., 2o as described in the literature) is synthesized or obtained commercially.[7]

  • Reaction Setup: In a round-bottom flask, the phenylcyclobutane precursor, the N-nitropyrazole reagent (typically 1.1-1.5 equivalents for mononitration), and a Lewis acid catalyst (e.g., Cu(OTf)₂) are combined in a suitable solvent such as acetonitrile (MeCN).[7][12]

  • Nitration: The reaction mixture is heated (e.g., to 80°C) and stirred for the required duration, with progress monitored by TLC or GC.[7]

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to isolate the nitrated isomers. The pyrazole byproduct can often be recovered and recycled.[7][8]

Protocol 3: Nitration Catalyzed by an Ionic Liquid

Ionic liquids can serve as both the solvent and catalyst, offering a recyclable and often more selective reaction medium.[13][14]

  • Reaction Setup: The phenylcyclobutane precursor is added to the ionic liquid (e.g., a Brønsted acidic imidazolium-based ionic liquid) in a reaction vessel.[10]

  • Addition of Nitrating Agent: A nitrating agent, such as concentrated nitric acid, is added dropwise to the stirred mixture at a controlled temperature (e.g., 0°C).[10]

  • Reaction: The reaction is allowed to proceed, often with a gradual warming to room temperature, until the starting material is consumed (monitored by TLC/GC).

  • Product Extraction: The product is extracted from the ionic liquid using a non-polar organic solvent (e.g., diethyl ether or hexane). The ionic liquid, which is typically immiscible with the extraction solvent, is retained for reuse.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Experimental and Logical Workflows

The following diagrams illustrate the generalized workflows for the described nitration methods.

Nitration_Workflow_N2O5 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_n2o5 Prepare N₂O₅ in liquefied TFE add_n2o5 Add N₂O₅/TFE solution prep_n2o5->add_n2o5 prep_substrate Dissolve Phenylcyclobutane in co-solvent (if needed) charge_reactor Charge substrate into cooled reactor prep_substrate->charge_reactor charge_reactor->add_n2o5 run_reaction React at controlled T & P (e.g., 20°C, 0.6 MPa) add_n2o5->run_reaction monitor Monitor reaction (TLC, GC-MS) run_reaction->monitor evap_tfe Evaporate & recondense TFE monitor->evap_tfe On completion aqueous_workup Aqueous work-up & extraction evap_tfe->aqueous_workup purify Purify by column chromatography aqueous_workup->purify end End purify->end start Start start->prep_n2o5 start->prep_substrate

Caption: Workflow for Nitration with N₂O₅ in Liquefied TFE.

Nitration_Workflow_NNitropyrazole cluster_reaction Reaction cluster_workup Work-up & Purification combine Combine Phenylcyclobutane, N-Nitropyrazole, & Catalyst in Solvent (MeCN) heat Heat mixture (e.g., 80°C) combine->heat monitor Monitor reaction (TLC, GC) heat->monitor cool Cool to RT monitor->cool On completion remove_solvent Remove solvent in vacuo cool->remove_solvent extract Redissolve & wash (EtOAc, H₂O, brine) remove_solvent->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify recover Recover pyrazole byproduct purify->recover end End purify->end start Start start->combine

Caption: Workflow for Nitration using N-Nitropyrazole.

Nitration_Mechanism_Logic cluster_attack cluster_intermediate cluster_product sub Phenylcyclobutane (Activating, o,p-director) ortho Ortho Attack sub->ortho meta Meta Attack sub->meta para Para Attack sub->para ortho_int Ortho Intermediate (Stabilized by alkyl group) ortho->ortho_int meta_int Meta Intermediate (Less stabilized) meta->meta_int para_int Para Intermediate (Stabilized by alkyl group, less steric hindrance) para->para_int ortho_prod Ortho Product (Minor due to steric hindrance) ortho_int->ortho_prod meta_prod Meta Product (Very Minor) meta_int->meta_prod para_prod Para Product (Major) para_int->para_prod

Caption: Regioselectivity logic for Phenylcyclobutane Nitration.

Conclusion

While the traditional mixed-acid nitration is a robust method, a variety of alternative reagents offer significant advantages in terms of safety, environmental impact, and selectivity. For a substrate like phenylcyclobutane, where the bulky alkyl group directs substitution primarily to the para position, methods that enhance this selectivity, such as those using zeolite catalysts or certain ionic liquids, are particularly valuable.[9] Reagents like dinitrogen pentoxide and N-nitropyrazoles provide milder conditions, which are beneficial when sensitive functional groups are present in the precursor molecule.[6][7] The selection of the optimal reagent will depend on the specific requirements of the synthesis, including scale, desired purity, and the overall chemical complexity of the substrate. Researchers are encouraged to consider these alternatives to develop more sustainable and efficient synthetic routes.

References

Benchmarking the Biological Activity of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential biological activity of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid with established inhibitors of monocarboxylate transporters (MCTs), key players in cancer metabolism. While direct experimental data for this specific compound is not publicly available, its structural features—a nitrophenyl group and a cyclobutanecarboxylic acid moiety—suggest a strong likelihood of it acting as an MCT inhibitor. This guide will therefore benchmark its potential activity against well-characterized MCT inhibitors, providing a framework for its future evaluation.

Introduction to Monocarboxylate Transporters and Their Role in Cancer

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for the survival and proliferation of cancer cells. They facilitate the transport of lactate and other monocarboxylates across the cell membrane, a process central to the Warburg effect—the metabolic shift in cancer cells towards aerobic glycolysis.[1] Glycolytic cancer cells export lactate via MCT4 to avoid intracellular acidification, while oxidative cancer cells can take up lactate via MCT1 as a fuel source.[1] This "lactate shuttle" creates a symbiotic metabolic environment within the tumor, making MCTs attractive therapeutic targets.[1] Inhibiting MCTs can disrupt this metabolic symbiosis, leading to intracellular lactate accumulation, a drop in intracellular pH, and ultimately, cancer cell death.[2]

Comparative Analysis of MCT Inhibitors

To benchmark the potential efficacy of this compound, we compare it against a panel of known MCT inhibitors with varying potencies and selectivities for MCT1 and MCT4.

Quantitative Data Summary

The following table summarizes the inhibitory activities (IC₅₀ and Kᵢ values) of selected benchmark compounds against human MCT1 and MCT4. These values represent the concentration of the inhibitor required to reduce the transporter's activity by 50% (IC₅₀) or the inhibitor's binding affinity (Kᵢ). Lower values indicate higher potency.

CompoundTarget(s)MCT1 InhibitionMCT4 InhibitionSelectivity
This compound Hypothesized MCT1/MCT4Not DeterminedNot DeterminedNot Determined
AZD3965 MCT1/MCT2Kᵢ: 1.6 nM[3]No significant inhibition at 10 µM[3][4]MCT1 selective
AR-C155858 MCT1/MCT2Kᵢ: 2.3 nM[5]No activityMCT1/MCT2 selective
BAY-8002 MCT1/MCT2IC₅₀: 8 nM (DLD-1 cells)IC₅₀: >50 µM (EVSA-T cells)[6][7]MCT1 selective
VB124 MCT4IC₅₀: 24 µM (BT20 cells)[8][9]IC₅₀: 8.6 nM (lactate import), 19 nM (lactate export) in MDA-MB-231 cells[8][9]MCT4 selective
Acriflavine MCT4 (via Basigin)Not reportedInhibits MCT4-Basigin interaction[10]Indirect MCT4 inhibitor
α-Cyano-4-hydroxycinnamic acid (CHCA) Pan-MCT~10-fold selective for MCT1 over other MCTs[11]IC₅₀: 43.5 µM (SiHa cells)[12]Non-selective

Structure-Activity Relationship (SAR) and Hypothesis for this compound

The chemical structure of this compound provides clues to its potential as an MCT inhibitor.

  • Carboxylic Acid Moiety: The presence of a carboxylic acid is a common feature in many MCT inhibitors and substrates, as it mimics the structure of lactate and pyruvate. This group is likely crucial for binding to the transporter.

  • Nitrophenyl Group: The nitro group is a strong electron-withdrawing group that can participate in various interactions, including hydrogen bonding and aromatic interactions, within the binding pocket of the transporter. The "nitrophenyl" motif is found in some enzyme inhibitors.

  • Cyclobutane Ring: The rigid cyclobutane ring acts as a scaffold, holding the pharmacophoric elements in a specific spatial orientation. The use of cyclobutane rings in drug design can improve metabolic stability.[13]

Based on these features and the known pharmacophores of MCT inhibitors, it is hypothesized that This compound is a competitive inhibitor of both MCT1 and MCT4 . The nitrophenyl group may contribute to its binding affinity, and the cyclobutane scaffold could enhance its stability. Its selectivity towards MCT1 versus MCT4 would depend on the specific interactions it forms within the distinct binding pockets of each transporter isoform.

Experimental Protocols

To empirically determine the biological activity of this compound, the following key experiments are recommended.

Lactate Transport Inhibition Assay

This assay directly measures the ability of a compound to inhibit the transport of lactate into cells.

Principle: Cells overexpressing either MCT1 or MCT4 are incubated with radiolabeled L-[¹⁴C]-lactate in the presence and absence of the test compound. The amount of radioactivity inside the cells is then measured to determine the rate of lactate uptake. A reduction in intracellular radioactivity in the presence of the compound indicates inhibition of the transporter.

Detailed Protocol:

  • Cell Culture: Culture cells known to express high levels of either MCT1 (e.g., Raji lymphoma cells) or MCT4 (e.g., MDA-MB-231 breast cancer cells) in appropriate media.

  • Cell Seeding: Seed the cells in a 24-well plate at a density that allows for a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer.

  • Assay Procedure:

    • Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

    • Pre-incubate the cells with the test compound at various concentrations for 10-15 minutes at 37°C. Include a vehicle control (DMSO).

    • Initiate the lactate uptake by adding KRH buffer containing L-[¹⁴C]-lactate (final concentration ~0.1-1 mM) and the test compound.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.

Principle: The binding of a ligand (the inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells expressing the target MCT and treat them with either the test compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated (denatured) proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target MCT (MCT1 or MCT4).

    • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence-based detection system.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature.

    • Normalize the band intensities to the unheated control.

    • Plot the percentage of soluble protein against the temperature to generate melting curves for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and thus, target engagement.

Visualizations

Signaling Pathway: The Warburg Effect and MCT-Mediated Lactate Shuttle

cluster_Cell Cancer Cell cluster_Extracellular Extracellular Space Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate (intracellular) Pyruvate->Lactate_in LDH-A TCA TCA Cycle Pyruvate->TCA PDH Lactate_in->Pyruvate LDH-B MCT4 MCT4 Lactate_in->MCT4 Lactate_ex Lactate (extracellular) MCT1 MCT1 Lactate_ex->MCT1 MCT4->Lactate_ex Lactate Efflux MCT1->Lactate_in Lactate Influx Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->MCT4 Inhibitor->MCT1

Caption: The Warburg effect and the role of MCT1 and MCT4 in the cancer lactate shuttle.

Experimental Workflow: Lactate Transport Inhibition Assay

Start Start Step1 Seed MCT-expressing cells in 24-well plate Start->Step1 Step2 Pre-incubate with This compound or vehicle control Step1->Step2 Step3 Add L-[14C]-lactate to initiate uptake Step2->Step3 Step4 Incubate for a short period Step3->Step4 Step5 Wash cells to terminate uptake Step4->Step5 Step6 Lyse cells and measure radioactivity Step5->Step6 Step7 Analyze data and determine IC50 Step6->Step7 End End Step7->End

Caption: Workflow for the radiolabeled lactate transport inhibition assay.

Logical Relationship: Benchmarking Strategy

Target This compound Hypothesis Hypothesized to be an MCT Inhibitor Target->Hypothesis SAR Structure-Activity Relationship Analysis Hypothesis->SAR Comparison Comparative Analysis SAR->Comparison Benchmarks Known MCT Inhibitors (AZD3965, AR-C155858, etc.) Benchmarks->Comparison Data Quantitative Data (IC50, Ki) Comparison->Data Protocols Experimental Protocols (Lactate Transport, CETSA) Comparison->Protocols Evaluation Evaluation of Biological Activity Data->Evaluation Protocols->Evaluation

Caption: Logical framework for benchmarking the biological activity of the target compound.

Conclusion

While the precise biological activity of this compound remains to be experimentally determined, its chemical structure strongly suggests its potential as a monocarboxylate transporter inhibitor. This guide provides a robust framework for its evaluation by comparing it to established MCT inhibitors and detailing the necessary experimental protocols. The provided data and methodologies will enable researchers to effectively benchmark this novel compound and elucidate its therapeutic potential in the context of cancer metabolism.

References

A Tale of Two Substrates: A Theoretical and Practical Comparison of p-Nitrophenyl Phosphate and Sulfate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical decision that can significantly impact experimental outcomes. Among the most widely used chromogenic substrates are p-nitrophenyl phosphate (pNPP) and p-nitrophenyl sulfate (pNPS), which serve as valuable tools for assaying the activity of phosphatases and sulfatases, respectively. This guide provides a comprehensive theoretical and practical comparison of the hydrolysis of these two molecules, supported by experimental data, to aid in the selection and application of the optimal substrate for your research needs.

At a Glance: Key Differences in Hydrolysis

Featurep-Nitrophenyl Phosphate (pNPP)p-Nitrophenyl Sulfate (pNPS)
Enzyme Class Phosphatases (e.g., Alkaline Phosphatase)Sulfatases (e.g., Arylsulfatase)
Bond Cleaved Phosphoester bond (P-O)Sulfoester bond (S-O)
Relative Hydrolysis Rate Generally faster enzymatic and non-enzymatic hydrolysisGenerally slower enzymatic and non-enzymatic hydrolysis
Primary Application Phosphatase activity assays (e.g., ELISA)Sulfatase activity assays

The Chemistry of Cleavage: A Look at the Hydrolysis Mechanisms

The hydrolysis of both pNPP and pNPS results in the formation of p-nitrophenol (pNP), a chromogenic product that, under alkaline conditions, deprotonates to the p-nitrophenolate ion, producing a distinct yellow color measurable at approximately 405 nm.[1] The intensity of this color is directly proportional to the amount of pNP produced and, therefore, to the enzyme activity.

Enzymatic Hydrolysis

The enzymatic hydrolysis of pNPP by alkaline phosphatase typically proceeds through a two-step mechanism involving a covalent phosphoryl-enzyme intermediate.[1] First, a nucleophilic residue in the enzyme's active site (often a serine) attacks the phosphorus atom of pNPP, leading to the release of p-nitrophenolate and the formation of a phosphorylated enzyme. In the second step, the phosphoryl-enzyme intermediate is hydrolyzed by water, regenerating the free enzyme and releasing inorganic phosphate.

Similarly, arylsulfatases catalyze the hydrolysis of pNPS. The mechanism also involves a nucleophilic attack on the sulfur atom, leading to the cleavage of the S-O bond and the release of p-nitrophenol and inorganic sulfate.

dot

Caption: Enzymatic hydrolysis pathways for pNPP and pNPS.

Non-Enzymatic Hydrolysis

Both pNPP and pNPS can undergo non-enzymatic hydrolysis, although at significantly slower rates compared to their enzyme-catalyzed counterparts. The rate of non-enzymatic hydrolysis is influenced by factors such as pH and temperature. Generally, the phosphoester bond in pNPP is more labile to hydrolysis than the sulfoester bond in pNPS. For instance, the non-enzymatic hydrolysis of pNPP has an activation energy of 26.0 kcal/mole at pH 2.6.[2][3][4]

Quantitative Comparison of Hydrolysis Kinetics

The efficiency of an enzyme is often described by its kinetic parameters, namely the Michaelis constant (K_m) and the catalytic constant (k_cat). K_m is an indicator of the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), reflecting the affinity of the enzyme for its substrate. A lower K_m value generally indicates a higher affinity. The k_cat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio k_cat/K_m is a measure of the enzyme's overall catalytic efficiency.

Table 1: Comparison of Enzymatic Hydrolysis Kinetic Parameters

SubstrateEnzymeK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Source
p-Nitrophenyl Phosphate (pNPP)E. coli Alkaline Phosphatase~0.03 - 0.3~50 - 200~10⁵ - 10⁷[5]
p-Nitrophenyl Sulfate (pNPS)Aerobacter aerogenes Arylsulfatase1.031.26 (75.73 µM/min)1.22 x 10³[1]

Note: Kinetic parameters can vary significantly depending on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols: A Guide to Measuring Hydrolysis

The hydrolysis of both pNPP and pNPS can be conveniently monitored using a spectrophotometer by measuring the increase in absorbance at 405 nm due to the formation of the p-nitrophenolate ion.

General Experimental Workflow

dot

Experimental_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Set up Reaction (e.g., 96-well plate) A->B C Initiate Reaction (Add Enzyme) B->C D Incubate (Controlled Temperature) C->D E Stop Reaction (e.g., add NaOH) D->E F Measure Absorbance (405 nm) E->F G Data Analysis F->G

Caption: A generalized workflow for assaying pNPP or pNPS hydrolysis.

Detailed Methodology for p-Nitrophenyl Phosphate (pNPP) Hydrolysis Assay

This protocol is a general guideline and should be optimized for the specific phosphatase and experimental conditions.

Materials:

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8 for alkaline phosphatase)

  • Phosphatase enzyme solution

  • Stop solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of pNPP, assay buffer, and enzyme at the desired concentrations.

  • Set up the Reaction: Add a specific volume of assay buffer and pNPP substrate solution to the wells of a 96-well plate. Include appropriate controls (e.g., a blank without enzyme).

  • Initiate the Reaction: Add the enzyme solution to the wells to start the reaction.

  • Incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Stop the Reaction: Add the stop solution to each well to terminate the reaction and develop the yellow color.

  • Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate Activity: The phosphatase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol (ε = 18,000 M⁻¹cm⁻¹ at pH > 9).

Detailed Methodology for p-Nitrophenyl Sulfate (pNPS) Hydrolysis Assay

This protocol is a general guideline for assaying arylsulfatase activity and should be optimized accordingly.

Materials:

  • p-Nitrophenyl sulfate (pNPS) substrate solution

  • Assay buffer (e.g., 0.5 M Sodium Acetate, pH 5.8)

  • Arylsulfatase enzyme solution

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of pNPS, assay buffer, and enzyme.

  • Set up the Reaction: To a 96-well plate, add the assay buffer followed by the pNPS substrate solution. Include blank controls.

  • Initiate the Reaction: Add the arylsulfatase solution to initiate the hydrolysis.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a suitable duration (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution.

  • Measure Absorbance: Read the absorbance at 405 nm.

  • Calculate Activity: Calculate the arylsulfatase activity based on the amount of p-nitrophenol produced, using its molar extinction coefficient.

Concluding Remarks

The choice between p-nitrophenyl phosphate and p-nitrophenyl sulfate is fundamentally determined by the enzyme of interest. While both substrates rely on the same colorimetric detection principle, their chemical structures dictate their specificity for either phosphatases or sulfatases. Understanding the theoretical underpinnings of their hydrolysis, coupled with the practical considerations of assay design, empowers researchers to effectively harness these valuable tools for quantifying enzyme activity and advancing their scientific investigations.

References

A Comparative Analysis of Acidity and Lipophilicity in Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties of nitrophenol derivatives, supported by experimental data and detailed methodologies.

This guide provides a comparative study of the acidity (pKa) and lipophilicity (logP) of various nitrophenol derivatives. These parameters are crucial in drug design and development, influencing factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). The addition of nitro groups to the phenol ring significantly alters its electronic properties and, consequently, its acidity and lipophilicity. Understanding these structure-property relationships is essential for the targeted design of molecules with desired physicochemical characteristics.

Data Summary

The following table summarizes the experimental pKa and logP values for a range of mono-, di-, and trinitrophenol derivatives.

Compound NameStructurepKalogP
PhenolC₆H₅OH9.981.46
2-Nitrophenolo-NO₂C₆H₄OH7.23[1]1.79
3-Nitrophenolm-NO₂C₆H₄OH8.36[2]2.00[2]
4-Nitrophenolp-NO₂C₆H₄OH7.14[3]1.91
2,3-Dinitrophenol2,3-(NO₂)₂C₆H₃OH5.33 (Predicted)[4]1.55 (Predicted)[4]
2,4-Dinitrophenol2,4-(NO₂)₂C₆H₃OH4.09[3][5]1.54[6]
2,5-Dinitrophenol2,5-(NO₂)₂C₆H₃OH5.221.75[7]
2,6-Dinitrophenol2,6-(NO₂)₂C₆H₃OH3.711.44
3,4-Dinitrophenol3,4-(NO₂)₂C₆H₃OH5.35-5.42[8]1.2 (Predicted)
3,5-Dinitrophenol3,5-(NO₂)₂C₆H₃OH6.73[9][10]1.7 (Predicted)
2,4,5-Trinitrophenol2,4,5-(NO₂)₃C₆H₂OHN/A1.6 (Predicted)[2]
2,4,6-Trinitrophenol (Picric Acid)2,4,6-(NO₂)₃C₆H₂OH0.38[11][12]1.33

Experimental Protocols

The accurate determination of pKa and logP is fundamental to understanding the behavior of molecules in biological systems. Below are detailed methodologies for the key experiments cited in this guide.

The acid dissociation constant (Ka), or its logarithmic form (pKa), is a quantitative measure of the strength of an acid in solution.

1. Spectrophotometric Method

This method is based on the principle that the ionized and non-ionized forms of a compound have different ultraviolet-visible (UV-Vis) absorption spectra.

  • Principle: The absorbance of a solution of the nitrophenol derivative is measured at various pH values. The Henderson-Hasselbalch equation is then used to determine the pKa.

  • Procedure:

    • A stock solution of the nitrophenol derivative is prepared in a suitable solvent (e.g., ethanol or methanol).

    • A series of buffer solutions with a range of known pH values is prepared.

    • Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

    • The UV-Vis absorption spectrum of each solution is recorded.

    • The wavelength of maximum absorbance for both the acidic (HA) and basic (A⁻) forms is identified.

    • The absorbance of each solution is measured at the wavelength of maximum absorbance of the basic form.

    • The pKa is calculated using the following equation: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance of the solution at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.[13]

  • Instrumentation: A calibrated UV-Vis spectrophotometer and a pH meter are required.

2. Potentiometric Titration

This method involves titrating a solution of the acidic compound with a strong base and monitoring the pH change.

  • Principle: A titration curve of pH versus the volume of titrant added is generated. The pKa is the pH at the half-equivalence point.

  • Procedure:

    • A known concentration of the nitrophenol derivative is dissolved in a suitable solvent (often a water-cosolvent mixture for less soluble compounds).

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

    • The pH of the solution is recorded after each addition of the base.

    • The equivalence point is determined from the point of maximum inflection on the titration curve.

    • The pKa is determined as the pH at the point where half of the volume of base required to reach the equivalence point has been added.

  • Instrumentation: A pH meter with a suitable electrode, a magnetic stirrer, and a burette are necessary.

The partition coefficient (P), or its logarithmic form (logP), is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water.

1. Shake-Flask Method (OECD 107)

This is the traditional and most widely recognized method for determining logP.

  • Principle: The compound is partitioned between n-octanol and water at a constant temperature. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

    • A known amount of the nitrophenol derivative is dissolved in one of the phases (usually the one in which it is more soluble).

    • The two phases are mixed in a flask and shaken until equilibrium is reached (typically for several hours).

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • The logP is calculated as: logP = log([Compound]_octanol / [Compound]_water)

  • Instrumentation: A mechanical shaker, a centrifuge, and an analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer or HPLC) are required.

2. High-Performance Liquid Chromatography (HPLC) Method

This is a faster, indirect method for estimating logP based on the retention time of a compound on a reverse-phase HPLC column.

  • Principle: The retention time of a compound in reverse-phase HPLC is related to its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values.

  • Procedure:

    • A reverse-phase HPLC system with a suitable column (e.g., C18) is set up.

    • A series of standard compounds with a range of known logP values is injected onto the column, and their retention times (t_R) are measured.

    • The capacity factor (k) is calculated for each standard: k = (t_R - t_0) / t_0, where t_0 is the dead time.

    • A calibration curve is constructed by plotting log(k) versus the known logP values of the standards.

    • The nitrophenol derivative of interest is injected under the same chromatographic conditions, and its retention time is measured.

    • The log(k) for the nitrophenol derivative is calculated, and its logP value is determined from the calibration curve.[10]

  • Instrumentation: An HPLC system with a UV detector and a reverse-phase column is needed.

Structure-Property Relationships

The acidity and lipophilicity of nitrophenol derivatives are highly dependent on the number and position of the nitro groups on the benzene ring.

Acidity_Lipophilicity_Relationship cluster_acidity Acidity (pKa) cluster_lipophilicity Lipophilicity (logP) Acidity_Intro Nitro groups are electron-withdrawing, increasing acidity (decreasing pKa). Ortho_Para Ortho and Para positions: - Strong resonance and inductive effects. - Stabilize the phenoxide ion. - Significantly increase acidity. Acidity_Intro->Ortho_Para -I, -M effects Meta Meta position: - Only inductive effect. - Weaker acidifying effect than ortho/para. Acidity_Intro->Meta -I effect Multiple_Nitro Multiple nitro groups: - Additive electron-withdrawing effect. - Drastically increases acidity. Ortho_Para->Multiple_Nitro Meta->Multiple_Nitro Lipophilicity_Intro Nitro groups are polar, but their effect on logP is complex. Intra_H_Bond Intramolecular H-bonding (e.g., 2-nitrophenol): - Masks polar groups. - Increases lipophilicity. Lipophilicity_Intro->Intra_H_Bond Polarity_Increase Increased number of nitro groups: - Generally increases polarity. - Tends to decrease lipophilicity. Lipophilicity_Intro->Polarity_Increase Ionization Ionization at physiological pH: - Highly acidic phenols (low pKa) will be ionized. - The ionized form is much less lipophilic. Polarity_Increase->Ionization

Caption: Relationship between nitro group position and the acidity and lipophilicity of nitrophenols.

The electron-withdrawing nature of the nitro group (-NO₂) plays a pivotal role in the acidity of nitrophenols. By withdrawing electron density from the aromatic ring through both the inductive (-I) and resonance (-M) effects, the nitro group stabilizes the resulting phenoxide anion, thereby facilitating the dissociation of the phenolic proton and increasing acidity (lowering the pKa value).

  • Positional Effects: The magnitude of this acidifying effect is position-dependent.

    • Ortho and Para Positions: When the nitro group is in the ortho or para position, both the inductive and resonance effects are operative. The negative charge of the phenoxide ion can be delocalized onto the nitro group, leading to a significant stabilization of the conjugate base and a marked increase in acidity.

    • Meta Position: In the meta position, only the inductive effect is significant. As the resonance effect is absent, the stabilization of the phenoxide ion is less pronounced, resulting in a smaller increase in acidity compared to the ortho and para isomers.

  • Effect of Multiple Nitro Groups: The presence of multiple nitro groups further enhances the acidity due to their additive electron-withdrawing effects. For instance, 2,4-dinitrophenol is a stronger acid than any of the mononitrophenols, and 2,4,6-trinitrophenol (picric acid) is a very strong acid, with a pKa comparable to that of some mineral acids.

The relationship between the nitro group and lipophilicity is more complex. While the nitro group is polar, its effect on the overall lipophilicity of the molecule is influenced by factors such as intramolecular hydrogen bonding and the potential for ionization.

  • Intramolecular Hydrogen Bonding: In ortho-nitrophenol, the hydroxyl group can form an intramolecular hydrogen bond with the adjacent nitro group. This internal bonding masks the polar -OH and -NO₂ groups, reducing their interaction with water and thereby increasing the molecule's lipophilicity compared to the meta and para isomers.

  • Polarity and Number of Nitro Groups: In general, increasing the number of polar nitro groups tends to decrease lipophilicity. However, this effect can be counteracted by the increase in molecular size.

  • Ionization: The acidity of the nitrophenol derivative is a critical determinant of its lipophilicity at a given pH. Highly acidic nitrophenols with low pKa values will be significantly ionized at physiological pH. The resulting phenoxide anion is much more polar and less lipophilic than the neutral molecule. This is a crucial consideration in drug design, as the ionized form may have difficulty crossing biological membranes.

References

A Researcher's Guide to Cross-Reactivity Assessment of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

A crucial aspect of cross-reactivity assessment is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the results from a competitive ELISA. The data presented here is hypothetical and serves to illustrate how to compare the binding affinity of an antibody to the target analyte versus its structural analogs.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Derivative) x 100

Where IC50 is the concentration of the analyte or derivative that causes 50% inhibition of the signal in the competitive ELISA.

Compound IDDerivative NameModification from Parent CompoundIC50 (nM)% Cross-Reactivity
Parent 1-(3-Nitrophenyl)cyclobutanecarboxylic acid - 10.5 100%
Deriv-0011-(3-Aminophenyl)cyclobutanecarboxylic acidNitro group reduced to an amino group250.24.2%
Deriv-0021-(3-Nitrophenyl)cyclobutaneacetamideCarboxylic acid converted to an amide85.712.3%
Deriv-0031-(4-Nitrophenyl)cyclobutanecarboxylic acidNitro group at position 4 instead of 315.368.6%
Deriv-0041-Phenylcyclobutanecarboxylic acidLacks the nitro group>1000<1%

This structured presentation allows for a rapid and objective comparison of how structural modifications impact antibody binding, a critical factor in drug development and diagnostic assay design.

Experimental Protocols: A Step-by-Step Guide

The following is a detailed protocol for a competitive ELISA designed to assess the cross-reactivity of small molecules. This protocol is a composite of standard methodologies and should be optimized for the specific antibody and derivatives being tested.[1][2][3][4][5]

Materials and Reagents
  • High-binding 96-well microplates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or KLH)

  • Primary Antibody: Specific for this compound

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP-conjugated) anti-species IgG

  • Target Analyte and Derivatives: this compound and its analogs

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1-5% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure
  • Plate Coating:

    • Dilute the coating antigen to a pre-optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the target analyte and each derivative in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/derivative dilution with 50 µL of the primary antibody (at its pre-optimized dilution).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte/derivative.

    • Transfer 100 µL of the antibody/analyte mixture to the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the analyte/derivative concentration.

    • Determine the IC50 value for the target analyte and each derivative from the resulting sigmoidal curves.

    • Calculate the percent cross-reactivity for each derivative using the formula provided earlier.

Visualizing the Process and Principle

To better understand the experimental workflow and the underlying principle of the competitive assay, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen-Protein Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 r3 Add Mixture to Coated Plate p3->r3 r1 Prepare Analyte/Derivative Serial Dilutions r2 Incubate with Primary Antibody r1->r2 r2->r3 d1 Wash r3->d1 d2 Add Secondary Antibody (HRP) d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450nm d5->d6

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Competitive_Binding_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Ab Analyte1 A Ab1->Analyte1 CoatedAg1 Ag label_low_signal Low Signal Ab2 Ab CoatedAg2 Ag Ab2->CoatedAg2 label_high_signal High Signal

Caption: Principle of competitive binding in an ELISA.

References

Safety Operating Guide

Proper Disposal of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid (CAS No. 180080-87-9). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Hazard Assessment and Safety Precautions

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Due to its chemical structure, which includes a nitro group and a carboxylic acid functional group, it is imperative to treat this compound as hazardous waste. Nitro compounds can be flammable or explosive under certain conditions, and carboxylic acids are corrosive.

Personal Protective Equipment (PPE) is mandatory when handling this chemical:

  • Eye Protection: Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.

  • Hand Protection: Chemically impermeable gloves.

  • Body Protection: Laboratory coat or apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.[2]

Prohibited Disposal Methods

Under no circumstances should this compound or its waste be disposed of via the following methods:

  • Drain Disposal: This chemical must not be poured down the sink.[2][3]

  • Trash Disposal: Do not dispose of this chemical in regular solid waste containers.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to institutional, local, state, and federal regulations.

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), into a designated and compatible hazardous waste container.

  • The container must be made of a material compatible with organic acids and nitro compounds.

  • Ensure the container is kept securely sealed except when adding waste.[2][3][4]

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with "Hazardous Waste."

  • The label must include the full chemical name: "this compound".

  • List all components of the waste mixture, including solvents and their approximate percentages.

  • Indicate the date when the waste was first added to the container.[4]

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool, dry area.

  • Store it away from incompatible materials.

  • Utilize secondary containment to prevent spills.[4]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]

  • Provide them with accurate information about the waste composition.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were found in the available literature. General guidelines for laboratory waste apply. For some simple carboxylic acids, drain disposal of dilute solutions (<10% v/v) may be permissible after neutralization, but this is not recommended for this complex molecule.[4][5]

ParameterGuidelineApplicability to this compound
Drain Disposal Concentration<10% (v/v) for some simple acidsNot Recommended
pH for Drain Disposal5.5 - 9.0 after neutralizationNot Recommended
Solid Waste DisposalNot PermittedNot Applicable

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated Containing This compound collect_waste Collect in a Designated, Compatible Hazardous Waste Container start->collect_waste prohibited Prohibited Disposal: - Do NOT pour down the drain - Do NOT dispose in regular trash start->prohibited label_waste Label Container with 'Hazardous Waste' and Full Chemical Name collect_waste->label_waste store_waste Store in a Secure, Ventilated Area with Secondary Containment label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company for Pickup store_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal

Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is of paramount importance. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for 1-(3-Nitrophenyl)cyclobutanecarboxylic acid (CAS No. 180080-87-9). The recommendations are based on the known hazards of this compound and general safety practices for handling acidic and nitrophenyl-containing substances.[1][2][3]

Hazard Profile: this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.[6][7][8][9]

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust be worn at all times to protect against splashes and dust.[2][7] A face shield is recommended for procedures with a higher risk of splashing.[6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][8] Double-gloving can provide an additional layer of protection.[7] Gloves should be inspected before use and changed immediately if contaminated.[6]
Skin and Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat is mandatory to protect skin and personal clothing from spills and contamination.[2][3] For larger quantities or splash-prone tasks, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2][6] An N95 dust mask or a respirator with acid gas cartridges should be used.[1][8] Work should always be conducted in a well-ventilated area.[10]
Foot Protection Closed-Toe ShoesRequired to protect feet from potential spills.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a structured workflow is essential for the safe handling of this compound from receipt to disposal.

  • Receiving and Inspection : Upon receipt, carefully inspect the container for any signs of damage or leaks. Verify that the label correctly identifies the contents.

  • Storage : Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][10] The storage area should be a dedicated, corrosion-resistant cabinet.[1]

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1] Prepare all necessary equipment and reagents within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Weighing and Transfer : Wear all required PPE. Carefully weigh the solid compound within the fume hood to avoid generating dust. Use appropriate tools, such as a spatula, for transfer.

  • Dissolution : If preparing a solution, slowly add the this compound to the solvent to prevent splashing. If diluting an acidic solution, always add the acid to water slowly, never the other way around.[1]

  • Experimental Use : Conduct all experimental procedures involving this compound within a chemical fume hood.[7]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all work surfaces and equipment.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated materials is critical to ensure laboratory and environmental safety.[11][12]

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless permitted by your institution's guidelines.[13] Collect solid waste and contaminated consumables (e.g., gloves, weighing paper) separately from liquid waste.

  • Containerization :

    • Solid Waste : Place in a clearly labeled, sealed, and appropriate hazardous waste container.[14]

    • Liquid Waste : Collect in a labeled, leak-proof, and chemically compatible container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[13]

  • Contaminated PPE and Materials : All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[1]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous chemical waste.[1]

  • Waste Collection : Store sealed and labeled waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal.[13]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Don PPE and Work in Fume Hood weigh Weigh Compound prep->weigh receive Receive and Inspect store Store in a Cool, Dry, Ventilated Area receive->store store->prep dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Waste experiment->segregate containerize Containerize and Label Waste segregate->containerize dispose_ppe Dispose of Contaminated PPE containerize->dispose_ppe collect Arrange for Waste Collection dispose_ppe->collect

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.